molecular formula C6H10O3 B1524707 3-(Hydroxymethyl)cyclobutanecarboxylic acid CAS No. 1015856-00-4

3-(Hydroxymethyl)cyclobutanecarboxylic acid

Cat. No.: B1524707
CAS No.: 1015856-00-4
M. Wt: 130.14 g/mol
InChI Key: IJDSDHSDNKDDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)cyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(hydroxymethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-3-4-1-5(2-4)6(8)9/h4-5,7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDSDHSDNKDDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698864
Record name 3-(Hydroxymethyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015856-00-4
Record name 3-(Hydroxymethyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Hydroxymethyl)cyclobutanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(Hydroxymethyl)cyclobutanecarboxylic acid structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

Foreword: The Analytical Imperative for Novel Scaffolds

In modern drug discovery and materials science, the cyclobutane motif has emerged as a compelling scaffold, offering a unique three-dimensional geometry that can impart favorable pharmacological properties.[1] Among its derivatives, this compound represents a versatile bifunctional building block. Its structure, possessing both a carboxylic acid and a primary alcohol, allows for diverse chemical modifications, while the stereochemistry of the substituted ring dictates its spatial presentation. An unambiguous and thorough structural characterization is therefore not merely an academic exercise; it is the foundational requirement for its rational application in the synthesis of novel chemical entities.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. It is designed for researchers and drug development professionals, moving beyond procedural descriptions to explain the causality behind analytical choices. We will explore how data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed to build a self-validating structural hypothesis, which can be unequivocally confirmed by X-ray crystallography.

Core Molecular Properties and Stereochemical Considerations

Before delving into instrumental analysis, understanding the fundamental properties of the target molecule is crucial. This compound exists as cis and trans diastereomers, the differentiation of which is a primary goal of this analytical workflow.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₀O₃[2][3]
Molecular Weight130.14 g/mol [2]
Predicted Boiling Point~292.2 °C[2][4]
Predicted pKa~4.68[2][4]
AppearanceLight yellow liquid or solid[4]

The presence of two substituents on the cyclobutane ring necessitates a robust analytical strategy to determine their relative orientation (cis or trans). This stereochemical relationship profoundly influences the molecule's shape and its interactions in a biological or material context.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and stereochemistry of organic molecules in solution. For a molecule like this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential for an unambiguous assignment.

Expertise in Practice: Why a Multi-dimensional NMR Approach is Non-Negotiable

The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional strain.[1] This puckering makes the protons on the ring chemically and magnetically non-equivalent, leading to complex splitting patterns in the ¹H NMR spectrum that defy simple first-order (n+1 rule) analysis. A 1D ¹H NMR spectrum alone is insufficient. We must use 2D correlation experiments to definitively map the proton-proton and proton-carbon connectivities, thereby building the molecular structure piece by piece.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄, as the acidic and hydroxyl protons would exchange). Add a small amount of an internal standard like TMS or DSS, if required.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds.

  • 2D NMR Acquisition:

    • Acquire a gCOSY (gradient Correlation Spectroscopy) experiment to identify ¹H-¹H spin systems.

    • Acquire a gHSQC (gradient Heteronuclear Single Quantum Coherence) experiment to identify direct ¹H-¹³C correlations.

Data Interpretation and Expected Spectra

The spectra of the cis and trans isomers will differ, particularly in the chemical shifts and coupling constants of the ring protons.

  • ¹H NMR: The spectrum will contain complex multiplets for the cyclobutane ring protons, a distinct signal for the methylene protons of the hydroxymethyl group (-CH₂OH), and exchangeable signals for the -OH and -COOH protons (which may not be observed or may appear as a broad singlet depending on the solvent and concentration). The coupling constants between the ring protons are diagnostic of their relative stereochemistry.[5]

  • ¹³C NMR: The spectrum is simpler, showing distinct signals for the carbonyl carbon (-COOH), the hydroxymethyl carbon (-CH₂OH), and the carbons of the cyclobutane ring. The number of signals will confirm the molecular symmetry.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
-COOH10-12 (broad)~175-180Carboxylic acid proton is exchangeable.
-CH₂OH~3.5-3.7~60-65Signal for CH₂ will likely be a doublet.
Ring CH~2.5-3.0 (multiplet)~40-45Methine protons adjacent to substituents.
Ring CH₂~1.8-2.4 (multiplet)~25-35Methylene protons on the cyclobutane ring.

Note: These are approximate ranges. Actual values depend on solvent, concentration, and the specific isomer.

Visualization: NMR Structural Elucidation Workflow

The following diagram illustrates how different NMR experiments are integrated to achieve a full structural assignment.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D Correlation Experiments cluster_data Data Interpretation H1_NMR ¹H NMR Proton_Env Proton Environments & Multiplicities H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton COSY COSY HH_Connectivity Proton-Proton Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Proton-Carbon Connectivity HSQC->CH_Connectivity Structure Final Structure & Stereochemistry Proton_Env->Structure Carbon_Skeleton->Structure HH_Connectivity->Structure CH_Connectivity->Structure

Caption: Integrated NMR workflow for structural elucidation.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. Its primary role in this analysis is to provide definitive evidence for the carboxylic acid and alcohol moieties.

Expertise in Practice: Reading the Vibrational Signature

The most telling feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band that results from strong hydrogen-bonded dimerization.[6][7] This feature is unmistakable and often overlaps with the C-H stretching region. The sharp, strong carbonyl (C=O) stretch is also a key diagnostic peak.[8] The alcohol's O-H stretch will also be present and broad, typically superimposed on the carboxylic acid signal.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a single drop of the neat liquid sample (or a small amount of the solid) directly onto the ATR crystal. No further preparation is needed.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.

Data Interpretation and Expected Spectrum

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
2500-3300O-H stretchCarboxylic Acid (dimer)Strong, Very Broad
~3200-3600O-H stretchAlcoholStrong, Broad
~2850-3000C-H stretchAlkanes (ring & CH₂)Medium, Sharp
1690-1760C=O stretchCarboxylic AcidStrong, Sharp
1210-1320C-O stretchCarboxylic AcidStrong
~970-1250C-O stretchAlcoholStrong

Visualization: Correlating Functional Groups to IR Peaks

IR_Correlation Molecule b this compound -COOH -OH -CH₂- / Ring Spectrum IR Spectrum 2500-3300 cm⁻¹ (Broad O-H) 1690-1760 cm⁻¹ (Strong C=O) 3200-3600 cm⁻¹ (Broad O-H) ~1250 cm⁻¹ (C-O) 2850-3000 cm⁻¹ (C-H) Molecule:f0->Spectrum:p0 Acid O-H Stretch Molecule:f0->Spectrum:p1 Acid C=O Stretch Molecule:f1->Spectrum:p2 Alcohol O-H Stretch Molecule->Spectrum:p3 C-O Stretches Molecule:f2->Spectrum:p4 Alkyl C-H Stretch

Caption: Correlation of molecular functional groups to IR regions.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the structural features identified by NMR and IR. Due to the low volatility of the analyte, direct analysis is best performed with a soft ionization technique like Electrospray Ionization (ESI), while Gas Chromatography-Mass Spectrometry (GC-MS) requires prior derivatization.

Expertise in Practice: The Need for Derivatization in GC-MS

The carboxylic acid and alcohol functional groups make this compound polar and non-volatile, which is incompatible with standard GC analysis. A crucial, trust-building step in the protocol is chemical derivatization, typically silylation. This process replaces the acidic protons with trimethylsilyl (TMS) groups, increasing the molecule's volatility and thermal stability, allowing it to traverse the GC column and produce sharp, symmetrical peaks.[10][11]

Experimental Protocol: GC-MS with Silylation
  • Derivatization: In a sealed vial, dissolve ~1 mg of the sample in pyridine. Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat the mixture at 60-70 °C for 30 minutes.[10]

  • GC-MS Instrument: A GC system coupled to a single quadrupole or ion trap mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).[12]

    • Injection: 1 µL, split injection (e.g., 20:1 split ratio).

    • Oven Program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.[12]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.[12]

Data Interpretation and Expected Fragmentation
  • Molecular Ion: The fully silylated derivative (di-TMS) will have a molecular weight of 274.16 g/mol . The molecular ion peak (M⁺) at m/z 274 should be observable.

  • Key Fragments: EI will cause predictable fragmentation. Look for characteristic losses and fragments.

Table 4: Expected Mass Fragments for the di-TMS Derivative

m/z ValueIdentityNotes
274[M]⁺Molecular ion of the di-TMS derivative.
259[M-15]⁺Loss of a methyl group (-CH₃) from a TMS group.
171[M-103]⁺Loss of the -CH₂OTMS fragment.
147[COOTMS]⁺Fragment corresponding to the silylated carboxyl group.
73[Si(CH₃)₃]⁺The characteristic trimethylsilyl cation.

Visualization: GC-MS Analytical Workflow

GCMS_Workflow Sample Analyte (Non-volatile) Deriv Silylation (e.g., BSTFA) Sample->Deriv Volatile TMS-Derivative (Volatile) Deriv->Volatile GC GC Separation (by boiling point) Volatile->GC MS MS Detection (EI Ionization) GC->MS Data Mass Spectrum (Molecular Ion & Fragments) MS->Data

Caption: Workflow for GC-MS analysis including derivatization.

X-ray Crystallography: The Definitive Structural Proof

While the combination of NMR, IR, and MS provides a highly confident structural assignment, single-crystal X-ray diffraction is the unequivocal gold standard. If a suitable crystal can be grown, this technique provides a precise 3D map of the molecule in the solid state, confirming connectivity, bond lengths, bond angles, and the absolute stereochemistry.[13][14] This method is particularly valuable for definitively assigning the cis or trans configuration. The puckered nature of the cyclobutane ring, with typical C-C bond lengths around 1.55-1.57 Å, would be clearly resolved.[1][15]

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. Each method provides a unique and complementary piece of the structural puzzle.

  • IR Spectroscopy rapidly confirms the presence of the required alcohol and carboxylic acid functional groups.

  • Mass Spectrometry verifies the elemental composition via the molecular weight and provides structural clues through fragmentation.

  • NMR Spectroscopy delivers the detailed atomic connectivity and, crucially, the solution-state conformation and stereochemistry.

Final_Conclusion Structure Confirmed Structure of This compound IR Functional Groups (-COOH, -OH) IR->Structure Confirms MS Molecular Weight & Formula (C₆H₁₀O₃) MS->Structure Confirms NMR Connectivity & Stereochemistry NMR->Structure Defines

References

In-Depth Technical Guide: Synthesis of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclobutane Scaffold

The cyclobutane motif has garnered significant attention in drug discovery for its ability to confer advantageous physicochemical properties and unique three-dimensional topologies to bioactive molecules.[1][2] Its rigid, puckered structure serves as an excellent scaffold for presenting pharmacophoric elements in well-defined spatial orientations.[2] 3-(Hydroxymethyl)cyclobutanecarboxylic acid, with its vicinal hydroxymethyl and carboxylic acid functionalities, is a particularly versatile building block for creating novel chemical entities.[3][4] This bifunctional nature allows for diverse chemical modifications, including esterification and amidation, making it a valuable starting point for complex molecular architectures.[3]

Synthetic Strategies: Pathways to a Versatile Intermediate

The synthesis of this compound can be approached from several angles. The choice of strategy often depends on the desired stereochemistry (cis or trans), scale, and the availability of starting materials.

Common synthetic approaches include:

  • Functionalization of Pre-formed Cyclobutane Rings: This is often the most direct route, starting with a commercially available cyclobutane derivative. A prominent example involves the selective reduction of a cyclobutane-1,3-dicarboxylate ester.

  • [2+2] Cycloaddition: The reaction of an alkene with a ketene or another suitable two-carbon component can directly form the cyclobutane ring with functional handles for further elaboration.

  • Ring Expansion: Starting from a cyclopropylmethyl system, various rearrangement reactions can be employed to expand the three-membered ring to the desired four-membered cyclobutane core.

This guide will focus on the first approach, which offers excellent control over stereochemistry and is readily scalable.

Featured Pathway: Selective Reduction of a Diester

A reliable and widely used method begins with either the cis- or trans-isomer of a 1,3-cyclobutanedicarboxylic acid derivative. The key transformation is the selective mono-reduction of a diester to the corresponding hydroxymethyl ester, followed by hydrolysis of the remaining ester group.

Figure 1. General synthetic scheme for the preparation of this compound from a diester precursor.

Detailed Experimental Protocol

The following protocol provides a step-by-step method for the synthesis of cis-3-(hydroxymethyl)cyclobutanecarboxylic acid starting from dimethyl cis-1,3-cyclobutanedicarboxylate. The same sequence can be applied to the trans-isomer.

Step 1: Synthesis of Methyl cis-3-(hydroxymethyl)cyclobutanecarboxylate

Materials:

  • Dimethyl cis-1,3-cyclobutanedicarboxylate

  • Lithium borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve dimethyl cis-1,3-cyclobutanedicarboxylate in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add one equivalent of lithium borohydride in portions, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure methyl cis-3-(hydroxymethyl)cyclobutanecarboxylate.

Step 2: Synthesis of cis-3-(Hydroxymethyl)cyclobutanecarboxylic Acid

Materials:

  • Methyl cis-3-(hydroxymethyl)cyclobutanecarboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the methyl cis-3-(hydroxymethyl)cyclobutanecarboxylate in a mixture of THF and water.

  • Add one equivalent of lithium hydroxide monohydrate and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 2 using 1 M HCl.

  • Extract the product into ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cis-3-(hydroxymethyl)cyclobutanecarboxylic acid. The product can be further purified by recrystallization if necessary.

Parameter Step 1 Product Step 2 Product
Compound Name Methyl cis-3-(hydroxymethyl)cyclobutanecarboxylatecis-3-(Hydroxymethyl)cyclobutanecarboxylic Acid
Typical Yield 80-90%>90%
Physical State Colorless oilWhite solid

Table 1. Typical reaction outcomes.

Mechanistic Considerations

The success of this synthetic route hinges on the selective mono-reduction of the diester. Lithium borohydride is a milder reducing agent than lithium aluminum hydride (LiAlH₄), which allows for greater control. The initial reduction of one ester group to the tetrahedral intermediate is followed by the collapse of this intermediate to an aldehyde, which is then rapidly reduced to the primary alcohol. The second ester group remains largely untouched under these controlled conditions.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and stereochemistry.

  • Mass Spectrometry: To verify the molecular weight.[5]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H stretch of the alcohol and carboxylic acid, C=O stretch of the carboxylic acid).

Applications in Drug Development

This compound is a valuable building block in the synthesis of a variety of pharmaceutical agents.[6] The rigid cyclobutane core can act as a bioisostere for other groups, such as phenyl rings or larger cycloalkanes, often leading to improved metabolic stability and pharmacokinetic profiles.[1] Its use as a scaffold allows for the precise positioning of functional groups to optimize interactions with biological targets.[2] For instance, it has been incorporated into inhibitors of kinases and other enzymes.[4]

References

stereoisomers of 3-(Hydroxymethyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, once considered a niche structural motif, is increasingly incorporated into modern drug candidates to impart favorable physicochemical and pharmacological properties.[1] Its unique puckered three-dimensional structure provides a scaffold that can enhance metabolic stability, reduce planarity, and serve as a versatile bioisostere.[1] This guide focuses on this compound, a bifunctional building block whose stereoisomers offer distinct spatial arrangements of its key pharmacophoric groups—a carboxylic acid and a primary alcohol. Understanding the synthesis, separation, and characterization of these stereoisomers is critical for leveraging their full potential in rational drug design. This document provides a comprehensive analysis of the stereochemical landscape of this compound, detailed experimental methodologies, and insights into its application.

The Stereochemical Landscape

Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms.[2] For this compound, the stereochemistry arises from the relative orientation of the carboxylic acid and hydroxymethyl groups across the cyclobutane ring. This gives rise to both diastereomers (cis and trans) and, in one case, enantiomers.

The molecule has two substituted carbons at the 1- and 3-positions. This substitution pattern leads to three distinct stereoisomers:

  • The cis-isomer: A meso compound where both substituents are on the same face of the ring. This molecule possesses an internal plane of symmetry and is therefore achiral and optically inactive.

  • The trans-isomers: A pair of enantiomers where the substituents are on opposite faces of the ring. This configuration lacks an internal plane of symmetry, making the molecules chiral. They exist as a racemic mixture of (1R,3S) and (1S,3R) enantiomers, which are non-superimposable mirror images and will rotate plane-polarized light in equal and opposite directions.

The relationship between these stereoisomers is a critical concept for any synthetic or analytical endeavor.

G A This compound B Diastereomers A->B exist as C cis-Isomer (Meso Compound) B->C are D trans-Isomers (Racemic Mixture) B->D are E Enantiomers D->E is a mixture of F (+)-trans-Isomer (e.g., 1R,3S) E->F G (-)-trans-Isomer (e.g., 1S,3R) E->G

Caption: Logical relationship of the stereoisomers.

Synthesis and Stereoisomer Separation

The synthesis of this compound isomers often begins with a commercially available precursor like 3-oxocyclobutanecarboxylic acid.[3][4][5] The choice of reducing agent and reaction conditions for the ketone can influence the diastereomeric ratio (cis to trans) of the resulting alcohol, but typically yields a mixture that requires separation.

General Synthetic Workflow

The overall process involves a stereoselective reduction followed by a multi-step purification and resolution strategy to isolate each of the three stereoisomers in high purity.

G cluster_0 Synthesis cluster_1 Purification & Resolution A 3-Oxocyclobutanecarboxylic Acid B Reduction (e.g., NaBH4) A->B C Diastereomeric Mixture (cis and trans isomers) B->C D Column Chromatography C->D E cis-Isomer (Meso) D->E F trans-Racemate D->F G Chiral Separation (e.g., Chiral HPLC or Diastereomeric Salt Formation) F->G H (+)-trans-Enantiomer G->H I (-)-trans-Enantiomer G->I

Caption: General workflow for synthesis and separation.

Protocol: Synthesis of cis/trans this compound

This protocol describes a representative reduction of 3-oxocyclobutanecarboxylic acid to produce a mixture of the target diastereomers.

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask cooled to 0°C in an ice bath, dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of methanol and water.

  • Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Acidification: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the pH is ~3. This step neutralizes excess NaBH₄ and protonates the carboxylate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). The multiple extractions ensure efficient recovery of the polar product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, a mixture of cis and trans isomers, is purified via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the two diastereomers.

Structural Characterization and Analysis

Definitive identification of each stereoisomer requires a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for distinguishing between cis and trans diastereomers.[6][7] The puckered nature of the cyclobutane ring results in different magnetic environments for the ring protons in each isomer, leading to distinct chemical shifts and proton-proton coupling constants (J-values).[8]

  • Causality: In the cis isomer, the symmetry often results in a simpler spectrum compared to the trans isomer. The magnitude of the vicinal (³J) and long-range (⁴J) coupling constants between ring protons is highly dependent on their dihedral angles, which differ significantly between the cis and trans configurations.[6] For instance, a larger coupling constant is typically observed between two equatorial protons compared to an axial-equatorial pair.

Property cis-Isomer (Meso) trans-Isomers (Enantiomers)
CAS Number 1783662-84-9Not explicitly found for the parent acid, but related structures exist.[9][10]
Molecular Formula C₆H₁₀O₃C₆H₁₀O₃
Molecular Weight 130.14 g/mol 130.14 g/mol
Predicted pKa 4.68 ± 0.40~4.7 (Expected to be similar to cis)
Predicted Boiling Point 292.2 ± 13.0 °CNot available
Symmetry Achiral (Meso)Chiral
Table 1: Physicochemical Properties of this compound Stereoisomers.
Chiral Separation and Analysis

Resolving the trans enantiomers is a critical step for their use in asymmetric synthesis or as chiral drugs. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for both analytical and preparative-scale separation.[11][12][13]

Protocol: Analytical Chiral HPLC Separation of trans-Isomers

  • System: An HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series). These phases provide a chiral environment that allows for differential interaction with the two enantiomers.[12]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol). A small amount of an acidic additive (e.g., trifluoroacetic acid) is often required to suppress the ionization of the carboxylic acid and achieve sharp peaks.

  • Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Temperature: 25°C

  • Validation: The method should be validated for linearity, precision, and accuracy to ensure it is a self-validating system for quality control purposes.

X-ray Crystallography

For unambiguous determination of the relative (cis vs. trans) and absolute (R/S) stereochemistry, single-crystal X-ray crystallography is the definitive method.[14][15] This technique provides a precise 3D map of the atoms in the crystal lattice. To determine the absolute configuration of a trans enantiomer, it is often necessary to form a derivative with a heavy atom (e.g., bromine) to utilize the anomalous dispersion effect.[16]

Applications in Drug Development

The carboxylic acid functional group is a key feature in hundreds of drugs, enabling critical interactions with biological targets and influencing solubility.[17][18][19] However, it can also present challenges related to metabolic stability and membrane permeability.[20] The this compound scaffold provides a unique platform to address these challenges.

  • Structural Rigidity and 3D Shape: The strained cyclobutane ring introduces conformational restriction, which can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity.[1] This is a key strategy in moving from flat, aromatic structures to more three-dimensional molecules with improved drug-like properties.

  • Bioisosterism: The cyclobutane ring can act as a bioisostere for other groups, such as phenyl rings or alkenes. This replacement can prevent unwanted cis/trans isomerization seen with alkenes or improve metabolic stability by removing sites susceptible to aromatic oxidation.[1]

  • Vectorial Positioning of Functional Groups: The stereochemically defined cis and trans isomers allow for precise spatial positioning of the hydrogen-bond-donating alcohol and the hydrogen-bond-donating/accepting carboxylic acid. This control is fundamental for optimizing interactions within a target's binding pocket. For example, the trans isomer presents its functional groups at a greater distance and in a more linear fashion than the V-shaped cis isomer, which can lead to dramatically different biological activities. This principle has been demonstrated in the synthesis of GPR-40 receptor ligands, where isomeric purity was essential for evaluating biological activity.[4]

Conclusion

The three stereoisomers of this compound represent valuable and distinct building blocks for medicinal chemistry and drug development. Their rigid, three-dimensional structures provide a means to explore chemical space in ways that more traditional scaffolds cannot. A thorough understanding of their synthesis, the logic behind their separation, and the specific analytical techniques required for their characterization is paramount for any researcher aiming to incorporate this versatile motif into next-generation therapeutics. The ability to isolate and utilize each stereoisomer independently empowers scientists to fine-tune molecular architecture, ultimately leading to safer and more effective medicines.

References

3-(hydroxymethyl)cyclobutane-1-carboxylic acid basic characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Hydroxymethyl)cyclobutane-1-carboxylic Acid: A Key Building Block for Drug Discovery

Abstract

3-(Hydroxymethyl)cyclobutane-1-carboxylic acid is a bifunctional carbocyclic compound increasingly recognized for its utility as a versatile building block in medicinal chemistry. Its strained, puckered four-membered ring offers a unique three-dimensional scaffold that can impart favorable pharmacological properties, including metabolic stability and conformational rigidity.[1] This technical guide provides a comprehensive overview of the fundamental characteristics of this compound, including its physicochemical properties, stereochemical considerations, and synthetic pathways. Furthermore, it details its applications in drug design, supported by an exemplary experimental protocol, and outlines key safety and handling procedures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this cyclobutane derivative.

Introduction

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer advantageous ADME (absorption, distribution, metabolism, and excretion) properties is paramount. The cyclobutane ring, while less common than its five- and six-membered counterparts, has emerged as a valuable motif.[1] Its inherent ring strain results in a rigid, puckered conformation that can be exploited to orient pharmacophoric elements in a precise three-dimensional arrangement, potentially enhancing binding affinity and selectivity for biological targets.

3-(Hydroxymethyl)cyclobutane-1-carboxylic acid capitalizes on this structural advantage by incorporating two orthogonal functional groups: a primary alcohol and a carboxylic acid. This bifunctionality allows for selective chemical modification, enabling its use as a versatile starting material for the synthesis of diverse compound libraries and complex molecular architectures.[2] This guide will explore the core characteristics of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and drug design.

PropertyValueReference
IUPAC Name 3-(hydroxymethyl)cyclobutane-1-carboxylic acid[3]
Molecular Formula C₆H₁₀O₃[3]
Molecular Weight 130.14 g/mol [3]
Appearance Typically a white to off-white solidGeneral chemical supplier data
Stereochemistry Exists as cis and trans diastereomers[4]
Stereoisomerism: A Critical Consideration

The relative orientation of the hydroxymethyl and carboxylic acid substituents on the cyclobutane ring gives rise to cis and trans diastereomers. These isomers are not interchangeable and can possess significantly different conformational preferences and, consequently, distinct biological activities. The choice of a specific stereoisomer is a critical design element in medicinal chemistry, as the spatial relationship between the functional groups dictates how a derivative will interact with its target protein. Synthetic strategies often target a specific isomer, or separation of a diastereomeric mixture is required.[5]

Synthesis and Stereocontrol

The synthesis of 3-(hydroxymethyl)cyclobutane-1-carboxylic acid and its derivatives often begins with commercially available cyclobutane precursors, such as 3-oxocyclobutane-1-carboxylic acid.[5][6] The synthetic challenge lies in the stereocontrolled introduction of the two functional groups.

A general approach may involve the reduction of a ketone to form the secondary alcohol, followed by manipulation of the carboxylic acid group, or vice-versa. For instance, a Grignard reaction on a ketone precursor can establish a hydroxyl group, with subsequent steps modifying another functional handle into the carboxylic acid.[5] Control over the stereochemical outcome (achieving a pure cis or trans product) is a key aspect of the synthetic design, often influenced by the choice of reagents and reaction conditions.

G A 3-Oxocyclobutane-1-carboxylic Acid or Ester Precursor B Stereoselective Reduction of Ketone A->B e.g., NaBH4, L-Selectride® C Protection of Alcohol (e.g., as silyl ether) B->C e.g., TBDMSCl, Imidazole D Modification/Deprotection of Carboxylic Acid C->D e.g., LiOH hydrolysis (for esters) or direct use E Final Product: cis/trans-3-(hydroxymethyl)cyclobutane- 1-carboxylic acid D->E e.g., TBAF deprotection G cluster_0 A 3-(hydroxymethyl)cyclobutane- 1-carboxylic acid -COOH -CH₂OH B Amide Coupling (R-NH₂) A:s->B via -COOH C Esterification (R-OH) A:s->C via -COOH or -CH₂OH D Etherification (R-X) A:e->D via -CH₂OH E Oxidation of Alcohol (→ Aldehyde/Acid) A:e->E via -CH₂OH

References

A Technical Guide to the Spectroscopic Characterization of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Hydroxymethyl)cyclobutanecarboxylic acid (C₆H₁₀O₃), a key building block in medicinal chemistry and materials science.[1][2][3] This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and adhering to self-validating protocols, this guide serves as an authoritative resource for researchers engaged in the synthesis, characterization, and application of this versatile molecule. The guide also presents detailed, step-by-step methodologies for data acquisition and includes visualizations to elucidate key structural features and experimental workflows.

Introduction: The Significance of this compound

This compound is a bifunctional organic compound featuring a cyclobutane ring, a carboxylic acid, and a primary alcohol. This unique combination of a rigid cyclic core and two reactive functional groups makes it a valuable synthon in drug discovery and polymer chemistry. The stereochemistry of the substituents on the cyclobutane ring (cis and trans isomers) plays a crucial role in determining the molecule's three-dimensional structure and, consequently, its biological activity and material properties. Accurate spectroscopic characterization is therefore paramount for confirming the identity, purity, and stereochemistry of the synthesized compound.

This guide will delve into the expected and reported spectroscopic features of this compound, providing a detailed analysis of its NMR, IR, and MS data.

Molecular Structure and Isomerism

The core of this compound is a four-membered carbocyclic ring. The carboxylic acid and hydroxymethyl groups can be arranged in two possible diastereomeric forms: cis and trans.

  • cis-isomer: Both substituents are on the same face of the cyclobutane ring.

  • trans-isomer: The substituents are on opposite faces of the ring.

The differentiation between these isomers is a key challenge in the characterization of this molecule, and as we will see, NMR spectroscopy is a powerful tool for this purpose.

Figure 1: Molecular Structure cluster_cis cis-isomer cluster_trans trans-isomer C1_c C2_c C1_c->C2_c COOH_c COOH C1_c->COOH_c C3_c C2_c->C3_c C4_c C3_c->C4_c CH2OH_c CH2OH C3_c->CH2OH_c C4_c->C1_c C1_t C2_t C1_t->C2_t COOH_t COOH C1_t->COOH_t C3_t C2_t->C3_t C4_t C3_t->C4_t CH2OH_t CH₂OH C3_t->CH2OH_t C4_t->C1_t Figure 2: MS Workflow Sample Sample Preparation HRMS HRMS Analysis (ESI) Sample->HRMS Data Data Acquisition (Positive/Negative) HRMS->Data Analysis Data Analysis Data->Analysis Confirmation Elemental Composition Confirmation Analysis->Confirmation Figure 3: NMR Analysis Workflow Sample Sample Preparation (in deuterated solvent) NMR High-Field NMR Spectrometer Sample->NMR Acquire Acquire 1D (¹H, ¹³C) and 2D (COSY, NOESY) Spectra NMR->Acquire Process Process Spectra (FT, Phasing, Baseline) Acquire->Process Assign Peak Assignment and Isomer Determination Process->Assign

References

A Deep Dive into the Conformational Landscape of Cyclobutane: A Theoretical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane ring, a motif of increasing significance in medicinal chemistry, presents a unique conformational challenge due to its inherent ring strain.[1][2][3] Understanding the delicate balance of forces that govern its three-dimensional structure is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive exploration of the theoretical methodologies employed to elucidate the conformational preferences of the cyclobutane ring. We will delve into the quantum mechanical underpinnings of its puckered nature, explore the intricacies of its potential energy surface, and provide a practical framework for conducting computational analyses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the cyclobutane scaffold in their molecular design endeavors.

Introduction: The Rising Prominence of the Cyclobutane Moiety in Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its significant ring strain, has emerged as a valuable scaffold in modern drug design.[1][2][4] Its rigid and puckered three-dimensional structure offers a unique tool for medicinal chemists to modulate the physicochemical and pharmacological properties of drug candidates.[1][2][3] By replacing more flexible or planar moieties, the cyclobutane unit can enhance metabolic stability, improve binding affinity, and provide precise control over the spatial orientation of key pharmacophoric elements.[1][2] Notable examples of its successful incorporation can be found in anticancer agents, demonstrating its potential to address challenging biological targets.[1][2]

The inherent strain in the cyclobutane ring, a combination of angle strain and torsional strain, dictates its non-planar conformation.[5][6] A planar cyclobutane would necessitate C-C-C bond angles of 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[7] This angle strain, coupled with the eclipsing interactions of the hydrogen atoms in a planar arrangement, renders such a conformation energetically unfavorable.[5][6] To alleviate this strain, cyclobutane adopts a puckered or "butterfly" conformation.[5] This puckering slightly increases angle strain but significantly reduces torsional strain, leading to a more stable overall structure.[5] The dynamic interconversion between equivalent puckered conformations is a key feature of the cyclobutane ring's conformational landscape.[5]

Theoretical studies, particularly those employing quantum chemical calculations, have been instrumental in unraveling the subtleties of cyclobutane's conformation.[8][9][10] These computational approaches allow for a detailed examination of the potential energy surface, providing insights into the energy barriers between different conformations and the influence of substituents on the ring's puckering.[9]

Theoretical Foundations of Cyclobutane Conformation

The puckered nature of the cyclobutane ring is a direct consequence of the interplay between angle strain and torsional strain. A planar conformation would suffer from severe torsional strain due to the eclipsing of all eight C-H bonds.[5][6] To relieve this strain, the ring distorts into a non-planar, puckered conformation.[5]

The Puckered Conformation and the Barrier to Planarity

The most stable conformation of cyclobutane is a puckered ring with C₂ᵥ symmetry, often referred to as a "butterfly" conformation.[5] In this arrangement, one carbon atom is out of the plane formed by the other three. This puckering reduces the torsional strain by staggering the C-H bonds on adjacent carbons.[5][11]

The transition between two equivalent puckered conformations occurs through a planar transition state with D₄ₕ symmetry. The energy difference between the puckered ground state and the planar transition state is known as the barrier to planarity or the ring inversion barrier. High-level ab initio calculations have been crucial in accurately determining this barrier.[9][12] These studies have shown that both a high level of electron correlation and large basis sets are necessary to obtain results that are in close agreement with experimental data.[12] One such study estimates the inversion barrier to be approximately 482 cm⁻¹ (about 1.38 kcal/mol), which is in excellent agreement with experimental values.[9]

Describing the Pucker: The Cremer-Pople Coordinates

A quantitative description of the ring's non-planarity is essential for a thorough conformational analysis. The Cremer-Pople puckering coordinates provide a powerful mathematical framework for this purpose.[13][14] For a four-membered ring, the puckering can be described by a single puckering amplitude (q) and a phase angle (φ). The puckering amplitude quantifies the extent of deviation from planarity, while the phase angle describes the nature of the pucker.

Computational Methodologies for Studying Cyclobutane Conformation

A variety of computational methods can be employed to investigate the conformational preferences of the cyclobutane ring. The choice of method depends on the desired level of accuracy and the computational resources available.

Quantum Mechanics (QM) Methods

Ab Initio Calculations: These methods, based on first principles of quantum mechanics, provide the most accurate description of molecular systems. Coupled-cluster methods, such as CCSD(T), combined with large basis sets (e.g., aug-cc-pVTZ), have been shown to yield highly accurate structures and energy barriers for cyclobutane.[12]

Density Functional Theory (DFT): DFT offers a good balance between accuracy and computational cost, making it a popular choice for studying larger molecules containing a cyclobutane ring. A wide range of functionals are available, and the appropriate choice will depend on the specific system under investigation.

Molecular Mechanics (MM) Methods

Molecular mechanics methods utilize classical force fields to model the potential energy of a molecule. While less accurate than QM methods, they are significantly faster, allowing for the conformational analysis of very large systems and for molecular dynamics simulations. The MM2 force field has been used to explore the potential energy hypersurface of cyclobutane and identify its minimum energy conformations and the saddle points connecting them.[15][16]

The Potential Energy Surface of Cyclobutane

The potential energy surface (PES) of cyclobutane is a double-well potential, with the two minima corresponding to the equivalent puckered conformations.[17][18] The planar conformation represents the transition state at the top of the energy barrier separating these two minima.

Diagram: Potential Energy Surface of Cyclobutane Ring Inversion

G Puckered Conformation 1 Puckered (C₂ᵥ) Planar Transition State Planar (D₄ₕ) Puckered Conformation 2 Puckered (C₂ᵥ) p1 ts p1->ts 1,0 1,0 p1->1,0 Energy Minimum p2 ts->p2 3,0 3,0 ts->3,0 Transition State (Inversion Barrier) 5,0 5,0 p2->5,0 Energy Minimum xaxis Ring Puckering Coordinate yaxis Potential Energy

A simplified representation of the double-well potential energy surface for cyclobutane ring inversion.

Correlation with Experimental Data

Theoretical predictions of cyclobutane's conformation are validated by comparison with experimental data obtained from various spectroscopic techniques.

Vibrational Spectroscopy (IR and Raman): The low-frequency ring-puckering vibrations are particularly sensitive to the shape of the potential energy surface. Analysis of the fine structure in the infrared and Raman spectra of cyclobutane and its deuterated isotopomers has provided detailed information about the puckering potential and the barrier to planarity.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. The coupling constants between protons on the cyclobutane ring are dependent on the dihedral angles, which in turn are determined by the ring's pucker.[19]

Practical Guide: Computational Workflow for Conformational Analysis of a Substituted Cyclobutane

This section outlines a general workflow for performing a computational analysis of a substituted cyclobutane's conformation.

Step-by-Step Protocol
  • Initial Structure Generation: Build a 3D model of the substituted cyclobutane using a molecular editor.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.

  • Geometry Optimization and Frequency Calculation (QM): For each low-energy conformer identified in the previous step, perform a full geometry optimization and frequency calculation using a suitable QM method (e.g., DFT with a functional like B3LYP and a basis set like 6-31G*). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Transition State Search: To determine the barrier to ring inversion, perform a transition state search starting from a planar geometry. The transition state will have one imaginary frequency corresponding to the ring-puckering motion.

  • Energy Analysis: Compare the relative energies of the optimized conformers and the transition state to determine the most stable conformation and the ring inversion barrier.

Diagram: Computational Workflow for Cyclobutane Conformational Analysis

G cluster_0 Computational Workflow A 1. Initial 3D Structure Generation B 2. Molecular Mechanics Conformational Search A->B C 3. QM Geometry Optimization of Low-Energy Conformers B->C E 5. QM Transition State Search (Planar Geometry) B->E D 4. QM Frequency Calculation (Confirm Minima) C->D G 7. Relative Energy Analysis D->G F 6. QM Frequency Calculation (Confirm Transition State) E->F F->G

A typical workflow for the computational analysis of a substituted cyclobutane's conformation.

The Impact of Substituents on Cyclobutane Conformation

Substituents can have a profound effect on the conformational preferences of the cyclobutane ring. The size and nature of the substituents will influence the puckering amplitude and the relative energies of different puckered conformations. For example, bulky substituents will tend to occupy positions that minimize steric interactions. Theoretical studies have been employed to understand the effect of various substituents, including those from group 14 elements, on the ring's structure and reactivity.[20][21]

Conclusion and Future Perspectives

Theoretical studies have provided invaluable insights into the complex conformational landscape of the cyclobutane ring. The continued development of more accurate and efficient computational methods will undoubtedly lead to a deeper understanding of this important structural motif. As the use of cyclobutane in drug discovery continues to grow, the application of these theoretical approaches will be essential for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic incorporation of 3-(hydroxymethyl)cyclobutanecarboxylic acid into bioactive molecules. This document provides an in-depth analysis of the rationale behind its use, detailed experimental protocols for its derivatization, and a discussion of its potential to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.

Introduction: The Strategic Value of the Cyclobutane Scaffold

In contemporary medicinal chemistry, there is a continuous drive to design molecules with improved efficacy, selectivity, and pharmacokinetic profiles. Saturated carbocyclic scaffolds have emerged as valuable tools in this endeavor, with the cyclobutane ring, in particular, offering a unique combination of properties.[1] Unlike flexible aliphatic chains, the cyclobutane moiety introduces a degree of conformational rigidity, which can pre-organize a molecule for optimal interaction with its biological target, thus minimizing the entropic penalty upon binding.[2] This inherent rigidity can also be exploited to orient pharmacophoric groups in specific vectors, enhancing selectivity and potency.[3]

Furthermore, the three-dimensional nature of the cyclobutane ring contributes to an increased fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with a higher probability of clinical success.[4] The replacement of planar aromatic rings or metabolically labile groups with a cyclobutane scaffold can lead to significant improvements in metabolic stability, as the C-H bonds on the cyclobutane ring are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5]

This compound is a bifunctional building block that strategically combines the benefits of the cyclobutane core with two versatile functional groups: a primary alcohol and a carboxylic acid.[6] This allows for its facile incorporation into a wide range of molecular architectures through well-established synthetic transformations, such as amide bond formation and esterification. The 1,3-disubstitution pattern on the cyclobutane ring provides a defined spatial relationship between these two functional groups, which can be leveraged to span a specific distance within a receptor binding pocket or to act as a non-planar linker between different pharmacophoric elements.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this building block is essential for its effective use in drug design.

PropertyValueSource
Molecular FormulaC₆H₁₀O₃[6]
Molecular Weight130.14 g/mol [6]
CAS Number1015856-00-4[6]
AppearanceLight yellow liquid
Predicted pKa4.68 ± 0.40
Predicted Boiling Point292.2 ± 13.0 °C
Predicted Density1.278 ± 0.06 g/cm³

Experimental Protocols

The presence of both a carboxylic acid and a hydroxymethyl group on the cyclobutane scaffold allows for selective derivatization, enabling the synthesis of a diverse array of compounds. The following protocols provide detailed, step-by-step methodologies for the two most common and versatile transformations of this compound: amide coupling and esterification.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a general procedure for the coupling of the carboxylic acid moiety of this compound with a primary or secondary amine. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) is a widely adopted method that minimizes racemization and improves reaction efficiency.

Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Coupling agents like EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. The addition of HOBt further enhances the reaction by forming an active ester intermediate, which is less prone to side reactions and racemization compared to the O-acylisourea.

G cluster_activation Activation Step CarboxylicAcid This compound O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster + HOBt HOBt HOBt AmideProduct Amide Product ActiveEster->AmideProduct + Amine Amine Primary or Secondary Amine (R-NH₂)

Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • This compound

  • Primary or secondary amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DMF or DCM (approximately 0.1-0.5 M concentration).

  • Addition of Reagents: To the stirred solution, add the amine of interest (1.0-1.2 equivalents), HOBt (1.2 equivalents), and EDC·HCl (1.2 equivalents).

  • Base Addition: Add DIPEA or TEA (2.0-3.0 equivalents) dropwise to the reaction mixture. The mixture may become slightly warm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC until the starting carboxylic acid is consumed (typically 4-24 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer), water (1 x volume), and brine (1 x volume).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the product with the expected values. The disappearance of the carboxylic acid proton signal in the ¹H NMR spectrum is a key indicator of a complete reaction.

Protocol 2: Esterification of the Hydroxymethyl Group

This protocol outlines a method for the esterification of the primary alcohol of this compound (or its derivatives where the carboxylic acid is protected) with a carboxylic acid using a coupling agent.

Rationale: Similar to amide bond formation, direct esterification between an alcohol and a carboxylic acid often requires harsh conditions (e.g., strong acid catalysis and high temperatures). Using a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-Dimethylaminopyridine) allows for milder reaction conditions and is suitable for more sensitive substrates. DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction.

G cluster_activation Activation & Acyl Transfer CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + DCC DCC DCC Acyl_DMAP Acyl-DMAP Intermediate O_Acylisourea->Acyl_DMAP + DMAP DMAP DMAP (catalyst) EsterProduct Ester Product Acyl_DMAP->EsterProduct + Alcohol Alcohol 3-(Hydroxymethyl)cyclobutane Derivative G cluster_before Initial Lead Compound cluster_after Optimized Compound P1_before Pharmacophore 1 Linker Flexible Linker (Metabolically Liable) P1_before->Linker P2_before Pharmacophore 2 Linker->P2_before Improvement Strategic Replacement Leads to: P1_after Pharmacophore 1 Cyclobutane 3-(Hydroxymethyl)cyclobutane- carboxylic Acid Derived Linker (Rigid & Stable) P1_after->Cyclobutane Amide Bond P2_after Pharmacophore 2 Cyclobutane->P2_after Ester or Ether Bond Properties Improved Metabolic Stability Enhanced Receptor Binding Affinity Favorable Pharmacokinetics Cyclobutane->Properties

References

Application Notes & Protocols: Strategic Esterification of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of a Bifunctional Scaffold

3-(Hydroxymethyl)cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its rigid cyclobutane core provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for designing enzyme inhibitors, receptor ligands, and structured polymer subunits.[1][2] The molecule's bifunctional nature, possessing both a primary alcohol and a carboxylic acid, presents a unique synthetic opportunity and a distinct challenge. The ability to selectively modify one functional group while preserving the other is paramount for its effective use in multi-step syntheses.

This guide provides detailed protocols for the selective esterification of the carboxylic acid moiety of this compound. We will explore several robust methods, detailing the underlying chemical principles, step-by-step procedures, and the rationale for choosing a specific protocol based on substrate compatibility and desired reaction scale.

Strategic Overview: Selective Esterification Pathways

The primary challenge in modifying this compound is controlling which functional group reacts. Without a deliberate strategy, side reactions such as self-esterification leading to oligomers or polyesters can occur. Our focus is the selective conversion of the carboxylic acid to an ester, a common transformation for modifying solubility, metabolic stability, or providing a handle for further coupling reactions.

G cluster_start Starting Material cluster_strategy_A Strategy A: Esterify Carboxylic Acid cluster_strategy_B Strategy B: Esterify Alcohol (Conceptual) start This compound Fischer Fischer Esterification start->Fischer H+, MeOH Steglich Steglich Esterification start->Steglich DCC/EDC, DMAP, MeOH Acyl_Chloride Acyl Chloride Route start->Acyl_Chloride 1. SOCl₂ 2. MeOH, Base Protect 1. Protect Acid start->Protect A_Product Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate Fischer->A_Product Steglich->A_Product Acyl_Chloride->A_Product Mitsunobu 2. Mitsunobu Reaction Protect->Mitsunobu PPh₃, DEAD, AcOH Deprotect 3. Deprotect Acid Mitsunobu->Deprotect B_Product 3-(Acetoxymethyl)cyclobutanecarboxylic Acid Deprotect->B_Product

Figure 1. Strategic pathways for selective esterification. This guide focuses on the robust and direct methods of Strategy A.

Method Selection and Comparative Analysis

Choosing the correct esterification protocol is critical and depends on the stability of the substrate to acidic or basic conditions, the steric hindrance of the alcohol, and the desired scale of the reaction.

Method Key Reagents Conditions Pros Cons Best For...
Fischer-Speier Esterification Alcohol (e.g., MeOH), Strong Acid (H₂SO₄, HCl)RefluxEconomical, simple, scalable.[3][4]Harsh acidic conditions, reversible reaction, requires excess alcohol.[5]Large-scale synthesis of simple methyl or ethyl esters where the substrate is acid-stable.
Steglich Esterification DCC or EDC, DMAP (catalyst), AlcoholRoom Temp, Aprotic Solvent (DCM, THF)Very mild conditions, high yields, wide substrate scope, suitable for acid-sensitive molecules.[6][7]DCC byproduct (DCU) can be difficult to remove; EDC is more expensive but its urea byproduct is water-soluble.[8]High-value, acid-sensitive substrates and sterically hindered alcohols.
Acyl Chloride Route Thionyl Chloride (SOCl₂), Alcohol, Base (Pyridine, Et₃N)2 Steps: 0°C to Reflux, then 0°CDrives reaction to completion (irreversible), fast.Generates corrosive HCl, requires handling of SOCl₂, may not be suitable for sensitive substrates.[9]When other methods fail due to poor reactivity of the carboxylic acid.

Detailed Application Protocols

Protocol 1: Fischer-Speier Esterification for Methyl 3-(hydroxymethyl)cyclobutanecarboxylate

Principle: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, shifting the equilibrium toward the product side in accordance with Le Châtelier's principle.[5]

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a 250 mL round-bottom flask, add this compound (e.g., 5.0 g, 1.0 equiv).

  • Add anhydrous methanol (100 mL). The large excess serves as both reactant and solvent.

  • Stir the mixture until the acid dissolves. If needed, gently warm the flask.

  • Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (1.0 mL) dropwise with vigorous stirring.

  • Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65°C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice-cold saturated NaHCO₃ solution (200 mL) to neutralize the acid. Caution: CO₂ evolution will occur. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). d. Combine the organic layers and wash with brine (1 x 100 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, methyl 3-(hydroxymethyl)cyclobutanecarboxylate[11], can be purified by flash column chromatography on silica gel if necessary.

Safety: Concentrated sulfuric acid is highly corrosive. Methanol is flammable and toxic. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 2: Steglich Esterification (EDC/DMAP Variant)

Principle: This method utilizes a carbodiimide (DCC or EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[7] A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) acts as a superior acyl transfer agent, intercepting the intermediate to form an even more reactive acylpyridinium species, which is then readily attacked by the alcohol.[6] This protocol uses the water-soluble carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which simplifies purification as the urea byproduct can be removed with an aqueous wash.[8]

G cluster_workflow Steglich Esterification Workflow A 1. Dissolve Acid, Alcohol, & DMAP in DCM B 2. Cool to 0 °C A->B C 3. Add EDC portion-wise B->C D 4. Warm to RT, stir 12-16h C->D E 5. Monitor by TLC D->E F 6. Aqueous Work-up (Wash with H₂O, dilute HCl, NaHCO₃) E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography) G->H I Final Product H->I

References

Introduction: The Significance of the Cyclobutane Motif and Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Amidation Reactions Involving 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

In the landscape of modern drug discovery, the cyclobutane scaffold has emerged as a valuable structural motif. Its rigid, three-dimensional nature offers a compelling alternative to more traditional, flexible alkyl chains or aromatic rings, enabling chemists to fine-tune steric profiles, improve metabolic stability, and optimize ligand-receptor interactions. This compound, in particular, serves as a versatile building block, presenting two distinct functional handles for derivatization.

The amide bond is arguably the most prevalent functional group in pharmaceuticals, forming the backbone of peptides and a vast array of small molecule drugs.[1] Consequently, the development of robust, efficient, and selective methods for amide bond formation is a cornerstone of medicinal chemistry. The direct condensation of a carboxylic acid and an amine is generally inefficient due to an initial acid-base reaction that forms a stable ammonium carboxylate salt, and the poor leaving group nature of the hydroxyl group (-OH).[2][3] Therefore, the reaction necessitates the use of coupling reagents to "activate" the carboxylic acid.

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing amidation reactions with this compound. It addresses the unique challenges posed by the bifunctional nature of this substrate and offers detailed protocols based on established chemical principles.

Pillar 1: Mechanistic Underpinnings of Modern Amidation

The core principle of amide coupling is the in-situ conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by forming a highly reactive intermediate that is readily attacked by the amine nucleophile. The two most common classes of reagents for this purpose are carbodiimides and aminium/uronium salts.

Carbodiimide-Mediated Coupling (e.g., DCC, EDC)

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are powerful dehydrating agents.[3][4] The mechanism involves the initial activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond and a urea byproduct.[4][5]

A significant challenge with carbodiimide-mediated coupling is the potential for racemization if the carboxylic acid has a chiral center at the α-position. To mitigate this and improve overall efficiency, additives like 1-hydroxybenzotriazole (HOBt) are frequently employed.[6][7] HOBt traps the O-acylisourea intermediate to form an active ester, which is less prone to racemization and more stable, leading to cleaner reactions and higher yields.[6]

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_additive Additive Pathway (Optional) RCOOH Carboxylic Acid (R-COOH) Carbodiimide Carbodiimide (e.g., EDC) Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->Acylisourea + Carbodiimide Amide Amide Product (R-CO-NHR') Acylisourea->Amide + Amine Urea Urea Byproduct Acylisourea->Urea ActiveEster HOBt Active Ester (Suppresses Racemization) Acylisourea->ActiveEster + HOBt Amine Amine (R'-NH2) HOBt Additive (e.g., HOBt) ActiveEster->Amide + Amine

Mechanism of Carbodiimide-Mediated Amidation.
Aminium/Uronium Salt Coupling (e.g., HBTU, HATU)

Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient coupling reagents that function similarly to the carbodiimide/HOBt system.[6][8] These reagents already incorporate an HOBt (for HBTU) or HOAt (for HATU) moiety within their structure.[7] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), they react with the carboxylic acid to rapidly form the corresponding active ester, which then couples with the amine.[9][10] HATU is generally considered more reactive than HBTU and is particularly effective for sterically hindered couplings.[8]

Pillar 2: Strategic Approaches for this compound

The primary challenge in the amidation of this substrate is the presence of the free hydroxyl group. This alcohol can act as a competing nucleophile, leading to the formation of ester byproducts or even oligomers. Two primary strategies can be employed to circumvent this issue.

Strategy A: Direct Coupling (No Protection) This is the most atom- and step-economical approach. Success relies on the amine being a significantly better nucleophile than the primary alcohol and on reaction conditions that favor aminolysis over alcoholysis. This is often achievable, especially with unhindered primary or secondary amines. The choice of coupling reagent and careful control of stoichiometry are critical.

Strategy B: Protection-Coupling-Deprotection This strategy involves masking the hydroxyl group with a temporary protecting group, performing the amidation, and then removing the protecting group.[11] This approach is more robust, guarantees chemoselectivity, and is often necessary when using highly reactive amines or when forcing conditions are required. Common protecting groups for alcohols include silyl ethers (e.g., tert-butyldimethylsilyl, TBS) or benzyl ethers (Bn).[11][12]

G Start This compound DirectCouple Direct Amidation (e.g., HATU, DIPEA, Amine) Start->DirectCouple Strategy A (Direct) Protect 1. Protect Hydroxyl Group (e.g., TBSCl, Imidazole) Start->Protect Strategy B (Protected) FinalProductA Final Amide Product DirectCouple->FinalProductA ProtectedAcid Protected Acid Protect->ProtectedAcid Couple 2. Amidation (e.g., EDC/HOBt, Amine) ProtectedAcid->Couple ProtectedAmide Protected Amide Couple->ProtectedAmide Deprotect 3. Deprotect Hydroxyl Group (e.g., TBAF) ProtectedAmide->Deprotect FinalProductB Final Amide Product Deprotect->FinalProductB

Workflow: Direct vs. Protected Amidation Strategies.

Pillar 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a rationale, and checkpoints for reaction monitoring are included. Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct Amidation using HATU

This protocol is recommended for its high efficiency and is often successful without hydroxyl protection.

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1-0.2 M concentration).

  • Reagent Addition: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (2.5 eq). Rationale: The base (DIPEA) is added to deprotonate the carboxylic acid and neutralize the HCl byproduct.[9][10] HATU is added as the coupling agent.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting carboxylic acid by TLC or LC-MS. Reactions are typically complete within 1-4 hours. Self-Validation: A successful reaction will show the disappearance of the starting acid spot and the appearance of a new, typically less polar, product spot on TLC.

  • Workup - Quenching and Extraction: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Transfer the solution to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer with 1 M HCl (2x). Rationale: To remove excess DIPEA and any unreacted amine.

    • Wash with saturated NaHCO₃ solution (2x). Rationale: To remove any unreacted carboxylic acid and HOBt byproduct.

    • Wash with Brine (1x). Rationale: To remove residual water.

    • Self-Validation: The aqueous washes systematically remove ionic impurities and byproducts, simplifying the final purification.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to afford the pure amide product.

Protocol 2: Protected Amidation using EDC/HOBt

This protocol is recommended when direct coupling fails or gives low yields, or when working with precious amines.

Step 2a: Protection of the Hydroxyl Group (TBS Ether Formation)

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor by TLC until the starting material is consumed.

  • Perform an aqueous workup (dilute with EtOAc, wash with water and brine), dry the organic layer, and concentrate. The TBS-protected acid can often be used in the next step without further purification.

Step 2b: Amidation of the Protected Acid

  • To a stirred solution of the TBS-protected acid (1.0 eq) in anhydrous DMF or Dichloromethane (DCM), add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Cool the mixture to 0 °C and add EDC hydrochloride (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Self-Validation: The formation of dicyclohexylurea (from DCC) as a precipitate can indicate reaction progress, but with water-soluble EDC, monitoring must be done chromatographically.

  • Perform an aqueous workup as described in Protocol 1 (steps 5-7).

  • Purify the crude product by flash column chromatography to yield the TBS-protected amide.

Step 2c: Deprotection of the TBS Ether

  • Dissolve the purified TBS-protected amide in Tetrahydrofuran (THF).

  • Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction with water, and extract with Ethyl Acetate.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash column chromatography if necessary to afford the final, pure amide.

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentAdditiveBase RequiredCommon SolventByproductKey Considerations
EDC HOBtNoDCM, DMFWater-soluble ureaGood for general use; byproduct is easily removed with aqueous workup.[14]
DCC HOBtNoDCM, THFInsoluble DCUHigh yielding, but byproduct (DCU) must be removed by filtration.[3]
HBTU NoneDIPEADMFHOBt, TetramethylureaVery efficient; requires a non-nucleophilic base.[6][8]
HATU NoneDIPEADMFHOAt, TetramethylureaMore reactive than HBTU; excellent for hindered substrates; requires a base.[8]
Boric Acid NoneNoneToluene (reflux)Water"Green" catalyst, but requires high temperatures and azeotropic removal of water.[15]

References

Application Notes and Protocols for the Synthesis of Novel Peptides Using Cyclobutane Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptides with Conformational Rigidity

The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to enzymatic degradation. Introducing conformational constraints into the peptide backbone is a powerful strategy to overcome these limitations. Cyclobutane amino acid derivatives have emerged as exceptional building blocks for this purpose. Their rigid, puckered four-membered ring structure, when incorporated into a peptide sequence, can induce specific secondary structures, such as turns and helices, thereby pre-organizing the peptide into a bioactive conformation.[1][2] This conformational rigidity enhances binding affinity to biological targets, improves metabolic stability, and can fine-tune pharmacokinetic profiles.[3]

These unnatural amino acids are valuable tools in peptidomimetics, the design of small molecules that mimic the structure and function of peptides.[4] They have been successfully used to develop enzyme inhibitors, cell-penetrating peptides (CPPs), and stapled peptides with enhanced therapeutic properties.[5][6][7] This guide provides a comprehensive overview and detailed protocols for the synthesis of Fmoc-protected cyclobutane amino acid building blocks and their subsequent incorporation into novel peptide sequences using solid-phase peptide synthesis (SPPS).

I. The Strategic Advantage of Cyclobutane Amino Acids

The incorporation of cyclobutane amino acids imparts unique structural and functional properties to peptides. The choice of stereochemistry (cis vs. trans) and the position of the amino and carboxyl groups (α vs. β) on the cyclobutane ring are critical determinants of the resulting peptide's conformation.

  • Conformational Control: The puckered nature of the cyclobutane ring restricts the rotational freedom of the peptide backbone. For instance, peptides containing trans-cyclobutane amino acid residues tend to adopt more folded, helical structures, while those with cis-cyclobutane residues often form more extended, strand-like conformations.[8][9] This predictable influence on secondary structure is invaluable for rational drug design.

  • Enhanced Proteolytic Stability: The unnatural stereochemistry and sterically hindered nature of the cyclobutane moiety can render the adjacent peptide bonds resistant to cleavage by proteases, thereby increasing the peptide's in vivo half-life.

  • Improved Pharmacokinetic Properties: By locking a peptide into its active conformation, cyclobutane constraints can improve receptor binding and cell permeability. This has been demonstrated in the development of potent cell-penetrating peptides.[10][11]

  • Scaffolding for Novel Geometries: Cyclobutane derivatives serve as rigid scaffolds for creating novel peptide topologies, such as in hydrocarbon-stapled peptides, where they can lead to higher α-helicity and biological activity compared to traditional stapling methods.[7][12]

II. Synthesis of Fmoc-Protected Cyclobutane Amino Acid Building Blocks

The successful incorporation of cyclobutane amino acids via Fmoc-SPPS requires the availability of high-purity, orthogonally protected building blocks. Here, we present a representative protocol for the synthesis of Fmoc-(1S,2S)-2-aminocyclobutane-1-carboxylic acid, a commonly used trans isomer. The synthesis of other isomers can be achieved through similar stereoselective methods.[1][13]

Protocol 1: Synthesis of Fmoc-(1S,2S)-2-aminocyclobutane-1-carboxylic Acid

This multi-step synthesis involves the preparation of the cyclobutane core, followed by protection of the amine functionality with the Fmoc group.

Step 1: Preparation of (1S,2S)-2-Aminocyclobutane-1-carboxylic Acid This step often starts from a chiral precursor and involves stereoselective reactions such as enzymatic desymmetrization or cycloaddition to establish the desired stereochemistry of the cyclobutane ring. For the purpose of this protocol, we will assume the availability of the unprotected amino acid as the starting material, as detailed synthetic routes can be found in the literature.[1][13]

Step 2: Fmoc Protection of the Amino Group

  • Dissolution: Dissolve (1S,2S)-2-aminocyclobutane-1-carboxylic acid (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq) in dioxane or acetone dropwise while maintaining vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.

  • Acidification: Acidify the aqueous layer to pH 2 with 1 M HCl. The Fmoc-protected amino acid will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography to yield Fmoc-(1S,2S)-2-aminocyclobutane-1-carboxylic acid as a white solid.

Diagram 1: Synthesis of Fmoc-Cyclobutane Amino Acid

A Cyclobutane Amino Acid B Dissolve in aq. Na2CO3 A->B C Cool to 0°C B->C D Add Fmoc-OSu in Dioxane C->D E Stir Overnight at RT D->E F Aqueous Work-up (Wash with Ether) E->F G Acidify with HCl F->G H Filter and Dry G->H I Fmoc-Protected Building Block H->I cluster_0 SPPS Cycle A Start: Peptide-Resin (N-term Fmoc) B 1. Deprotection (20% Piperidine/DMF) A->B C Wash (DMF/DCM) B->C B->C Remove Piperidine D 2. Coupling (Fmoc-CBAA, HCTU, DIPEA) C->D E Wash (DMF) D->E D->E Remove Excess Reagents F 3. Second Coupling (Fresh Reagents) E->F G Wash (DMF/DCM) F->G F->G Ensure Completion H End: Elongated Peptide-Resin (N-term Fmoc) G->H

References

Application Note: GC-MS Analysis of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

3-(Hydroxymethyl)cyclobutanecarboxylic acid is a bifunctional molecule featuring both a primary alcohol and a carboxylic acid group. These polar, protic functional groups are essential to its chemical properties but present a significant challenge for analysis by gas chromatography (GC). Direct injection of this analyte onto a standard GC column results in poor chromatographic performance, characterized by broad, tailing peaks, or even complete adsorption to the column, leading to no detectable peak at all.[1][2] The high polarity and strong intermolecular hydrogen bonding increase the boiling point and reduce the volatility of the molecule, making it unsuitable for direct GC analysis.[3][4]

To overcome these limitations, a chemical derivatization step is essential. This process modifies the analyte by replacing the active hydrogens on the hydroxyl and carboxyl groups with non-polar moieties.[5] The resulting derivative is more volatile, more thermally stable, and less likely to interact with active sites in the GC system, yielding sharp, symmetrical peaks suitable for accurate quantification and identification by mass spectrometry (MS).[3] This application note provides a detailed, validated protocol for the derivatization of this compound using a silylation-based approach for subsequent GC-MS analysis.

Principle of Derivatization: Silylation Strategy

For analytes containing multiple active hydrogen functional groups, such as alcohols and carboxylic acids, silylation is a robust and efficient derivatization strategy.[5] This method involves reacting the analyte with a silylating reagent to replace the acidic protons with a trimethylsilyl (TMS) group.

The chosen reagent for this protocol is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often used with a small amount of Trimethylchlorosilane (TMCS) as a catalyst.

  • BSTFA is a powerful silyl donor with the advantage that its byproducts (monotrimethylsilyltrifluoroacetamide and trifluoroacetamide) are highly volatile and do not typically interfere with the chromatogram.[2]

  • TMCS is added as a catalyst (typically 1-10%) to increase the reactivity of the BSTFA, especially for hindered groups, and to act as a scavenger for any trace amounts of water.

The reaction proceeds via a nucleophilic attack from the oxygen atoms of the hydroxyl and carboxyl groups on the silicon atom of the silylating reagent. The general reactivity order for silylation is Alcohols > Phenols > Carboxylic Acids > Amines > Amides. Both functional groups on the target molecule are readily derivatized under mild conditions to form a stable, volatile bis-TMS derivative.

Experimental Workflow Overview

The following diagram outlines the complete workflow from sample preparation to data acquisition.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis GC-MS Analysis start Analyte Standard or Sample dry_sample Evaporate to Dryness (under N2 stream) start->dry_sample add_reagents Add Solvent (Pyridine) & BSTFA + 1% TMCS dry_sample->add_reagents react Vortex & Heat (e.g., 70°C for 30 min) add_reagents->react cool Cool to Room Temp. react->cool inject Inject Aliquot into GC-MS cool->inject acquire Data Acquisition inject->acquire

Caption: Workflow for silylation derivatization and GC-MS analysis.

Detailed Protocol: Silylation of this compound

This protocol is designed for the quantitative derivatization of the target analyte in a sample matrix or as a pure standard.

Materials and Reagents
  • Analyte: this compound

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Anhydrous Pyridine or Acetonitrile (Pyridine is often preferred as it can act as an acid scavenger, driving the reaction forward).[3]

  • Equipment:

    • GC-MS system with a low-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent)

    • 2 mL autosampler vials with PTFE-lined caps

    • Heating block or oven

    • Vortex mixer

    • Nitrogen evaporator (optional, for sample concentration)

    • Microsyringes

Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • Pipette an aliquot of the sample containing approximately 1-5 mg of the analyte into a 2 mL reaction vial. If the sample is in an aqueous or protic solvent, it must be evaporated to complete dryness under a gentle stream of nitrogen. The presence of water will consume the silylating reagent and inhibit the reaction.

  • Reagent Addition:

    • To the dry residue, add 100 µL of anhydrous pyridine (or acetonitrile). Vortex briefly to dissolve the analyte.

    • Add 100 µL of BSTFA + 1% TMCS to the vial. Ensure a significant molar excess of the silylating reagent to analyte (a general rule is at least a 2:1 molar ratio of BSTFA to active hydrogens).

  • Reaction:

    • Immediately cap the vial tightly to prevent moisture from entering.

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Place the vial in a heating block or oven set to 70°C for 30 minutes to facilitate the reaction. For some sterically hindered compounds, longer reaction times or higher temperatures may be necessary, but 70°C for 30 minutes is a robust starting point for this analyte.

  • Analysis:

    • After heating, allow the vial to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. No workup or extraction is typically required. The supernatant can be directly analyzed.

Recommended GC-MS Parameters
  • GC System: Agilent 8890 or equivalent

  • MS System: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Port Temp: 250°C

  • Injection Mode: Split (e.g., 20:1 ratio) or Splitless, depending on concentration

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Quadrupole Temp: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Alternative Derivatization Strategy: Esterification & Acylation

While silylation is highly effective, a two-step esterification followed by acylation can also be employed. This method may offer more stable derivatives in some matrices but is more labor-intensive.

  • Esterification (Carboxylic Acid): React the analyte with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., acetyl chloride or BF3 in methanol) to form the methyl ester.[4][6]

  • Acylation (Alcohol): After removing the esterification reagents, react the resulting hydroxy-ester with an acylating agent like acetic anhydride in the presence of a base (e.g., pyridine) to form the acetate ester.[7][8]

Comparative Analysis of Derivatization Methods

ParameterSilylation (BSTFA)Esterification & Acylation
Reaction Time Fast (30-60 minutes)Slower (multiple hours, two steps)
Number of Steps OneTwo
Reagent Handling Highly moisture-sensitive reagents.[3]Involves strong acids and bases.
Derivative Stability Generally stable, but can be susceptible to hydrolysis.Alkyl esters are very stable.[3]
Byproducts Volatile and generally non-interfering.[2]Acidic or basic byproducts may require removal before injection.[4]
Applicability Broadly applicable to -OH, -COOH, -NH, -SH groups.More selective; conditions can be tailored for each functional group.

Expected Results & Troubleshooting

  • Successful Derivatization: A successful derivatization will yield a single, sharp, and symmetrical chromatographic peak for the bis-trimethylsilyl derivative of this compound. The mass spectrum should show a clear molecular ion (M+) and characteristic fragmentation patterns, including ions corresponding to the loss of a methyl group (M-15) and other silyl-containing fragments (e.g., m/z 73).

  • Troubleshooting:

    • Broad or Tailing Peaks: This may indicate incomplete derivatization. Ensure the sample was completely dry, increase the amount of silylating reagent, or increase the reaction time/temperature.

    • Multiple Peaks: Could be due to partial derivatization (mono-silylated species). Follow the recommendations for incomplete derivatization. It could also indicate the presence of isomers (cis/trans) in the original sample, which may be resolved by the GC column.

    • No Peak Detected: The analyte may have degraded or adsorbed in the injection port. Confirm the injection port temperature is appropriate and that the derivatization was successful.

Conclusion

The direct analysis of polar, bifunctional compounds like this compound by GC is impractical due to their low volatility and high polarity. A one-step silylation derivatization using BSTFA with a TMCS catalyst is a rapid, efficient, and robust method to convert the analyte into a volatile and thermally stable derivative. The protocol detailed in this application note provides researchers, scientists, and drug development professionals with a reliable workflow for the accurate and reproducible analysis of this compound by GC-MS, enabling precise identification and quantification in various sample matrices.

References

Application Notes & Protocols: The Architect's Guide to Bioactive Molecule & Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of bioactive molecules and approved drugs is the cornerstone of modern medicine, translating biological hypotheses into tangible therapeutic agents. This guide provides an in-depth exploration of the pivotal synthetic strategies that have revolutionized drug discovery and development. We move beyond mere procedural lists to dissect the causal logic behind experimental choices, offering field-proven insights into three foundational pillars: Asymmetric Synthesis, Palladium-Catalyzed Cross-Coupling, and Biocatalysis. Each section includes detailed application notes, validated step-by-step protocols, and visual diagrams to bridge theory with practice. By grounding these techniques in the context of real-world applications, including the synthesis of approved pharmaceuticals, this document serves as a comprehensive resource for scientists seeking to design and execute efficient, selective, and scalable synthetic routes.

Introduction: The Central Role of Synthesis in Medicine

The journey from a promising biological target to an approved pharmaceutical is a monumental undertaking, with organic synthesis serving as its critical engine. The ability to construct complex molecular architectures with precision is paramount. Historically, drug discovery often relied on isolating natural products or serendipitous findings. Today, it is a highly rational process where synthetic chemistry allows for the systematic exploration of structure-activity relationships (SAR), the optimization of lead compounds, and the ultimate production of active pharmaceutical ingredients (APIs) on a commercial scale.[1][2]

The evolution of synthetic methodologies has been driven by the increasing complexity of drug targets and the stringent demands for safety and efficacy. Modern pharmaceuticals are often chiral and possess intricate scaffolds that require innovative solutions for their construction.[3] This guide focuses on three transformative areas that provide the tools to meet these challenges.

G

Pillar I: Asymmetric Synthesis - Mastering Chirality

A significant portion of pharmaceuticals are chiral molecules, and their different enantiomers often exhibit vastly different pharmacological and toxicological profiles.[3][4][5] The U.S. FDA has established policies that encourage the development of single-enantiomer drugs to improve safety and efficacy.[3] This has made asymmetric synthesis, which favors the formation of a specific stereoisomer, a critical discipline in drug development.[4][6]

Application Note 2.1: The Rationale for Enantioselective Synthesis

The classic tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical control.[5] Synthesizing a single enantiomer from the outset is vastly more efficient and cost-effective than resolving a racemic mixture, which has a maximum theoretical yield of only 50% and requires additional separation steps. Key strategies to achieve this include the use of chiral auxiliaries, chiral catalysts (metal- or organo-based), and biocatalysis.[6][7] While chiral auxiliaries are robust, they require additional steps for attachment and removal.[6] Asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product, is often the preferred industrial approach due to its efficiency and atom economy.

Protocol 2.2: Asymmetric Hydrogenation for the Synthesis of a Chiral Amine

Asymmetric hydrogenation is a powerful tool for creating chiral centers. The following protocol is a representative example of a Ruthenium-catalyzed hydrogenation to produce a chiral amine, a common motif in many APIs.

Objective: To synthesize (R)-1-phenylethanamine from N-(1-phenylethylidene)aniline using a chiral Ru-BINAP catalyst system.

Materials:

  • N-(1-phenylethylidene)aniline (1.0 equiv)

  • (R)-Ru(OAc)₂(BINAP) (0.005 equiv, 0.5 mol%)

  • Methanol (Anhydrous)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Procedure:

  • Reactor Setup: Ensure the high-pressure autoclave is clean, dry, and properly assembled. Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Charging the Reactor: To the reactor, add N-(1-phenylethylidene)aniline (e.g., 5.0 g, 25.6 mmol) and the (R)-Ru(OAc)₂(BINAP) catalyst (e.g., 108 mg, 0.128 mmol).

  • Solvent Addition: Add anhydrous methanol (e.g., 50 mL) to the reactor via cannula or syringe under an inert atmosphere.

  • Pressurization: Seal the reactor. Purge the system with hydrogen gas three times to remove residual inert gas. Pressurize the reactor to the desired pressure (e.g., 10 atm H₂).

  • Reaction: Begin stirring and heat the reaction mixture to the target temperature (e.g., 50 °C). Monitor the reaction progress by checking hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Depressurization and Quenching: After completion, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Work-up: Open the reactor and concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure (R)-1-phenylethanamine.

  • Characterization: Confirm the identity and purity of the product via ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (e.e.) using chiral HPLC.

Self-Validation & Expected Outcome:

  • Causality: The (R)-BINAP ligand creates a chiral environment around the ruthenium center, directing the hydrogenation to one face of the imine substrate, leading to the formation of the (R)-enantiomer.

  • Expected Yield: >90%

  • Expected Enantiomeric Excess (e.e.): >98%

Pillar II: Palladium-Catalyzed Cross-Coupling - The Art of Bond Formation

The ability to efficiently form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the synthesis of nearly all pharmaceuticals. Palladium-catalyzed cross-coupling reactions have emerged as exceptionally powerful and versatile tools for this purpose, revolutionizing the construction of complex molecular scaffolds.[8][9][10] Reactions like the Suzuki, Heck, and Buchwald-Hartwig amination are now standard in the synthetic chemist's toolbox.[11][12]

Application Note 3.1: The Impact of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forges a C-C bond between an organoboron species and an organohalide, is particularly valued in the pharmaceutical industry.[10] Its advantages include mild reaction conditions, commercial availability of a vast array of starting materials, and tolerance of a wide range of functional groups. The boronic acids used are generally stable and have low toxicity, making the reaction suitable for large-scale synthesis.[9] Many blockbuster drugs, particularly those containing biaryl or heteroaryl-aryl structures, feature a key bond constructed via a Suzuki coupling.

G cluster_reactants Pd0 Pd(0)L₂ Pd_OxAdd R¹-Pd(II)-X      |     L₂ Pd_Trans R¹-Pd(II)-R²      |     L₂ Pd_OxAdd->Pd_Trans Transmetalation Pd_RedEl Pd(0)L₂ Pd_Trans->Pd_RedEl Reductive Elimination Pd_RedEl->Pd0 R1R2 R¹-R² (Product) Pd_RedEl->R1R2 R1X R¹-X (Aryl Halide) R1X->Pd_OxAdd Oxidative Addition R2B R²-B(OR)₂ (Boronic Acid) R2B->Pd_Trans Base Base Base->Pd_Trans

Protocol 3.2: Suzuki-Miyaura Coupling for Biaryl Synthesis

Objective: To synthesize 4-phenylbiphenyl from 4-bromobiphenyl and phenylboronic acid.

Materials:

  • 4-Bromobiphenyl (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 equiv, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (e.g., 4:1 mixture)

  • Standard glassware for reaction, workup, and purification

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobiphenyl (e.g., 2.33 g, 10.0 mmol), phenylboronic acid (e.g., 1.46 g, 12.0 mmol), and potassium carbonate (e.g., 2.76 g, 20.0 mmol).

  • Catalyst Addition: Add the palladium(II) acetate (e.g., 45 mg, 0.2 mmol) and triphenylphosphine (e.g., 210 mg, 0.8 mmol).

  • Solvent Addition: Add the toluene/water solvent mixture (e.g., 40 mL toluene, 10 mL water).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete in 4-8 hours.

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add water (50 mL). Extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield pure 4-phenylbiphenyl as a white solid.

  • Characterization: Confirm the product's identity and purity via melting point, ¹H NMR, and ¹³C NMR.

Self-Validation & Expected Outcome:

  • Causality: The Pd(OAc)₂ is reduced in situ to Pd(0), which enters the catalytic cycle. PPh₃ acts as a ligand to stabilize the palladium species. The base is crucial for the transmetalation step.[9] The biphasic solvent system helps to dissolve both the organic and inorganic reagents.

  • Expected Yield: >85%

  • Visual Cue: The disappearance of the 4-bromobiphenyl spot on a TLC plate indicates reaction completion.

Pillar III: Biocatalysis - Harnessing Nature's Catalysts

Biocatalysis, the use of natural enzymes to perform chemical transformations, is a rapidly expanding field in pharmaceutical manufacturing.[13][14] Enzymes offer unparalleled selectivity (chemo-, regio-, and stereo-selectivity) and operate under mild, environmentally friendly conditions (aqueous solvent, ambient temperature, and pressure).[15][16] This aligns with the principles of green chemistry, reducing waste and avoiding the use of hazardous reagents.[16]

Application Note 4.1: Advantages of Enzymatic Resolutions

While asymmetric synthesis is ideal, sometimes a racemic starting material is more accessible or cost-effective. In these cases, enzymatic kinetic resolution is a highly effective strategy. An enzyme, typically a lipase or protease, selectively reacts with one enantiomer of the racemate, converting it into a new product. This leaves the unreacted, desired enantiomer behind. The two compounds, now having different chemical properties, can be easily separated. This method is widely used for producing chiral alcohols, esters, and amines.[17]

FeatureChemical CatalysisBiocatalysis (Enzymes)
Selectivity Often good, but side reactions can occur.Extremely high (chemo-, regio-, stereospecific).[15]
Conditions Often requires high temp/pressure, organic solvents.Mild conditions (room temp, neutral pH, aqueous).[16]
Catalyst Source Based on rare/toxic heavy metals (Pd, Ru, Rh).Renewable, derived from microorganisms or plants.[16]
Environmental Impact Can generate significant hazardous waste.Generally considered "green" and sustainable.[13]
Optimization Ligand/catalyst screening can be time-consuming.Can be optimized via protein engineering.[13]

Table 1: Comparison of Chemical Catalysis and Biocatalysis in pharmaceutical synthesis.

Protocol 4.2: Lipase-Catalyzed Resolution of a Racemic Alcohol

Objective: To resolve racemic 1-phenylethanol via acylation using Candida antarctica Lipase B (CAL-B).

Materials:

  • Racemic 1-phenylethanol (1.0 equiv)

  • Vinyl acetate (1.5 equiv, as acyl donor)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435) (10-20% by weight of substrate)

  • Tert-butyl methyl ether (TBME) or Toluene

  • Standard glassware

  • Celite for filtration

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry flask, add racemic 1-phenylethanol (e.g., 5.0 g, 40.9 mmol) and the solvent (e.g., 100 mL TBME).

  • Reagent Addition: Add vinyl acetate (e.g., 5.6 mL, 61.4 mmol).

  • Enzyme Addition: Add the immobilized lipase (e.g., 0.5-1.0 g).

  • Reaction: Stir the suspension at room temperature (or slightly elevated, e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC. The goal is to stop the reaction at ~50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the newly formed ester. This can take several hours to days depending on the specific conditions.

  • Work-up: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme through a pad of Celite. The enzyme can be washed with fresh solvent, dried, and reused.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting mixture contains (S)-1-phenylethanol and (R)-1-phenylethyl acetate.

  • Purification: Separate the alcohol from the ester using standard silica gel column chromatography.

  • Hydrolysis (Optional): The separated (R)-1-phenylethyl acetate can be hydrolyzed using a base (e.g., NaOH in methanol/water) to yield the (R)-1-phenylethanol if desired.

  • Characterization: Determine the enantiomeric excess of the recovered (S)-1-phenylethanol and the hydrolyzed (R)-1-phenylethanol using chiral GC or HPLC.

Self-Validation & Expected Outcome:

  • Causality: CAL-B selectively acylates the (R)-enantiomer of the alcohol at a much faster rate than the (S)-enantiomer. Stopping the reaction at 50% conversion maximizes the enantiopurity of both components.

  • Expected e.e. of recovered (S)-alcohol: >99%

  • Expected e.e. of (R)-ester: >99%

Case Study: Synthesis of an Approved Drug

The principles discussed above are not merely academic; they are routinely applied in the synthesis of life-saving medicines. The synthetic routes to newly approved drugs are often elegant showcases of modern chemical innovation.[18][19][20]

Example: Vonoprazan (Takecab®)

Vonoprazan is a potassium-competitive acid blocker used for treating acid-related disorders. Its synthesis, reported in the literature, provides a clear example of applying fundamental reactions.[20]

A simplified, illustrative retrosynthesis might involve:

  • Final Step: Reductive amination to install the methylamino group.

  • Key C-N Bond Formation: A nucleophilic aromatic substitution to connect the pyridine sulfonyl chloride with the pyrrole moiety.

This highlights how core reactions—reductions and substitutions—are sequenced to build a complex API. The actual process-scale synthesis would be highly optimized for yield, purity, and cost-effectiveness.[20]

Conclusion and Future Outlook

The synthesis of bioactive molecules is a dynamic field that continually evolves. The pillars of asymmetric synthesis, cross-coupling, and biocatalysis have provided a robust foundation for modern drug discovery, enabling the creation of safer and more effective medicines. Looking forward, emerging technologies such as continuous flow chemistry, photoredox catalysis, and machine learning for reaction prediction promise to further enhance the efficiency, sustainability, and speed of drug synthesis.[7][21] By integrating these new tools with established, reliable methodologies, synthetic chemists will continue to be at the forefront of innovation in medicine.

References

Application Note: Synthesis and Characterization of Linear Polyesters via Melt Polycondensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of linear polymers using diacid and diol building blocks through step-growth polycondensation. It is intended for researchers, scientists, and professionals in drug development and materials science. This note details the theoretical principles governing polymerization, offers a field-proven, step-by-step protocol for melt polycondensation, and outlines essential characterization and troubleshooting techniques. The causality behind critical experimental choices is explained to ensure both reproducibility and a deep understanding of the process.

Theoretical Foundations: The Principles of Step-Growth Polymerization

The synthesis of polyesters from diacids and diols is a classic example of step-growth polymerization, specifically a polycondensation reaction.[1][2] Unlike chain-growth polymerization, which involves the sequential addition of monomers to a reactive center, step-growth polymerization proceeds by the reaction between any two functional groups.[2] This means that monomers react to form dimers, which then react to form trimers and tetramers, and so on. A key characteristic of this mechanism is that high molecular weight polymers are only achieved at very high monomer conversion rates.[3]

1.1 Stoichiometry and the Carothers Equation

Precise control over stoichiometry is paramount in achieving high molecular weight polymers. An imbalance in the molar ratio of the reacting functional groups (e.g., carboxylic acid and hydroxyl groups) will limit the maximum achievable degree of polymerization. This relationship is quantitatively described by the Carothers equation .[4][5]

For a system with two monomers (A-A and B-B, like a diacid and a diol), the number-average degree of polymerization (Xn) is given by:

Xn = (1 + r) / (1 + r - 2rp)

where:

  • p is the extent of the reaction (conversion), from 0 to 1.

  • r is the stoichiometric ratio of the functional groups, always ≤ 1.

In the ideal case of perfect equimolar stoichiometry (r = 1), the equation simplifies to:[6]

Xn = 1 / (1 - p)

This simplified form powerfully illustrates a critical concept: to achieve a high degree of polymerization (Xn), the reaction conversion (p) must be extremely close to 1 (or 100%).[7] For example, to reach an Xn of 100, a conversion of 99% is required.[7] Any slight stoichiometric imbalance or presence of monofunctional impurities will act as a chain stopper, drastically limiting the final molecular weight.[5]

1.2 Reaction Equilibrium and Byproduct Removal

Polyesterification is an equilibrium reaction where a diacid and a diol react to form an ester linkage and a small byproduct, typically water.[3]

n HOOC-R-COOH + n HO-R'-OH ⇌ H-[OOC-R-COO-R']n-OH + (2n-1) H₂O

According to Le Châtelier's principle, the equilibrium must be shifted towards the products to favor the formation of long polymer chains. This is accomplished by the continuous and efficient removal of the water byproduct from the reaction system.[8] In practice, this is achieved through a combination of high temperatures and high vacuum during the later stages of the polymerization.[9]

Experimental Protocol: Synthesis of Poly(butylene succinate) (PBS)

This protocol details the synthesis of a common aliphatic polyester, Poly(butylene succinate), via a two-stage melt polycondensation process. This method avoids the use of solvents and is widely applicable to various diacid-diol combinations.[10]

2.1 Materials and Reagents

MaterialFormulaMolar Mass ( g/mol )PuritySupplierNotes
Succinic AcidC₄H₆O₄118.09≥99.5%Sigma-AldrichDry in vacuum oven at 80°C for 12h before use.
1,4-ButanediolC₄H₁₀O₂90.12≥99%Alfa AesarStore over molecular sieves. Use a slight molar excess.
Titanium(IV) isopropoxideC₁₂H₂₈O₄Ti284.22≥98%Acros OrganicsCatalyst. Highly sensitive to moisture.
ChloroformCHCl₃119.38HPLC GradeFisher ScientificFor dissolving polymer during purification.
MethanolCH₃OH32.04ACS GradeVWRFor precipitating the polymer.
Nitrogen (N₂)N₂28.01High Purity-For inert atmosphere.

2.2 Equipment Setup

  • Three-neck round-bottom flask (500 mL)

  • Mechanical overhead stirrer with a high-torque motor and a vacuum-tight seal/adapter

  • Heating mantle with a temperature controller and thermocouple

  • Short-path distillation head with a condenser and receiving flask (for byproduct collection)

  • High-vacuum pump (<1 Torr) with a cold trap (liquid nitrogen or dry ice/acetone)

  • Nitrogen gas inlet with a bubbler

2.3 Step-by-Step Procedure

Stage 1: Esterification (Oligomerization) - Atmospheric Pressure

  • Charging the Reactor: Accurately weigh succinic acid (e.g., 0.50 mol, 59.05 g) and 1,4-butanediol (e.g., 0.55 mol, 49.57 g, a 10% molar excess) and add them to the three-neck flask. The slight excess of the more volatile diol compensates for any loss during heating.[9]

  • Inert Atmosphere: Assemble the apparatus as shown in the workflow diagram. Begin purging the system with a gentle stream of nitrogen to remove air and prevent oxidation.

  • Catalyst Addition: Using a syringe, add the titanium(IV) isopropoxide catalyst (approx. 250-500 ppm relative to the final polymer weight) to the monomer mixture while stirring.

  • Heating: Slowly heat the mixture to 150-160°C with moderate stirring (100-200 RPM). The monomers will melt and form a clear solution.

  • Water Removal: Maintain this temperature for 2-3 hours . Water will be generated and distill from the reaction, collecting in the receiving flask. The reaction is complete when ~90% of the theoretical amount of water has been collected.

Stage 2: Polycondensation - High Vacuum

  • Temperature Increase: Gradually increase the temperature of the reaction mixture to 220-230°C . The viscosity of the oligomeric mixture will begin to increase.

  • Applying Vacuum: Once the target temperature is reached, slowly and carefully apply vacuum. Reduce the pressure stepwise from atmospheric pressure down to <1 Torr over 30-60 minutes . This gradual reduction prevents excessive foaming as the remaining byproduct and excess diol are removed.

  • Viscosity Increase: As the reaction proceeds under high vacuum, the molecular weight of the polymer increases rapidly, leading to a significant rise in melt viscosity. The stirring motor's torque will increase, often serving as a qualitative indicator of polymerization progress.

  • Reaction Termination: Continue the reaction under these conditions for 2-4 hours . The polymerization is typically stopped when the desired melt viscosity is achieved (indicated by the stirrer struggling or stalling).

  • Cooling and Recovery: Release the vacuum by backfilling the system with nitrogen. Turn off the heating mantle and allow the reactor to cool to room temperature. The solid polymer can be recovered by carefully breaking the glass flask (if necessary and done with extreme caution) or by using a high-temperature-stable polymer that can be removed while still molten.

Diagram: Experimental Workflow for Melt Polycondensation

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Polycondensation cluster_2 Purification & Analysis A 1. Charge Reactor (Diacid + Diol + Catalyst) B 2. Purge with N₂ (Inert Atmosphere) A->B C 3. Heat to 150-160°C (Atmospheric Pressure) B->C D 4. Collect H₂O Byproduct (2-3 hours) C->D E 5. Increase Temp to 220-230°C D->E Oligomers Formed F 6. Gradually Apply Vacuum (<1 Torr) E->F G 7. Monitor Viscosity Increase (2-4 hours) F->G H 8. Cool Under N₂ G->H I 9. Dissolve in Chloroform H->I Crude Polymer J 10. Precipitate in Methanol I->J K 11. Filter & Dry Under Vacuum J->K L 12. Characterize Polymer (FTIR, NMR, GPC, DSC) K->L K->L Pure Polymer G start R-COOH (Diacid) protonated_acid R-C(OH)₂⁺ start->protonated_acid 1. Protonation of Carbonyl proton + H⁺ tetrahedral_intermediate R-C(OH)₂(O⁺H-R') protonated_acid->tetrahedral_intermediate 2. Nucleophilic Attack by Diol diol R'-OH (Diol) protonated_ester R-CO(O⁺H-R') tetrahedral_intermediate->protonated_ester 3. Proton Transfer & Water Elimination water_loss - H₂O ester R-COOR' (Ester Linkage) protonated_ester->ester 4. Deprotonation (Catalyst Regen) deprotonation - H⁺ plus1 + minus1 + minus2 +

References

Application Notes & Protocols: Poly(3-hydroxymethyl-cyclobutanecarboxylate) - A Novel Aliphatic Polyester as a Viable Alternative to PET for Advanced Drug Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Poly(ethylene terephthalate) (PET) is a ubiquitous polymer in the pharmaceutical industry, valued for its clarity, mechanical strength, and excellent barrier properties.[1][2] However, its reliance on fossil fuel feedstocks and its environmental persistence necessitate the exploration of sustainable and functionally superior alternatives. This document introduces a novel aliphatic polyester, synthesized from 3-(Hydroxymethyl)cyclobutanecarboxylic acid, as a promising candidate for specialized applications in drug development, including controlled-release formulations and advanced pharmaceutical packaging. We provide a detailed guide to the synthesis, characterization, and potential applications of this new polymer, herein referred to as Poly(CHCA), and compare its projected properties to those of conventional PET.

Introduction: The Need for Advanced Polyester Alternatives

The packaging of pharmaceutical products is critical for ensuring drug safety, stability, and efficacy.[1][3] For decades, PET has been a material of choice due to its robustness and chemical inertness.[2][4] However, the evolving landscape of drug delivery—moving towards more sensitive biologic drugs and sophisticated controlled-release systems—calls for new polymers with tailored properties. Aliphatic polyesters, while typically less thermally stable than aromatic counterparts like PET, offer advantages such as biodegradability and greater flexibility, which can be finely tuned.[5][6]

The monomer, this compound (CHCA), presents a unique structural motif.[7][8] Its rigid cyclobutane ring is expected to impart a higher glass transition temperature (Tg) and thermal stability compared to linear aliphatic polyesters, while its ester linkages retain the potential for hydrolytic degradation.[9][10] This combination of properties makes Poly(CHCA) a compelling candidate for applications where the rigidity of PET is desired, but with the added benefit of potential biodegradability and different drug-polymer interaction profiles.

Synthesis and Polymerization of Poly(CHCA)

The synthesis of Poly(CHCA) is achieved through the self-condensation of the this compound monomer.[11] This A-B type monomer contains both the necessary alcohol and carboxylic acid functionalities within the same molecule, allowing for direct polymerization.[11][12]

Monomer Synthesis (Conceptual Pathway)

While this compound is commercially available from various suppliers, a conceptual understanding of its synthesis from precursors like 3-oxocyclobutanecarboxylic acid is valuable. A plausible route involves the reduction of the ketone functionality to a hydroxyl group, a standard transformation in organic synthesis.

Protocol: Melt Polycondensation of this compound

This protocol describes a two-stage melt polycondensation process, a common method for producing high molecular weight polyesters.[13]

Materials:

  • This compound (CHCA) (>98% purity)

  • Antimony(III) oxide (Sb₂O₃) or Tin(II) 2-ethylhexanoate (Sn(Oct)₂) as a catalyst

  • High-vacuum, stirred glass reactor equipped with a nitrogen inlet, a mechanical stirrer, and a distillation condenser.

Procedure:

Stage 1: Esterification (Low Vacuum)

  • Charge the reactor with CHCA monomer and the catalyst (e.g., 200-300 ppm Sn(Oct)₂).

  • Purge the reactor with dry, oxygen-free nitrogen for at least 30 minutes to create an inert atmosphere.

  • Begin heating the reactor to 160-180°C with gentle stirring (50-100 rpm). The monomer will melt and the self-esterification reaction will begin, producing water as a byproduct.

  • Maintain this temperature for 2-4 hours, allowing the water to distill off. A slow stream of nitrogen can help carry the water vapor out of the system.

  • Gradually increase the temperature to 190-210°C while slowly applying a low vacuum (e.g., 200-300 mbar) over 1-2 hours to facilitate the removal of the remaining water and low molecular weight oligomers.

Stage 2: Polycondensation (High Vacuum)

  • Increase the temperature to 220-240°C.

  • Gradually increase the vacuum to <1 mbar. The viscosity of the molten polymer will increase significantly. Adjust the stirrer speed (100-200 rpm) to ensure adequate mixing without excessive shear, which could degrade the polymer.

  • Continue the reaction under these conditions for 3-5 hours, or until the desired melt viscosity (indicative of molecular weight) is achieved.

  • To stop the reaction, remove the heat source and break the vacuum with nitrogen.

  • Extrude the molten polymer from the reactor into a strand and quench in a water bath.

  • Pelletize the cooled polymer strand for storage and further processing.

Causality Note: The two-stage process is critical. The initial esterification at lower temperatures and pressures prevents the volatile monomer from being lost. The second, high-temperature/high-vacuum stage is necessary to drive the equilibrium towards a high molecular weight polymer by efficiently removing the condensation byproduct (water).[12] The choice of catalyst is crucial for achieving a high reaction rate while minimizing side reactions like discoloration.[12]

Polymerization Workflow Diagram

Polycondensation_Workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation S1_Charge Charge Reactor: - CHCA Monomer - Catalyst (e.g., Sn(Oct)₂) S1_Purge Purge with N₂ S1_Charge->S1_Purge S1_Heat Heat to 160-180°C (Gentle Stirring) S1_Purge->S1_Heat S1_Distill Remove H₂O byproduct S1_Heat->S1_Distill S1_Ramp Increase Temp (190-210°C) Apply Low Vacuum S1_Distill->S1_Ramp S2_Heat_Vac Heat to 220-240°C Apply High Vacuum (<1 mbar) S1_Ramp->S2_Heat_Vac Transition to Polycondensation S2_React Increase Viscosity (3-5 hours) S2_Heat_Vac->S2_React S2_Stop Stop Reaction: - Remove Heat - Break Vacuum with N₂ S2_React->S2_Stop S2_Extrude Extrude and Quench S2_Stop->S2_Extrude S2_Pelletize Pelletize Polymer S2_Extrude->S2_Pelletize End End S2_Pelletize->End Final Product: Poly(CHCA) Pellets

Caption: Melt polycondensation workflow for Poly(CHCA).

Comparative Properties: Poly(CHCA) vs. PET

The unique aliphatic, cyclic structure of Poly(CHCA) is predicted to yield a distinct set of properties when compared to the aromatic structure of PET.

PropertyPoly(ethylene terephthalate) (PET)Poly(3-hydroxymethyl-cyclobutanecarboxylate) (Poly(CHCA)) (Projected) Rationale for Projection
Monomer Source Terephthalic Acid, Ethylene Glycol (Petroleum-based)This compound (Potentially bio-derivable)Cyclobutane structures can be synthesized via photoreactions of bio-derived precursors like cinnamic or furfural derivatives.[9][14]
Backbone Structure Aromatic PolyesterAliphatic Polyester (Cyclic)The polymer backbone of Poly(CHCA) lacks aromatic rings.[5]
Clarity Excellent (Amorphous)HighAliphatic polyesters are generally transparent.
Density ~1.38 g/cm³Lower than PET (~1.25-1.30 g/cm³)The less efficient packing of the non-planar cyclobutane rings compared to the planar benzene rings should result in lower density.
Glass Transition (Tg) ~70-80°C[2]80-115°CThe rigid cyclobutane ring restricts chain mobility, leading to a higher Tg than typical linear aliphatic polyesters and potentially exceeding that of PET. Polyesters from other cyclobutane diols show Tg values in this range.[9][10]
Melting Point (Tm) ~250-260°C180-220°CAs an aliphatic polyester, its Tm will be significantly lower than aromatic PET due to weaker intermolecular forces.[5][15]
Mechanical Strength High Tensile Strength[2]Moderate to HighThe rigid backbone should provide good stiffness, but likely lower ultimate tensile strength than the highly crystalline, aromatic PET.
Barrier Properties Excellent (O₂, CO₂, H₂O)[3][16]ModerateGenerally, aliphatic polyesters have poorer gas barrier properties than their aromatic counterparts due to higher free volume.[6]
Biodegradability Very LowPotentially BiodegradableThe ester linkages are susceptible to hydrolysis. Aliphatic polyesters are known to be more readily biodegradable than aromatic ones.[5]

Applications in Drug Development

The distinct properties of Poly(CHCA) open up novel applications where PET is not suitable, particularly in the realm of drug delivery.

Application: Controlled-Release Drug Matrix

The potential biodegradability of Poly(CHCA) makes it an excellent candidate for creating implantable or injectable drug depots that provide sustained release over time. The drug release rate can be controlled by the polymer's degradation rate and the drug's diffusion through the polymer matrix.[17][18][19]

Protocol: Fabrication of Drug-Loaded Poly(CHCA) Microspheres via Oil-in-Water Emulsion

Objective: To encapsulate a model hydrophobic drug within Poly(CHCA) microspheres for sustained-release applications.

Materials:

  • Poly(CHCA) polymer

  • Dichloromethane (DCM)

  • Model Drug (e.g., Paclitaxel, Dexamethasone)

  • Poly(vinyl alcohol) (PVA), 1% w/v aqueous solution

  • Deionized water

  • Magnetic stirrer, homogenizer, and optical microscope.

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of Poly(CHCA) and 10 mg of the model drug in 2 mL of DCM. Ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare 20 mL of a 1% w/v PVA solution in deionized water. PVA acts as a surfactant to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase while stirring vigorously with a magnetic stirrer. Immediately follow with homogenization at 8,000-10,000 rpm for 2 minutes to form a fine oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger beaker containing 100 mL of 0.1% PVA solution and stir at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the hardening of the microspheres.

  • Collection and Washing: Collect the hardened microspheres by centrifugation (5000 rpm, 10 min). Wash the microspheres three times with deionized water to remove residual PVA.

  • Lyophilization: Freeze the washed microspheres and lyophilize (freeze-dry) for 48 hours to obtain a fine, free-flowing powder.

  • Characterization: Analyze the microspheres for size and morphology (SEM), drug loading efficiency (UV-Vis spectroscopy after dissolving a known mass of microspheres in DCM), and in vitro drug release profile (using a dialysis method in a buffered solution).

Self-Validating System Note: The success of this protocol is validated at each step. The formation of a stable emulsion can be confirmed by microscopy. Complete solvent evaporation is indicated by the formation of solid particles. The final characterization steps provide quantitative data on the physical properties and performance of the drug delivery system, confirming the successful encapsulation and release profile.[17]

Logic Diagram: Advantage of Poly(CHCA) in Drug Delivery

Drug_Delivery_Advantage cluster_polymer Poly(CHCA) Matrix cluster_properties Key Properties cluster_application Application Outcome Monomer CHCA Monomer (Rigid Cyclobutane Core) Polymer Poly(CHCA) - High Tg - Aliphatic Ester Backbone Monomer->Polymer Polymerization Degradation Tunable Hydrolytic Degradation Polymer->Degradation Drug_Interaction Unique Drug-Polymer Interaction Profile Polymer->Drug_Interaction Release Sustained & Controlled Drug Release Profile (Zero-order potential) Degradation->Release Drug_Interaction->Release

Caption: Logic flow showing how Poly(CHCA)'s structure leads to advantages in drug delivery.

Conclusion and Future Directions

Poly(3-hydroxymethyl-cyclobutanecarboxylate) represents a promising new class of aliphatic polyester with a unique combination of properties derived from its rigid cyclobutane core. While not a direct replacement for PET in all applications, its projected high glass transition temperature, potential for biodegradability, and distinct chemical nature make it a highly attractive material for advanced applications in the pharmaceutical industry. Future research should focus on optimizing the polymerization process to achieve higher molecular weights, conducting thorough mechanical and barrier property testing, and exploring its degradation profile in various physiological conditions to fully realize its potential in controlled drug delivery and specialized packaging.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Hydroxymethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic building block. The inherent ring strain and bifunctional nature of this molecule present unique synthetic hurdles.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Troubleshooting the Primary Synthetic Route (From 3-Oxo Precursors)

The most common and direct route to this compound involves the reduction of a 3-oxocyclobutanecarboxylate precursor followed by ester hydrolysis. This section addresses the key challenges in this two-step process.

Diagram: Primary Synthetic Pathway

G cluster_0 Step 1: Ketone Reduction cluster_1 Step 2: Ester Hydrolysis Start Methyl 3-oxocyclobutanecarboxylate Product_1 Methyl 3-hydroxycyclobutanecarboxylate Start->Product_1 e.g., NaBH4, MeOH Product_2 This compound Product_1->Product_2 1. KOH, EtOH/H2O 2. H+ workup G cluster_Reduction Reduction Step Issues cluster_Hydrolysis Hydrolysis Step Issues Start Low Yield Observed Check_Step Identify Problematic Step: Reduction or Hydrolysis? Start->Check_Step R_Temp Was Temp < 0°C? Check_Step->R_Temp Reduction H_Temp Was Temp > 50°C? Check_Step->H_Temp Hydrolysis R_Monitor Was Reaction Monitored (TLC)? R_Temp->R_Monitor Yes R_Action_Temp Action: Rerun at 0°C to -20°C R_Temp->R_Action_Temp No R_Solvent Consider Solvent Change (e.g., EtOH) R_Monitor->R_Solvent Yes R_Action_Monitor Action: Monitor closely, quench at completion R_Monitor->R_Action_Monitor No H_Base Consider Milder Base (e.g., LiOH) H_Temp->H_Base No H_Action_Temp Action: Rerun at RT or 40°C H_Temp->H_Action_Temp Yes H_Workup Was acidification slow & cold? H_Base->H_Workup H_Action_Workup Action: Acidify at 0°C with dilute acid H_Workup->H_Action_Workup No

References

Technical Support Center: Purification of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of a Bifunctional Molecule

Welcome to the technical support guide for the purification of crude 3-(Hydroxymethyl)cyclobutanecarboxylic acid. This molecule presents a unique purification challenge due to its bifunctional nature, containing both a polar carboxylic acid and a polar hydroxymethyl group.[1] This structure leads to high polarity, strong hydrogen bonding capabilities, and moderate water solubility, which can complicate standard purification protocols.[2][3]

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides a framework for troubleshooting common issues and selecting the optimal purification strategy based on the nature of the crude material and the desired final purity. We will move from broad strategic decisions to specific troubleshooting of common experimental failures.

Frequently Asked Questions (FAQs): Initial Strategy Selection

This section addresses high-level questions to help you decide on a primary purification route.

Q1: What are the principal challenges when purifying this compound?

The primary difficulties stem from the molecule's two polar functional groups:

  • High Polarity: The compound adheres strongly to polar stationary phases like silica gel, often leading to poor separation and band tailing during column chromatography.[4][5]

  • Strong Hydrogen Bonding: The presence of both a hydrogen bond donor (hydroxyl, carboxylic acid) and acceptor (carbonyl) can lead to self-association, affecting solubility and crystallization behavior.[6]

  • Amphiphilic Nature: It possesses both hydrophilic (acid, alcohol) and lipophilic (cyclobutane ring) regions, which can complicate the choice of an ideal recrystallization solvent.

Q2: My crude product is a solid. What should be my first purification attempt?

For solid crude materials, recrystallization is almost always the most efficient and scalable first step. It is excellent for removing significant quantities of impurities, especially those with different solubility profiles. The key is selecting an appropriate solvent system where the target compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[7]

Q3: My crude product is a persistent oil or a waxy semi-solid. What purification method is most effective?

When direct crystallization is not feasible, a liquid-liquid acid-base extraction is the recommended starting point.[8] This robust technique effectively separates the acidic target compound from any neutral or basic organic impurities. The process involves dissolving the crude material in an organic solvent and extracting the desired acid into an aqueous basic solution (as its carboxylate salt). After removing the organic impurities, the aqueous layer is acidified, and the purified, protonated acid is extracted back into an organic solvent.[7]

Q4: How can I reliably assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To detect trace-level impurities and confirm the molecular weight.[9]

  • Melting Point Analysis: For a crystalline solid, a sharp melting range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides solutions to specific problems you may encounter during purification.

Recrystallization Issues
Problem / ObservationPotential Cause(s)Recommended Solution(s)
Compound "oils out" instead of forming crystals. 1. The solution is too supersaturated. 2. The cooling rate is too fast. 3. The solvent is a poor choice, leading to a liquid-liquid phase separation.1. Add more hot solvent to reduce the concentration. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. 3. Try a different solvent system. Often, a solvent/anti-solvent pair (e.g., Ethyl Acetate/Heptane) provides better control.[10]
No crystals form, even after cooling. 1. The solution is not saturated. 2. The compound is highly soluble in the chosen solvent, even at low temperatures. 3. Spontaneous nucleation is inhibited.1. Evaporate some of the solvent to increase the concentration. 2. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists.[10] 3. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 4. Add a seed crystal of the pure compound.[8]
Final product is discolored (e.g., yellow or brown). 1. Thermal decomposition during heating. 2. Presence of colored, oxidized impurities from the synthesis.1. Avoid prolonged heating. 2. Perform a "hot filtration" of the dissolved solution to remove insoluble, colored tars. 3. Add a small amount of activated carbon to the hot solution, heat for a few minutes, and then filter it through a pad of Celite to remove the carbon and adsorbed impurities.[8]
Recovery yield is very low. 1. The compound has significant solubility in the cold mother liquor. 2. Too much solvent was used for recrystallization. 3. Too much material was lost during washing.1. Cool the crystallization mixture for a longer period or to a lower temperature (e.g., -20 °C). 2. Concentrate the mother liquor and cool again to obtain a second crop of crystals. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem / ObservationPotential Cause(s)Recommended Solution(s)
Severe streaking or tailing on silica gel TLC/column. The polar carboxylic acid is partially deprotonated by the acidic silica gel, leading to a mixture of charged and uncharged species with different affinities for the stationary phase.1. Add an acidic modifier to the eluent. Incorporate 0.5-1% acetic acid or formic acid into your mobile phase (e.g., Ethyl Acetate/Hexane + 1% AcOH). This suppresses the ionization of the carboxylic acid, ensuring it elutes as a single, less polar species.[5]
Compound does not elute from the silica column. The compound's high polarity causes irreversible adsorption to the silica gel.1. Switch to a more polar eluent system , such as 5-10% Methanol in Dichloromethane (with 1% AcOH).[11] 2. Use a different stationary phase. Reversed-phase (C18) chromatography is an excellent alternative for highly polar compounds. Elute with a gradient of water/acetonitrile or water/methanol, often with 0.1% TFA or formic acid as a modifier.[9]
Column cracks during elution with Dichloromethane. The heat generated by the adsorption of the solvent onto the silica gel can cause the low-boiling DCM to vaporize, creating bubbles and cracks.[12]1. Pack the column using a slurry method to ensure good heat dissipation. 2. Avoid running the column too fast. 3. Consider switching to a less volatile solvent system if possible, such as Ethyl Acetate/Heptane.
Acid-Base Extraction Issues
Problem / ObservationPotential Cause(s)Recommended Solution(s)
A persistent emulsion forms at the interface. 1. The two phases have similar densities. 2. Vigorous shaking has created fine droplets.1. Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion. 2. Gently swirl or invert the funnel instead of shaking vigorously. 3. If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
Low recovery after acidification and back-extraction. 1. Incomplete protonation of the carboxylate salt. The pH of the aqueous layer is not low enough. 2. The product has some residual solubility in the acidic aqueous layer.1. Ensure complete acidification. Use a pH meter or pH paper to confirm the aqueous phase is at pH 1-2. The pH must be at least 2-3 units below the pKa of the carboxylic acid.[7] 2. Perform multiple extractions. Extract the acidified aqueous phase with three or more portions of the organic solvent (e.g., Ethyl Acetate or DCM) to ensure complete recovery.

Visualized Workflows & Protocols

Decision Workflow for Initial Purification Strategy

This diagram outlines the decision-making process for selecting a primary purification method.

Purification_Decision_Tree start Crude Product This compound is_solid Is the crude a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes   acid_base Perform Acid-Base Extraction is_solid->acid_base  No (Oil/Waxy)   is_pure_cryst Is purity >95%? recrystallize->is_pure_cryst is_pure_cryst->acid_base  No   final_product Final Pure Product is_pure_cryst->final_product  Yes   is_pure_extract Is purity >95%? acid_base->is_pure_extract chromatography Column Chromatography (Silica or C18) is_pure_extract->chromatography  No   is_pure_extract->final_product  Yes   chromatography->final_product

Caption: Decision tree for selecting the initial purification method.

Protocol 1: Recrystallization from a Solvent/Anti-Solvent System

This protocol is ideal for purifying a solid crude product where a single ideal solvent is not readily found.

Materials:

  • Crude this compound

  • Solvent (e.g., Ethyl Acetate, Acetone, Methanol)

  • Anti-solvent (e.g., Heptane, Hexane)[10]

  • Erlenmeyer flask, condenser, heating mantle, ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of hot solvent required to fully dissolve the solid at reflux.

  • While the solution is still hot, add the anti-solvent dropwise until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the hot solvent until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold anti-solvent.

  • Dry the crystals under vacuum to remove residual solvents.

Protocol 2: Aqueous Acid-Base Extraction

This workflow is highly effective for removing neutral or basic impurities from an oily or very impure solid crude product.

Acid_Base_Extraction start 1. Dissolve Crude in Organic Solvent (e.g., EtOAc) extract 2. Extract with aq. Base (e.g., 1M NaOH) start->extract separate1 3. Separate Layers extract->separate1 organic1 Organic Layer: Neutral/Basic Impurities (Discard) separate1->organic1 aqueous1 Aqueous Layer: Sodium Carboxylate Salt separate1->aqueous1 acidify 4. Acidify Aqueous Layer to pH 1-2 with conc. HCl aqueous1->acidify extract2 5. Extract with Fresh Organic Solvent (e.g., EtOAc) acidify->extract2 separate2 6. Separate Layers extract2->separate2 aqueous2 Aqueous Layer: Salts (Discard) separate2->aqueous2 organic2 Organic Layer: Purified Carboxylic Acid separate2->organic2 finish 7. Dry (Na₂SO₄), Filter, and Evaporate Solvent organic2->finish end Pure Product finish->end

Caption: Workflow for purification via acid-base extraction.

Procedure:

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution.

  • Stopper the funnel and invert it several times, venting frequently. Allow the layers to separate.

  • Drain the lower aqueous layer (containing the sodium salt of your product) into a clean flask.

  • Wash the organic layer (containing neutral impurities) with another portion of 1M NaOH and combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is between 1 and 2 (verify with pH paper). A precipitate of the pure product may form.

  • Extract the acidified aqueous solution three times with fresh portions of ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.[7][8]

References

Technical Support Center: Reactions of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Hydroxymethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during reactions with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and manipulation of this compound derivatives.

Question 1: I am attempting an esterification/amidation reaction with this compound, but I am observing a significant amount of a non-polar byproduct with a different molecular weight. What is happening and how can I prevent it?

Answer:

The most common side-product in reactions involving this compound is the intramolecularly formed lactone, 3-oxabicyclo[3.1.1]heptan-2-one .[1][2] This occurs because the hydroxyl and carboxylic acid functional groups are suitably positioned on the cyclobutane ring to undergo an intramolecular esterification, particularly under acidic conditions or at elevated temperatures.[3][4]

Causality: The formation of this five-membered ring lactone is thermodynamically favorable. The reaction is an equilibrium process, and conditions that favor esterification in general (e.g., acid catalysis, removal of water) will also promote the formation of this side-product.[4]

Troubleshooting Protocol: Minimizing Lactone Formation

  • Choice of Reaction Conditions:

    • For Amide Coupling: Avoid strongly acidic conditions. Utilize coupling reagents that operate under neutral or mildly basic conditions, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[5][6] These reagents activate the carboxylic acid for nucleophilic attack by the amine without requiring strong acid catalysis.

    • For Esterification: If intermolecular esterification is desired, consider using methods that avoid strong acids. The Steglich esterification, which uses DCC (dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine), can be effective at room temperature.[7][8]

  • Temperature Control: Perform the reaction at the lowest effective temperature. Elevated temperatures can drive the equilibrium towards the lactone. For many coupling reactions, starting at 0°C and slowly warming to room temperature is a good practice.[8]

  • Order of Reagent Addition: When using coupling reagents for amidation, pre-activating the carboxylic acid with the coupling agent and additive before adding the amine can sometimes favor the desired intermolecular reaction over the intramolecular cyclization.[9]

Visualizing the Side Reaction:

lactone_formation reactant This compound intermediate Protonated Carbonyl (Acid Catalysis) reactant->intermediate H+ desired_product Desired Ester/Amide Product reactant->desired_product Coupling Agent/ Alcohol/Amine lactone 3-Oxabicyclo[3.1.1]heptan-2-one (Lactone Side-Product) intermediate->lactone Intramolecular Attack

Caption: Competing pathways in reactions of this compound.

Question 2: My amide coupling reaction using EDC/NHS has a low yield, and I'm having trouble with the workup. What are the best practices?

Answer:

Low yields in EDC/NHS couplings can stem from several factors, including hydrolysis of the activated ester intermediate and suboptimal reaction conditions.[7] The workup can also be challenging if the byproducts are not effectively removed.

Causality: The EDC-activated carboxylic acid forms a highly reactive O-acylisourea intermediate. In the presence of water, this intermediate can hydrolyze back to the starting carboxylic acid. NHS is added to form a more stable, yet still reactive, NHS ester, which is less prone to hydrolysis.[7] The urea byproduct from EDC is water-soluble, which simplifies purification compared to DCC.[9]

Optimized Protocol for EDC/NHS Coupling:

StepActionRationale
1. Activation Dissolve this compound (1 eq.), EDC (1.2 eq.), and NHS (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).Pre-activation of the carboxylic acid to form the NHS ester minimizes hydrolysis and favors the subsequent reaction with the amine.[6]
2. Reaction Stir the activation mixture at room temperature for 30-60 minutes. Then, add the amine (1.1 eq.). If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA or triethylamine (1.1 eq.) to liberate the free amine.Allowing the NHS ester to form before adding the amine can improve yields. The base neutralizes the amine salt without interfering with the coupling reaction.
3. Monitoring Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).Ensures the reaction goes to completion and helps in deciding the optimal reaction time.
4. Workup Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% aqueous HCl (to remove unreacted amine and base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and NHS), and brine.This aqueous workup effectively removes the water-soluble EDC-urea byproduct and other reaction components, simplifying purification.[6]
5. Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.Removes any remaining impurities, including the lactone side-product if it has formed.

Troubleshooting Flowchart:

edc_troubleshooting start Low Yield in EDC/NHS Coupling check_reagents Are reagents and solvent anhydrous? start->check_reagents check_ph Is the pH of the reaction optimal? (Activation: 4.5-6, Coupling: 7-8.5) check_reagents->check_ph Yes dry_reagents Dry solvent and use fresh reagents. check_reagents->dry_reagents No check_equivalents Are the equivalents of coupling reagents and amine correct? check_ph->check_equivalents Yes adjust_ph Use appropriate buffers or bases. check_ph->adjust_ph No check_lactone Is the lactone byproduct the major impurity? check_equivalents->check_lactone Yes optimize_equivalents Adjust stoichiometry. check_equivalents->optimize_equivalents No mitigate_lactone Lower temperature, change reagent addition order. check_lactone->mitigate_lactone Yes dry_reagents->start adjust_ph->start optimize_equivalents->start mitigate_lactone->start

Caption: Decision-making workflow for troubleshooting low yields in EDC/NHS coupling reactions.

Question 3: I suspect polymerization is occurring in my reaction, especially when I use heat. How can I confirm this and prevent it?

Answer:

Yes, polyester formation is a potential side reaction for hydroxy acids like this compound, particularly at elevated temperatures.[10][11] This occurs through intermolecular esterification, leading to the formation of oligomers or polymers.

Confirmation of Polymerization:

  • NMR Spectroscopy: The NMR spectrum of the crude product may show broad, unresolved peaks, which is characteristic of polymeric material.

  • GPC/SEC (Gel Permeation/Size Exclusion Chromatography): This technique can confirm the presence of higher molecular weight species.

  • Physical Properties: The reaction mixture may become viscous or solidify, indicating polymer formation.

Prevention of Polymerization:

  • Avoid High Temperatures: As with lactone formation, keeping the reaction temperature as low as possible is crucial.

  • Use of Protecting Groups: If the reaction chemistry allows, one of the functional groups can be protected. For example, the hydroxyl group can be protected as a silyl ether or the carboxylic acid as a methyl or ethyl ester, depending on which part of the molecule is intended to react.

  • Controlled Addition: In some cases, slow addition of the starting material to the reaction mixture can help to maintain a low concentration, which can favor intramolecular reactions (if desired) or controlled intermolecular reactions over uncontrolled polymerization.

Frequently Asked Questions (FAQs)

Q1: How can I analytically distinguish between this compound and its lactone byproduct, 3-oxabicyclo[3.1.1]heptan-2-one?

A1: Several analytical techniques can be used:

  • TLC (Thin Layer Chromatography): The lactone is significantly less polar than the starting hydroxy acid. It will have a much higher Rf value on a silica gel plate.

  • ¹H NMR Spectroscopy: The starting material will show a broad singlet for the carboxylic acid proton (typically >10 ppm) and a signal for the hydroxyl proton. These will be absent in the lactone spectrum. Additionally, the chemical shifts of the protons on the cyclobutane ring, particularly those adjacent to the oxygen atoms in the lactone, will be different.

  • IR (Infrared) Spectroscopy: The starting material will show a broad O-H stretch (around 3300-2500 cm⁻¹) for the carboxylic acid and another O-H stretch for the alcohol. The lactone will have a characteristic C=O stretch for a cyclic ester (typically around 1770 cm⁻¹ for a five-membered ring lactone), which is at a higher wavenumber than the C=O stretch of the starting carboxylic acid.

  • Mass Spectrometry: The lactone will have a molecular weight corresponding to the loss of a molecule of water (18.015 g/mol ) from the starting material.

Q2: Is it possible to intentionally synthesize the lactone, 3-oxabicyclo[3.1.1]heptan-2-one, in high yield?

A2: Yes. To favor the intramolecular cyclization, you can employ conditions that promote Fischer esterification.[4] A general protocol would involve dissolving this compound in a suitable solvent like toluene with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) and heating the mixture with a Dean-Stark apparatus to remove the water that is formed, thereby driving the equilibrium towards the lactone product.[12]

Q3: Are there any specific safety considerations when working with coupling reagents like DCC and EDC?

A3: Yes. DCC is a potent skin sensitizer and should be handled with care, always using gloves and working in a well-ventilated fume hood.[7] While EDC is generally considered less hazardous, it is still advisable to handle it with appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for any reagent before use.

References

Technical Support Center: Optimizing Reaction Conditions for Functional Group Protection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the crucial step of functional group protection in organic synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common queries and issues that arise during the protection of various functional groups.

Amine Protection (Boc Group)

Q1: My Boc-protection reaction is sluggish or incomplete. What are the likely causes and how can I improve the yield?

A1: Incomplete Boc protection is a frequent issue. The primary culprits are often suboptimal reaction conditions or reagent quality. Here’s a systematic approach to troubleshooting:

  • Reagent Stoichiometry and Quality: Ensure you are using a slight excess (1.1-1.2 equivalents) of Di-tert-butyl dicarbonate (Boc₂O). Older Boc₂O can decompose, so using a fresh bottle is advisable.

  • Base Selection: The choice and amount of base are critical. While not always strictly necessary, bases like triethylamine (TEA) or sodium hydroxide (NaOH) can accelerate the reaction by deprotonating the amine, increasing its nucleophilicity.[1] For amino acids, a base is typically required.[1]

  • Solvent Effects: The reaction can be performed under various conditions, including aqueous or anhydrous setups.[2] For many amines, a biphasic system of chloroform and aqueous sodium bicarbonate at reflux can be effective.[3] Alternatively, using tetrahydrofuran (THF) at a slightly elevated temperature (e.g., 40°C) can also drive the reaction to completion.[3]

  • Catalyst: For sterically hindered or less reactive amines, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly improve the reaction rate.[3]

Q2: During Boc deprotection with strong acid (e.g., TFA), I'm observing significant side product formation. What are these side products and how can I prevent them?

A2: The primary issue during acid-mediated Boc deprotection is the formation of a reactive tert-butyl cation intermediate.[1][4] This cation can act as an electrophile and alkylate other nucleophilic sites in your molecule, particularly electron-rich aromatic rings (like tryptophan), thiols (cysteine), and guanidino groups (arginine).[4][5]

To mitigate this, the use of "scavengers" is highly recommended.[2][3][4] These are nucleophilic species added to the reaction mixture to trap the tert-butyl cation.

Scavenger Targeted Residue/Functionality Typical Concentration
AnisoleTryptophan, Tyrosine5-10% (v/v)
ThioanisoleCysteine, Methionine5-10% (v/v)
Triisopropylsilane (TIS)General scavenger, effective for multiple side reactions1-5% (v/v)
WaterCan act as a scavenger in some cases1-5% (v/v)

A summary of common scavengers for Boc deprotection.

Hydroxyl Protection (Silyl Ethers)

Q3: My silyl ether protecting group is being unintentionally cleaved during my reaction or workup. How can I prevent this?

A3: Unintended cleavage of silyl ethers is a common problem, primarily caused by exposure to acidic or basic conditions, or the presence of fluoride ions.[6] The stability of a silyl ether is directly related to the steric bulk around the silicon atom.[6]

Here's a stability hierarchy (from least to most stable): TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBS/TBDMS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl)

Troubleshooting Strategies:

  • Aqueous Workup: If cleavage occurs during an aqueous workup, ensure the pH is neutralized to ~7 before extraction.[6] Using buffered solutions like saturated sodium bicarbonate or ammonium chloride for washes can help.[6] For highly labile groups like TMS, a non-aqueous workup might be necessary.[6]

  • Chromatography: Silica gel is inherently acidic and can cleave sensitive silyl ethers.[6] To prevent this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent).[6]

  • Reaction Conditions: If the silyl ether is not surviving a reaction step, the conditions may be too harsh.[6] Consider using milder reagents, lowering the temperature, or reducing the reaction time.[6]

Carbonyl Protection (Acetals)

Q4: I am having difficulty forming an acetal to protect my aldehyde/ketone. The reaction is not going to completion. What can I do?

A4: Acetal formation is a reversible equilibrium reaction.[7] To drive the reaction towards the product, water, which is formed as a byproduct, must be removed.

Optimization Strategies:

  • Dehydrating Agents: The use of a dehydrating agent is crucial. Trimethyl orthoformate is a common choice as it reacts with water to form methyl formate and methanol.[7]

  • Catalyst: The reaction is acid-catalyzed.[8] While strong acids like p-toluenesulfonic acid (p-TsOH) are effective, even trace amounts of conventional acids (e.g., 0.1 mol% HCl) can be sufficient.[9] However, using excess acid can lead to side reactions or hydrolysis of the formed acetal.[9]

  • Reaction Time: For some substrates, prolonged reaction times can lead to the formation of enol ether side products.[8] It is often beneficial to monitor the reaction by TLC or NMR to determine the optimal time.

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving complex issues.

Guide 1: Incomplete Deprotection of a Sterically Hindered Silyl Ether

Scenario: You are attempting to deprotect a TBS (tert-Butyldimethylsilyl) ether on a neopentyl alcohol using standard TBAF (tetra-n-butylammonium fluoride) conditions in THF, but the reaction is extremely slow or stalls completely.

Causality: The steric hindrance around the neopentyl center is significantly slowing down the approach of the fluoride ion to the silicon atom. The standard conditions are not potent enough to overcome this steric barrier effectively.

Step-by-Step Protocol for Enhanced Deprotection:

  • Solvent Modification: Switch from THF to a more polar aprotic solvent like DMF (dimethylformamide) or add a co-solvent like HMPA (hexamethylphosphoramide) (use with caution due to toxicity). This can enhance the nucleophilicity of the fluoride ion.

  • Temperature Increase: Gently heat the reaction mixture to 40-60°C. This will provide the necessary activation energy to overcome the steric hindrance. Monitor the reaction carefully for any potential side reactions.

  • Alternative Fluoride Source: If TBAF is still ineffective, consider using a more potent fluoride source like HF-Pyridine complex.[10] This reagent is highly corrosive and should be handled with extreme care in a fume hood using appropriate personal protective equipment.

  • Acid-Catalyzed Deprotection: As an alternative to fluoride-based methods, acid-catalyzed deprotection can be employed.[11] A common method is using a solution of acetic acid in a mixture of THF and water.

G

Guide 2: Achieving Orthogonal Protection in Peptide Synthesis

Scenario: You need to synthesize a complex peptide with multiple functional side chains that require selective modification. A robust orthogonal protection strategy is essential for success.[12][13][14]

Causality: Orthogonality in peptide synthesis refers to the use of different classes of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection without affecting other protected groups.[13][15] The two most common strategies are Fmoc/tBu and Boc/Bzl.[12][13]

Designing an Orthogonal Strategy:

  • Nα-Amino Protection:

    • Fmoc (9-fluorenylmethoxycarbonyl): Base-labile (removed with piperidine). This is the most common choice for modern solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions.[15][16]

    • Boc (tert-butoxycarbonyl): Acid-labile (removed with TFA).[1][15] While historically significant, the harsher deprotection conditions can lead to side reactions with sensitive amino acids.[1]

  • Side-Chain Protection:

    • When using an Fmoc strategy for the Nα-amino group, side chains are typically protected with acid-labile groups like tert-butyl (tBu) ethers, esters, and carbamates. These are stable to the basic conditions used for Fmoc removal but are cleaved during the final acidolytic cleavage from the resin.[15]

    • When using a Boc strategy, side chains are often protected with benzyl (Bzl)-based groups, which are removed by strong acids like HF.[15]

  • Introducing a Third Dimension of Orthogonality: For particularly complex modifications like on-resin cyclization, a third, "semi-permanent" protecting group is needed.

    • Alloc (allyloxycarbonyl): Removed by palladium catalysis. This is orthogonal to both Fmoc/tBu and Boc/Bzl strategies.

    • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removed by hydrazine.

G

Experimental Protocol: Selective Deprotection of Alloc Group on Resin

  • Swell the peptide-resin in dichloromethane (DCM).

  • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and a scavenger such as PhSiH₃ (25 equivalents) in DCM.

  • Add the palladium solution to the resin and gently agitate for 2 hours at room temperature.

  • Wash the resin thoroughly with DCM, DMF, and methanol.

  • Proceed with the desired on-resin modification of the now-deprotected functional group.

By carefully selecting a compatible set of protecting groups, you can achieve the desired chemical transformations with high selectivity and yield, enabling the synthesis of complex and highly modified peptides.

III. References

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. BenchChem. --INVALID-LINK--

  • Creative Peptides. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Creative Peptides. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Prevention of Silyl Ether Degradation in Experiments. BenchChem. --INVALID-LINK--

  • Fields, G. B. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. --INVALID-LINK--

  • Borgia, J. A., & Fields, G. B. (2000). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Protein Science, 9(12), 2411-2419. --INVALID-LINK--

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. --INVALID-LINK--

  • Wähälä, K., & Koskimies, S. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 689-696. --INVALID-LINK--

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest. --INVALID-LINK--

  • Fiveable. (n.d.). Protecting groups. Organic Chemistry II. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. --INVALID-LINK--

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Wikipedia. --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--

  • Wikipedia. (n.d.). Protecting group. Wikipedia. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. --INVALID-LINK--

  • ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. ResearchGate. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of acetalization conditions. ResearchGate. --INVALID-LINK--

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. --INVALID-LINK--

  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5355. --INVALID-LINK--

  • Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers?. Chemistry Stack Exchange. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Organic Chemistry Portal. --INVALID-LINK--

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. --INVALID-LINK--

  • Slideshare. (n.d.). Protecting Groups In Organic Synthesis. Slideshare. --INVALID-LINK--

  • JoVE. (2025, May 22). Video: Protecting Groups for Aldehydes and Ketones: Introduction. JoVE. --INVALID-LINK--

  • Pearson+. (n.d.). When are acetal protecting groups important in synthesis?. Study Prep in Pearson+. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Polar Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographers. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of polar carboxylic acids. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant tailing with my carboxylic acid peaks. What is the most likely cause?

Peak tailing for polar analytes like carboxylic acids in reversed-phase HPLC is a common issue that often points to undesirable secondary interactions between the analyte and the stationary phase.[1][2] The primary culprit is typically the interaction of your ionized carboxylic acid with residual silanol groups on the silica-based column packing material.[1][2][3]

Here's a breakdown of the common causes:

  • Secondary Silanol Interactions: Standard silica-based columns (like C18) have residual silanol groups (Si-OH) on their surface.[1] If the mobile phase pH is high enough to deprotonate these silanols (making them Si-O⁻) and your carboxylic acid is also deprotonated (COO⁻), repulsive forces can occur. However, the more significant issue arises from interactions with different types of silanols, some of which are more acidic and can lead to strong, unwanted retention mechanisms, causing peaks to tail.[1]

  • Inappropriate Mobile Phase pH: The ionization state of your carboxylic acid is critical.[4] If the mobile phase pH is close to the pKa of your analyte, you will have a mixed population of ionized (polar, less retained) and non-ionized (less polar, more retained) forms of the acid in the column at any given time.[3][4] This dual retention mechanism is a classic cause of peak broadening and tailing.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[2]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion.[5][6][7]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak tailing.[3]

In-Depth Troubleshooting Guides

Issue 1: My peaks for simple organic acids (e.g., formic, acetic, propionic acid) are tailing.

This is a classic problem that almost always relates to the mobile phase pH and its effect on both the analyte and the stationary phase.

Root Cause Analysis: The Critical Role of pH

For a carboxylic acid (R-COOH), its ionization state is governed by the Henderson-Hasselbalch equation. When the mobile phase pH is equal to the pKa of the acid, the acid exists in a 50:50 equilibrium between its protonated (R-COOH) and deprotonated (R-COO⁻) forms.

  • At pH << pKa: The acid is predominantly in its neutral, more hydrophobic form (R-COOH) and will be well-retained on a reversed-phase column.

  • At pH >> pKa: The acid is mostly in its ionized, more polar form (R-COO⁻) and will have less retention.[8][9]

Operating near the pKa leads to poor peak shape because the analyte doesn't exist in a single state.[3][4] To achieve sharp, symmetrical peaks, the goal is to ensure the analyte is in a single, predominant ionization state.

Troubleshooting Protocol: Mobile Phase pH Optimization

Objective: To suppress the ionization of the carboxylic acid and minimize secondary interactions with the stationary phase.

Step-by-Step Guide:

  • Determine the pKa of Your Analyte: Find the pKa values for the carboxylic acids you are analyzing. For most simple carboxylic acids, this is in the range of 3-5.

Carboxylic AcidApproximate pKa
Formic Acid3.75
Acetic Acid4.76
Propionic Acid4.87
Benzoic Acid4.20
  • Adjust Mobile Phase pH: The general rule is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[10] For simple carboxylic acids, a mobile phase pH of 2.5-3.0 is often ideal. This ensures the acids are fully protonated (R-COOH).[11]

  • Select an Appropriate Buffer: Use a buffer to control and stabilize the mobile phase pH.[12] A phosphate buffer is an excellent choice for this pH range. A buffer concentration of 20-30 mM is typically sufficient.[9]

  • Protonate Silanols: A low pH mobile phase also provides the benefit of protonating the residual silanol groups on the column, rendering them neutral (Si-OH).[11] This minimizes the secondary ionic interactions that cause peak tailing.[11]

Issue 2: I've lowered the pH, but I'm still seeing peak tailing, especially with more complex or multifunctional carboxylic acids.

If pH optimization alone isn't solving the problem, it's time to look at more persistent secondary interactions and other potential issues.

Root Cause Analysis: Persistent Secondary Interactions and Other Factors
  • Residual Silanol Activity: Even on modern, high-purity, end-capped columns, some highly acidic silanol groups can remain.[10][13] Polar functional groups on your analyte can still engage in hydrogen bonding with these sites.[2]

  • Metal Contamination: Trace metals (like iron or aluminum) in the silica matrix or from HPLC system components (e.g., frits) can act as chelation sites for analytes with carboxyl groups, creating an additional retention mechanism that causes tailing.[1][11][13]

  • Sample Solvent Effects: Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile into a mobile phase with 5% acetonitrile) can cause the sample band to spread at the head of the column, leading to distorted peaks.[5][7][14] The ideal sample solvent is the mobile phase itself or a weaker solvent.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving persistent peak tailing.

Caption: A logical workflow for troubleshooting peak tailing.

Advanced Solutions to Mitigate Secondary Interactions
  • Column Selection:

    • High-Purity, End-Capped Columns: Ensure you are using a modern column packed with high-purity (Type B) silica that has been thoroughly end-capped.[10] End-capping chemically converts most of the reactive silanol groups to less reactive siloxanes.[13][15]

    • Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded within or at the end of the alkyl chain. This feature helps to shield the analyte from residual silanols and can improve peak shape for polar compounds.[3] They are also more stable in highly aqueous mobile phases.[16]

    • Alternative Chemistries: For very polar carboxylic acids that are poorly retained even at low pH, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[17]

  • Mobile Phase Additives:

    • Ion-Pairing Agents: For anionic compounds like deprotonated carboxylic acids, a cationic ion-pairing reagent such as tetrabutylammonium hydroxide (TBAH) can be added to the mobile phase.[18][19] The reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and retention in reversed-phase mode.[18][20] Caution: Ion-pairing reagents are often non-volatile and can permanently modify the column, making them incompatible with mass spectrometry (MS) and requiring a dedicated column.

    • Increasing Buffer Concentration: A higher buffer concentration (e.g., up to 50 mM) can sometimes help to mask the activity of residual silanols.[10]

Issue 3: My HPLC system is older, and I suspect hardware contributions to peak tailing.

System-related issues, often referred to as "extra-column effects," can significantly contribute to peak broadening and tailing, especially in modern UHPLC systems where peak volumes are small.[3]

Root Cause Analysis: Extra-Column Dispersion

Extra-column dispersion refers to the broadening of the analyte band that occurs outside of the chromatographic column. This can happen in the injector, connecting tubing, fittings, and the detector flow cell.

Caption: Sources of extra-column dispersion in an HPLC system.

System Optimization Protocol
  • Minimize Tubing Length and Diameter: Use the shortest possible length of connecting tubing with the smallest internal diameter (ID) that is appropriate for your system's backpressure limits. For UHPLC systems, this is typically 0.005" (127 µm) or smaller ID PEEK or stainless steel tubing.[3]

  • Ensure Proper Connections: When making connections, ensure the tubing is fully bottomed out in the port before tightening the ferrule. A small gap between the end of the tubing and the bottom of the port creates a "dead volume" where sample can diffuse and cause peak tailing.

  • Check for Column Voids: A void at the head of the column can cause severe peak distortion.[10][21] This can result from pressure shocks or operating at a pH that dissolves the silica packing. If a void is suspected, reversing the column and flushing it may sometimes help, but replacement is often necessary.[10]

By systematically addressing these chemical and physical factors, you can effectively troubleshoot and eliminate peak tailing in your HPLC analysis of polar carboxylic acids, leading to more accurate, reproducible, and reliable results.

References

Technical Support Center: Navigating Ring Strain Reactivity in Cyclobutane Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the unique challenges and opportunities in cyclobutane chemistry. This guide is designed for researchers, synthetic chemists, and drug development professionals who are incorporating the cyclobutane motif into their work. The inherent ring strain of the cyclobutane core makes it a fascinating and powerful building block, but also a source of specific experimental hurdles. This resource provides field-proven insights, troubleshooting guides, and answers to frequently asked questions to help you navigate its reactivity and harness its potential.

The cyclobutane ring, with a strain energy of 26.3 kcal/mol, occupies a unique chemical space between the highly reactive cyclopropane and the more stable cyclopentane.[1][2] This strain, arising from significant deviation from the ideal sp³ bond angle of 109.5°, is the primary driver of its characteristic reactivity.[3][4][5] However, compared to cyclopropane, cyclobutane is relatively inert, not readily undergoing reactions with sulfuric acid or bromine, which makes it a stable and valuable scaffold in medicinal chemistry.[1] Its rigid, puckered conformation can be used to orient pharmacophores, improve metabolic stability, and fill hydrophobic pockets in drug candidates.[1][6]

This guide will help you troubleshoot common synthetic problems and better understand the principles governing cyclobutane's behavior.

Comparative Physicochemical Properties of Small Cycloalkanes

To understand the unique reactivity of cyclobutane, it is useful to compare its properties to its smaller and larger neighbors. The following table summarizes key data related to ring strain.

PropertyCyclopropaneCyclobutaneCyclopentaneCyclohexane
Strain Energy (kcal/mol) ~28.1[2]~26.3[1][2]~7.1[1]~1.3[4]
Internal C-C-C Angle 60°[3]~88° (puckered)[5]~105° (envelope)~111° (chair)
Ideal sp³ Angle 109.5°109.5°109.5°109.5°
Conformation Planar[4]Puckered ("Butterfly")[3][7]Envelope/TwistChair/Boat/Twist-Boat

Frequently Asked Questions (FAQs)

Q1: What is "ring strain" in cyclobutane and how does it dictate its reactivity?

A1: Ring strain in cyclobutane is a combination of two main factors:

  • Angle Strain (Baeyer Strain): The C-C-C bond angles in cyclobutane's puckered conformation are approximately 88°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms.[5] This forces the bonding orbitals to have poor overlap, creating weaker, higher-energy C-C bonds.[3]

  • Torsional Strain (Pitzer Strain): If cyclobutane were perfectly flat, all eight C-H bonds on adjacent carbons would be fully eclipsed. To alleviate this, the ring puckers into a "butterfly" conformation.[3][7] This puckering reduces the torsional strain but doesn't eliminate it entirely.

This stored energy (26.3 kcal/mol) makes reactions that lead to the opening of the ring highly favorable, as they release this strain.[1][2][8] Therefore, cyclobutanes are susceptible to thermal, photochemical, and catalytic ring-opening reactions that are not observed in unstrained systems like cyclohexane.[8][9][10]

Caption: Origin of Ring Strain in Cyclobutane.

Q2: Given its strain, is cyclobutane stable enough for incorporation into drug molecules?

A2: Yes, absolutely. While "strained," cyclobutane is significantly more stable and less reactive than cyclopropane.[1] It does not readily react under many common physiological or synthetic conditions (e.g., with mild acids/bases or oxidants) where cyclopropane might. This kinetic stability makes it a reliable scaffold in drug design.[1][6] Its rigidity can lock in a specific conformation, which can improve binding affinity to a biological target. Furthermore, replacing a flexible alkyl chain or a metabolically vulnerable group (like a gem-dimethyl group) with a cyclobutane ring can enhance a drug's pharmacokinetic profile.[2] As of January 2021, there were at least 39 drug candidates in clinical or preclinical stages containing a cyclobutane ring.[1][6]

Q3: What are the most common and reliable methods for synthesizing a cyclobutane ring?

A3: The primary strategies for forming the four-membered ring are:

  • [2+2] Photocycloaddition: This is arguably the most widely used method, where two alkene units are joined under UV irradiation to form a cyclobutane ring.[11][12] The reaction can be intermolecular or intramolecular. For reactions that don't proceed efficiently via direct irradiation, triplet sensitizers like benzophenone or acetone can be employed.[11][13]

  • Thermal [2+2] Cycloaddition: This method is generally limited to specific classes of alkenes, such as highly fluorinated alkenes or ketenes, as the thermal reaction is orbital symmetry forbidden for simple alkenes.[9][14] The cycloaddition of a ketene with an alkene is a powerful way to form cyclobutanones with high stereoselectivity.[8]

  • Ring-Closing Reactions: 1,4-dihalobutanes can be converted to cyclobutanes via dehalogenation with a reducing metal.[7] More modern methods involve radical addition-polar cyclization cascades catalyzed by photoredox catalysts.[15]

  • C-H Functionalization Logic: An alternative to building the ring is to start with a simple cyclobutane derivative and functionalize it. This approach uses a directing group to guide a catalyst (e.g., Palladium or Rhodium) to selectively activate and modify a specific C-H bond on the ring.[16][17][18]

Q4: What are the characteristic reactions of cyclobutanes driven by the relief of ring strain?

A4: The release of its ~26 kcal/mol of strain energy is a powerful thermodynamic driving force.[8] Key reactions include:

  • Thermal Cycloreversion (Ring-Opening): When heated to high temperatures (above 500 °C for the parent), cyclobutane decomposes into two ethylene molecules.[7][19] This is a stepwise process that proceeds through a 1,4-diradical intermediate.[9][20]

  • Ring Expansion: If a carbocation is formed on a carbon adjacent to the cyclobutane ring, a rearrangement can occur where the ring expands to a more stable cyclopentyl cation. This is a common pathway in solvolysis reactions of cyclobutylcarbinyl systems.[21]

  • Transition Metal-Catalyzed Reactions: Many transition metals (e.g., Rh, Pd, Ni) can insert into the strained C-C bonds of cyclobutanes, leading to various ring-opening and rearrangement pathways that form new acyclic or cyclic products.

Troubleshooting Guide for Experimental Cyclobutane Chemistry

Problem 1: My [2+2] photocycloaddition reaction is giving a low yield or not working at all.

This is a very common issue in cyclobutane synthesis. The problem can usually be traced back to one of several key factors related to the photochemical setup or the reactants themselves.

Answer & Troubleshooting Protocol:

Low yields in [2+2] photocycloadditions are often multifactorial.[13] Systematically check the following potential causes, starting with the most common.

Step-by-Step Troubleshooting Protocol:

  • Verify the Light Source and Wavelength:

    • Causality: The alkene must absorb the light you are providing. Simple alkenes absorb strongly in the short-wave UV range (<220 nm), while conjugated systems like enones absorb at longer, more accessible wavelengths (e.g., 300-350 nm).[13]

    • Action: Check the UV-Vis spectrum of your starting material. Ensure your lamp's output (e.g., mercury lamp lines at 254 nm, 313 nm, 365 nm) overlaps with an absorption band. For substrates that don't absorb well, consider using a triplet sensitizer like benzophenone or acetone, which absorbs the light and transfers the energy to your reactant.[11]

  • Eliminate Quenchers (Especially Oxygen):

    • Causality: The excited triplet state, which is often the reactive intermediate in these cycloadditions, has a relatively long lifetime and can be "quenched" (deactivated) by molecular oxygen (a diradical). This returns the reactant to its ground state without forming the product.

    • Action: Thoroughly degas your solvent and reaction mixture before and during irradiation. This can be done by bubbling an inert gas (N₂ or Ar) through the solution for 20-30 minutes or by using several freeze-pump-thaw cycles.[13]

  • Optimize Concentration and Reaction Time:

    • Causality: For intermolecular reactions, the concentration must be high enough to favor two molecules finding each other. If too dilute, side reactions or decomposition may dominate.[13] The reaction may also simply be slow.

    • Action: Start with a concentration around 0.1 M and adjust. Monitor the reaction's progress over time using TLC, GC-MS, or ¹H NMR to determine the optimal reaction time and to check for substrate decomposition.

  • Re-evaluate Substrate Reactivity:

    • Causality: The electronic properties of the alkenes are critical. Often, the most efficient [2+2] cycloadditions occur between an electron-rich alkene and an electron-poor alkene.[13]

    • Action: If you are attempting a homodimerization of a simple alkene, the reaction may be inherently inefficient. Consider alternative strategies or catalysts. For heterodimerizations, ensure you have complementary electronic properties. Recently developed photoredox catalysis methods can be highly effective for challenging heterodimerizations.[10][18]

Troubleshooting_Workflow start Low Yield in [2+2] Photocycloaddition q1 Is the solvent properly degassed? start->q1 a1_no Degas with Ar/N₂ or Freeze-Pump-Thaw q1->a1_no No q2 Is the light source/wavelength correct for the substrate? q1->q2 Yes a1_no->q2 a2_no Check substrate UV-Vis. Match lamp output or add a sensitizer (e.g., benzophenone). q2->a2_no No q3 Is concentration optimal? q2->q3 Yes a2_no->q3 a3_no Run concentration screen (e.g., 0.05 M, 0.1 M, 0.5 M). Monitor by TLC/GC. q3->a3_no No q4 Are substrates electronically compatible? q3->q4 Yes a3_no->q4 a4_no Consider alternative strategy: - Use electron-rich/poor pair - Investigate photoredox catalysis q4->a4_no No end_ok Yield Improved q4->end_ok Yes a4_no->end_ok

Caption: Troubleshooting Workflow for [2+2] Photocycloadditions.

Problem 2: My reaction is producing an unwanted mixture of regioisomers or diastereomers.

Answer: Achieving selectivity is a central challenge in cyclobutane synthesis, particularly in intermolecular [2+2] reactions.[18] The distribution of products is governed by the stability of the diradical intermediate and steric interactions in the transition state.

  • For Regioselectivity (e.g., Head-to-Head vs. Head-to-Tail):

    • Causality: The regiochemical outcome is often determined by the stability of the 1,4-diradical intermediate formed after the initial bond formation. The most stable diradical (e.g., with radical centers on benzylic or tertiary carbons) will be favored.

    • Solution: Altering the electronic nature of your substrates can strongly influence the outcome. Alternatively, using templated or catalyzed approaches can enforce a specific orientation. For example, Lewis acid catalysis can pre-organize the reactants, leading to higher selectivity.

  • For Diastereoselectivity:

    • Causality: The stereochemical outcome depends on the facial selectivity of the alkene approach. This is often controlled by steric hindrance from existing substituents on the reactants.

    • Solution:

      • Chiral Auxiliaries: Attaching a bulky, chiral group to one of the reactants can effectively block one face of the alkene, directing the cycloaddition to the other side. The auxiliary can be removed later.

      • Catalysis: Chiral Lewis acids or transition metal catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer.[8][22]

      • Solvent Effects: The polarity of the solvent can influence the transition state geometry. Experimenting with a range of solvents from nonpolar (hexane) to polar (acetonitrile, methanol) can sometimes improve diastereomeric ratios.

Problem 3: My cyclobutane product is unstable and undergoes ring-opening or rearrangement during workup or purification.

Answer: This indicates that your reaction conditions or subsequent manipulations are too harsh and are providing enough energy to overcome the activation barrier for ring cleavage. This is especially common for cyclobutanes bearing activating groups (e.g., donor-acceptor motifs) or those prone to forming stable carbocations upon opening.

  • Causality:

    • Thermal Stress: Heating during reaction, concentration on a rotovap at high temperatures, or even flash chromatography on silica gel (which can have exothermic interactions) can induce thermal cycloreversion.[20]

    • Acid/Base Sensitivity: Traces of acid or base can catalyze ring-opening or rearrangement, especially if the process leads to a conjugated system or a more stable carbocation (ring expansion).[21] For example, cyclobutane-1,2-dione can undergo a benzilic acid-type rearrangement with hydroxide.[23]

    • Silica Gel: Silica gel is acidic and can promote these unwanted reactions during purification.

  • Solutions:

    • Maintain Low Temperatures: Run the reaction at the lowest temperature that allows for a reasonable rate. After the reaction is complete, perform all workup steps (extractions, washes) at 0 °C or below.

    • Neutralize Carefully: If your reaction involves acid or base, ensure it is fully quenched and neutralized before concentrating the solution. Use buffered washes (e.g., sat. NaHCO₃ for acid, sat. NH₄Cl for base).

    • Avoid Harsh Purification:

      • Instead of standard silica gel, use deactivated or "neutral" silica (e.g., by adding 1-2% triethylamine to the eluent) or switch to a different stationary phase like alumina.

      • Consider non-chromatographic purification methods like recrystallization or distillation if possible.

      • Choose Milder Reagents: If you are performing a subsequent reaction on the cyclobutane core, select reagents and conditions known to be mild to avoid cleaving the ring you worked so hard to build.

Caption: Mechanism of Thermal Cycloreversion of Cyclobutane.

References

Catalyst Selection for Reactions on the Cyclobutane Scaffold: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in reactions involving the cyclobutane scaffold. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during experimentation. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address specific issues, explaining the causality behind experimental choices and providing self-validating protocols.

I. C-H Functionalization of Cyclobutanes

The direct functionalization of C-H bonds on the cyclobutane ring is a powerful strategy for elaborating this important structural motif. However, challenges such as regioselectivity, stereoselectivity, and catalyst deactivation are frequently encountered.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed C-H arylation of a cyclobutane derivative is giving low yields. What are the common causes and how can I troubleshoot this?

A1: Low yields in Pd-catalyzed C-H arylations of cyclobutanes can stem from several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting Guide: Low Yields in Pd-Catalyzed C-H Arylation

  • Inadequate Catalyst Activity:

    • Cause: The Pd(II) catalyst may not be efficiently entering the catalytic cycle, or the active species may be prone to decomposition.

    • Solution: Ensure the use of a high-purity palladium source, such as Pd(OAc)₂. The choice of ligand is also critical; for enantioselective C-H activation, chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands have proven effective in forming a stable and active chiral complex with the Pd(II) center.[1] Consider screening different ligands to find the optimal one for your specific substrate.

  • Suboptimal Reaction Conditions:

    • Cause: Temperature, solvent, and additives can significantly influence the reaction outcome.

    • Solution: Conduct a systematic optimization of reaction parameters. For instance, in the enantioselective C(sp³)–H arylation of cyclobutanecarboxylic acid derivatives, a temperature of 70 °C in t-AmylOH with Ag₂CO₃ and Na₂CO₃ as additives was found to be optimal.[2] Water can also play a crucial role in promoting the reaction.

  • Poor Substrate Reactivity:

    • Cause: Steric hindrance or unfavorable electronic properties of the cyclobutane substrate or the arylboron reagent can impede the reaction.

    • Solution: While the scope of C-H activation is expanding, it can be limited for highly substituted cyclobutanes.[1] If possible, consider modifying the directing group on your substrate. Aminoquinoline directing groups have been successfully employed for the arylation of methylene C-H bonds in cyclobutanes.[3]

  • Catalyst Poisoning:

    • Cause: Impurities in the starting materials, reagents, or solvents can poison the palladium catalyst.

    • Solution: Ensure all starting materials are pure and that solvents are anhydrous and degassed.[4]

Q2: I am struggling with controlling the regioselectivity in the rhodium-catalyzed C-H functionalization of my substituted cyclobutane. How can I direct the reaction to a specific C-H bond?

A2: Achieving high regioselectivity in the C-H functionalization of cyclobutanes is a common challenge due to the presence of multiple, electronically similar C-H bonds. The choice of the rhodium catalyst and its ligand framework is the key to controlling where the reaction occurs.

Expert Insight: The geometry of the catalyst's ligand sphere dictates the trajectory of the substrate's approach to the rhodium-bound carbene, enabling the selective functionalization of specific C-H bonds.[5]

Strategies for Regiocontrol:

  • Catalyst Selection: Different rhodium catalysts exhibit distinct regioselectivities. For arylcyclobutanes, Rh₂(S-TCPTAD)₄ has been shown to favor functionalization at the benzylic C1 position, while Rh₂(S-PTAD)₄ directs the reaction to the C3 position.[5] This regiodivergence allows access to either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes simply by changing the catalyst.[5]

  • Directing Groups: The use of a directing group on the cyclobutane substrate can effectively guide the catalyst to a specific C-H bond. While this is a powerful strategy, it often requires additional synthetic steps for installation and removal of the directing group.[3]

Experimental Protocol: Regiodivergent Rh(II)-Catalyzed C-H Functionalization of Arylcyclobutanes [5]

  • Reaction Setup: In a reaction vessel, dissolve the arylcyclobutane substrate (3.0 equivalents) and the rhodium catalyst (1.0 mol %) in dichloromethane.

  • Reagent Addition: Slowly add a solution of the diazo compound (1.0 equivalent) in dichloromethane to the reaction mixture over 3 hours at room temperature.

  • Reaction Monitoring: Allow the reaction to stir for an additional 2 hours after the addition is complete. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

CatalystTarget PositionRegioselectivity
Rh₂(S-TCPTAD)₄C1 (benzylic)High
Rh₂(S-PTAD)₄C3High

II. Cross-Coupling Reactions with Cyclobutyl Substrates

Cross-coupling reactions are fundamental for forging carbon-carbon and carbon-heteroatom bonds. When employing cyclobutyl electrophiles or nucleophiles, specific challenges related to their reactivity and stability can arise.

Frequently Asked Questions (FAQs)

Q1: My nickel-catalyzed cross-coupling of a cyclobutyl bromide with an aryl boronic acid is not proceeding. What are the likely issues?

A1: The failure of a Ni-catalyzed cross-coupling reaction involving a cyclobutyl electrophile can often be attributed to catalyst inactivation, issues with the reductive elimination step, or competing side reactions.

Troubleshooting Guide: Failed Ni-Catalyzed Cross-Coupling

  • Catalyst System:

    • Cause: The choice of nickel precursor and ligand is critical. Some ligands may not be suitable for activating the C(sp³)-Br bond of the cyclobutane.

    • Solution: Screen a variety of ligands, paying attention to both electronic and steric properties. For challenging C(sp²)-C(sp³) couplings, high-throughput experimentation can be a valuable tool for rapidly identifying effective catalyst systems.[6]

  • Reaction Conditions:

    • Cause: The reaction temperature and choice of base can significantly impact the outcome.

    • Solution: Optimize the reaction temperature. Lower temperatures may be necessary to prevent catalyst decomposition or unwanted side reactions. The choice of base is also crucial; consider screening inorganic bases of varying strengths.[7]

  • Substrate Quality:

    • Cause: Impurities in the cyclobutyl bromide or the aryl boronic acid can interfere with the catalytic cycle.

    • Solution: Ensure the purity of both coupling partners. Recrystallization or chromatography may be necessary.

III. Catalytic Ring-Opening of Cyclobutanes

The strain energy inherent in the cyclobutane ring can be harnessed to drive ring-opening reactions, providing access to linear molecules with diverse functionalities. Catalyst selection is key to controlling the regioselectivity and stereoselectivity of these transformations.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Lewis acid-catalyzed ring-opening of a bicyclobutane with a thioamide, but I am observing poor selectivity. How can I improve this?

A1: In Lewis acid-catalyzed ring-opening reactions of bicyclobutanes, achieving high selectivity depends on the nature of the Lewis acid and the reaction conditions.

Strategies for Improved Selectivity:

  • Lewis Acid Choice: Screen a variety of Lewis acids. For the ring-opening of bicyclobutanes with thioamides, AlCl₃ has been shown to be an effective mediator, promoting a Friedel-Crafts-type reaction.[8] The choice of catalyst can also influence the regioselectivity, with Cu(I) and Cu(II) catalytic systems leading to different ring-opened products from the same acyl bicyclobutane starting material.[9]

  • Solvent and Temperature: The solvent can play a crucial role in stabilizing intermediates and influencing the reaction pathway. A temperature screen should be performed to find the optimal balance between reaction rate and selectivity.

IV. Cycloaddition Reactions on the Cyclobutane Scaffold

Cycloaddition reactions are powerful tools for constructing cyclic systems. When involving cyclobutane or cyclobutene moieties, the unique geometric and electronic properties of these four-membered rings come into play.

Frequently Asked Questions (FAQs)

Q1: My Rh(I)-catalyzed intramolecular [4+2] cycloaddition of a cyclobutanone-enyne is not proceeding as expected. What factors should I consider?

A1: The success of Rh(I)-catalyzed intramolecular [4+2] cycloadditions depends heavily on the choice of the chiral ligand, which influences both the reactivity and the stereochemical outcome.

Key Considerations for Catalyst Selection:

  • Ligand Choice for Divergent Reactivity: The ligand can dictate the reaction pathway. For the annulation of cyclobutanones and 1,5-enynes, using (R)-H₈-binap as the ligand favors the formation of bis-bicyclic scaffolds, while the (R)-segphos ligand directs the reaction towards tetrahydro-azapinone products.[10][11]

  • Catalyst Loading: Optimizing the catalyst loading is essential. A typical starting point is 4 mol% of [Rh(COD)₂]BF₄ with 4.8 mol% of the chiral ligand.[10]

Troubleshooting Workflow for [4+2] Cycloaddition

References

Validation & Comparative

A Comparative Guide to Cyclobutane and Cyclopentane Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Medicinal Chemistry

In the intricate process of drug design, the selection of a central scaffold is a decision with far-reaching consequences, influencing everything from target affinity to metabolic stability. For decades, medicinal chemists have relied heavily on flat, aromatic rings. However, the push towards molecules with greater three-dimensionality (3D) to improve physicochemical properties and explore novel chemical space has brought saturated carbocycles to the forefront. Among these, cyclobutane and cyclopentane are two of the most frequently employed building blocks. While seemingly similar, their subtle differences in ring strain, conformational flexibility, and electronic character create distinct advantages and disadvantages. This guide provides an in-depth, comparative analysis of these two scaffolds, moving beyond surface-level observations to provide actionable, data-driven insights for researchers, scientists, and drug development professionals.

PART 1: The Core Distinction: Ring Strain and Conformational Dynamics

The fundamental properties that differentiate cyclobutane and cyclopentane as molecular building blocks are their inherent ring strain and resulting conformational preferences. These factors dictate how the rings present their substituents to a biological target and how they influence the overall properties of the parent molecule.

Cyclobutane: The Rigid, Puckered Square

The cyclobutane ring is characterized by significant ring strain, calculated to be around 26.3 kcal/mol.[1][2] This high strain arises from two main factors: angle strain, due to the compression of C-C-C bond angles to approximately 88° from the ideal 109.5°, and torsional strain from the eclipsing of hydrogen atoms.[1][3] To alleviate some of this torsional strain, cyclobutane is not planar but adopts a "puckered" or "folded" conformation, with one carbon atom about 25° out of the plane of the other three.[3][4] This puckered state is dynamic, but it rigidly defines the spatial relationship of substituents, locking them into pseudo-axial and pseudo-equatorial positions.

This inherent rigidity is a powerful tool in drug design. It can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty of binding to a target and thereby increasing potency.[5][6] Furthermore, the unique electronic character of the strained C-C bonds and the stronger, shorter C-H bonds contribute to its distinct chemical properties.[7]

Cyclopentane: The Flexible Envelope

In stark contrast, cyclopentane has considerably less ring strain, approximately 7.1 kcal/mol.[1] Its ideal internal bond angles in a planar pentagon would be 108°, very close to the ideal tetrahedral angle, resulting in minimal angle strain.[3] However, a planar conformation would introduce significant torsional strain from ten eclipsed C-H bonds. To relieve this, cyclopentane adopts non-planar conformations, most commonly the "envelope" and "twist" forms.[4][8][9]

Unlike the relatively fixed pucker of cyclobutane, these conformations are highly flexible and rapidly interconvert at room temperature.[8] This flexibility means that substituents on a cyclopentane ring can sweep through a larger volume of conformational space. While this can be advantageous for fitting into a flexible binding pocket, it can also be a liability, as the energetic cost of adopting a specific bioactive conformation may be higher, potentially leading to lower binding affinity.

Data Summary: Physicochemical Properties
PropertyCyclobutaneCyclopentaneKey Implication in Drug Design
Ring Strain Energy ~26.3 kcal/mol[1][2]~7.1 kcal/mol[1]Higher strain in cyclobutane influences reactivity and C-H bond strength, impacting metabolic stability.
Conformational Flexibility Low (Puckered)[3][4]High (Envelope/Twist)[8]Cyclobutane offers conformational restriction; cyclopentane offers greater conformational sampling.
Dominant Conformation Puckered "butterfly"Envelope and TwistDefines the spatial orientation of substituents.
Typical Impact on Lipophilicity Reduces lipophilicity[7]Increases lipophilicityAffects solubility-permeability balance.

PART 2: Impact on Pharmacological Profile: A Head-to-Head Analysis

The choice between a cyclobutane and cyclopentane moiety can profoundly influence a drug candidate's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Metabolic Stability: A Clear Advantage for Cyclobutane

One of the most significant and well-documented advantages of using a cyclobutane ring is the enhancement of metabolic stability.[5][7][10] The strained nature of the ring leads to C-H bonds with more s-character, making them stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] By replacing metabolically vulnerable groups like gem-dimethyl or isopropyl units with a cyclobutane, chemists can effectively block sites of metabolism, leading to a longer in vivo half-life and improved pharmacokinetic profile.[7] Cyclopentane, being less strained and more alkane-like, is generally more susceptible to such oxidative metabolism.

Potency, Selectivity, and Bioisosterism

The conformational rigidity of cyclobutane is a double-edged sword that, when used effectively, can significantly improve potency and selectivity. By locking pharmacophoric groups in a specific orientation, the cyclobutane scaffold can ensure an optimal fit within a target's binding site. This "conformational restriction" is a frequently cited reason for its incorporation into drug candidates.[5][6]

Conversely, cyclopentane's flexibility can be beneficial during the hit-to-lead stage when the precise binding mode is unknown. However, this same flexibility can allow for binding to off-target proteins, potentially leading to undesirable side effects.

Both rings are often used as bioisosteres for other chemical groups. A key application is the replacement of a phenyl ring to increase the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates. In this context, the cyclobutane ring offers better physicochemical advantages over cyclopentane and cyclohexane.[11]

Solubility and Permeability

Incorporating a cyclobutane ring often reduces a molecule's lipophilicity compared to a cyclopentane or linear alkyl chain of similar size.[7] This can be a significant advantage for improving aqueous solubility, a common hurdle in drug development. While lower lipophilicity can sometimes negatively impact passive membrane permeability, the compact 3D structure of cyclobutane can often overcome this. Cyclopentane, being larger and more lipophilic, generally enhances permeability but may do so at the cost of reduced solubility.

PART 3: Synthetic Accessibility and Protocols

A critical consideration in scaffold selection is synthetic tractability. Historically, the difficulty in synthesizing substituted cyclobutanes has limited their use compared to the more accessible cyclopentane ring.[11]

Cyclobutane Synthesis: The construction of the strained four-membered ring typically requires specific methodologies, with [2+2] photocycloadditions being a classic method.[11] However, recent advances in catalysis and the increasing commercial availability of diverse cyclobutane building blocks are making this scaffold more accessible to medicinal chemists.[1][12]

Cyclopentane Synthesis: The synthesis of five-membered rings is a cornerstone of organic chemistry, with a vast array of reliable methods, such as intramolecular cyclizations and ring-closing metathesis, at the chemist's disposal. Starting materials are generally inexpensive and readily available.

Experimental Protocol: Representative Amide Coupling

A frequent transformation in a drug discovery program is the coupling of a carboxylic acid-bearing scaffold to an amine. The protocol below is a self-validating, standard procedure applicable to both cyclobutane- and cyclopentanecarboxylic acids.

Objective: To synthesize the target amide by coupling the cycloalkanecarboxylic acid with a primary or secondary amine.

Methodology:

  • Reagent Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq.) and the cycloalkanecarboxylic acid (1.1 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), ~0.1 M concentration).

  • Activator Addition: To the stirred solution, add a peptide coupling reagent such as HATU (1.2 eq.) or a combination of EDC (1.2 eq.) and HOBt (1.2 eq.).

  • Base Addition: Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) (2.5 eq.), to the reaction mixture. Causality Note: The base is crucial to neutralize the acidic protons from the carboxylic acid and the coupling reagent byproducts, allowing the reaction to proceed to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-18 hours).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated aq. NaHCO₃), and brine. Causality Note: The aqueous washes serve to remove the coupling reagents, excess acid/base, and other water-soluble impurities.

  • Purification: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2-3: Coupling Reaction cluster_workup Step 4-6: Work-up & Purification A Dissolve Amine (1.0 eq.) & Cycloalkane-COOH (1.1 eq.) in Anhydrous Solvent (e.g., DMF) B Add Coupling Reagent (e.g., HATU, 1.2 eq.) A->B Add C Add Base (e.g., DIPEA, 2.5 eq.) B->C Add D Stir at Room Temperature (Monitor by LC-MS) C->D Initiate E Aqueous Work-up (Acid/Base Washes) D->E On Completion F Dry and Concentrate Organic Layer E->F G Purify by Flash Chromatography F->G H Final Pure Amide Product G->H

Caption: Standard workflow for the synthesis of cycloalkane amides.

PART 4: Conclusion and Strategic Recommendations

The choice between cyclobutane and cyclopentane is not arbitrary but a strategic decision that should be informed by the specific objectives of a drug discovery program. Neither scaffold is universally superior; their value is context-dependent.

Choose Cyclobutane when your primary goals are:

  • Enhancing Metabolic Stability: To block known sites of oxidative metabolism.

  • Conformational Restriction: To lock in a bioactive conformation, potentially increasing potency and selectivity.

  • Improving Aqueous Solubility: To reduce lipophilicity and overcome solubility-limited absorption.

  • Exploring Novel 3D Space: As a rigid, non-planar scaffold to move away from "flatland".

Choose Cyclopentane when your considerations are:

  • Synthetic Tractability: When rapid synthesis and access to a wide variety of building blocks are paramount.

  • Need for Flexibility: To accommodate a dynamic or poorly defined binding pocket.

  • Modest Lipophilicity Increase: When enhanced membrane permeability is desired and a slight decrease in solubility is acceptable.

By understanding the fundamental physicochemical differences and their downstream pharmacological consequences, medicinal chemists can leverage these valuable building blocks to rationally design molecules with superior, life-saving properties.

References

A Senior Application Scientist's Guide to the Validation and Comparison of Analytical Methods for 3-(Hydroxymethyl)cyclobutanecarboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth comparison of potential analytical methods for the accurate quantification of 3-(Hydroxymethyl)cyclobutanecarboxylic acid, a key building block in various pharmaceutical syntheses. While specific comparative studies on this exact analyte are not widely published, this guide will leverage established analytical principles for carboxylic acids and authoritative validation guidelines to present a framework for method development and comparison.

At the heart of any reliable analytical data lies a rigorously validated method. This process ensures that the chosen technique is fit for its intended purpose. The principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, "Validation of Analytical Procedures," and the U.S. Food and Drug Administration (FDA) provide a robust framework for this validation.[1][2][3][4] These guidelines emphasize the evaluation of key performance characteristics to ensure data integrity.[5][6][7]

This guide will compare two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing hypothetical yet realistic experimental data to illustrate the validation process. The causality behind experimental choices will be explained to provide a deeper understanding of the method development and validation workflow.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method is dictated by the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. This compound possesses both a hydroxyl and a carboxylic acid functional group, making it polar and non-volatile. These characteristics guide our choice of primary analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds.[8] Given the polarity of our target analyte, a reversed-phase HPLC method is a logical starting point. Detection can be achieved through Ultraviolet (UV) absorbance if the molecule possesses a suitable chromophore, or more universally using a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity. However, due to the low volatility and polar nature of this compound, derivatization is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[9] This adds a step to the sample preparation but can significantly improve chromatographic performance and detection limits.

The logical workflow for selecting and validating an analytical method is depicted below.

G cluster_0 Method Selection & Development cluster_1 Method Validation (ICH Q2(R1)) Analyte Characterization Analyte Characterization Method Selection Method Selection Analyte Characterization->Method Selection Physicochemical Properties Method Optimization Method Optimization Method Selection->Method Optimization Technique Choice (HPLC vs. GC) Specificity Specificity Method Optimization->Specificity Begin Validation Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Method Validated Method Robustness->Validated Method Finalized Protocol

Caption: A general workflow for analytical method validation.

Comparative Performance Data: HPLC vs. GC-MS

The following tables present a summary of expected performance data from the validation of a hypothetical HPLC-CAD and a GC-MS method for the quantification of this compound.

Table 1: Comparison of Validation Parameters

Validation ParameterHPLC-CADGC-MS (after derivatization)ICH Q2(R1) Guideline
Linearity (r²) > 0.999> 0.999Correlation coefficient should be close to 1.
Range 1 - 100 µg/mL0.1 - 20 µg/mLThe range should be appropriate for the intended use of the method.
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%The closeness of test results to the true value.
Precision (% RSD) < 2.0%< 2.5%The degree of scatter between a series of measurements.[10]
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mLThe lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]
Specificity HighVery HighThe ability to assess the analyte unequivocally in the presence of other components.[10]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the validation of the proposed HPLC-CAD and GC-MS methods.

Protocol 1: HPLC-CAD Method Validation

This protocol outlines the validation of a reversed-phase HPLC method with Charged Aerosol Detection. CAD is chosen for its ability to provide a near-universal response for non-volatile analytes, irrespective of their optical properties.[11]

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: Charged Aerosol Detector (CAD)

2. Validation Experiments:

  • Specificity: Analyze blank matrix, matrix spiked with the analyte, and matrix spiked with potential impurities to demonstrate the absence of interfering peaks at the retention time of this compound.

  • Linearity and Range: Prepare a series of at least five calibration standards of this compound in the proposed range (e.g., 1, 5, 25, 50, 100 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²) of the linear regression.

  • Accuracy: Analyze samples with known concentrations of the analyte at three levels (low, medium, and high) within the linear range. The accuracy is expressed as the percentage recovery of the known amount.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration under the same operating conditions in a single run.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on different days with different analysts and/or equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability during normal use.

G Sample Sample HPLC_System HPLC System (Pump, Autosampler, Column) Sample->HPLC_System Injection CAD_Detector CAD Detector HPLC_System->CAD_Detector Elution Data_System Data Acquisition & Processing CAD_Detector->Data_System Signal

Caption: Workflow for the HPLC-CAD analysis.

Protocol 2: GC-MS Method Validation

This protocol involves a derivatization step to increase the volatility of the analyte, followed by GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids and alcohols.

1. Derivatization:

  • Evaporate the sample extract to dryness under a stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV

  • MS Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using a characteristic ion of the derivatized analyte.

3. Validation Experiments:

  • Specificity: Analyze a derivatized blank matrix to ensure no interfering peaks are present at the retention time of the derivatized analyte.

  • Linearity and Range: Prepare calibration standards in the proposed range (e.g., 0.1, 0.5, 2.5, 10, 20 µg/mL), derivatize, and analyze. Plot the peak area of the selected ion against concentration and determine the r².

  • Accuracy: Analyze spiked samples at low, medium, and high concentrations, including the derivatization step, to calculate percent recovery.

  • Precision: Assess repeatability and intermediate precision as described in the HPLC protocol, ensuring the derivatization step is included in each analysis.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the selected ion in the chromatogram.

  • Robustness: Evaluate the effect of small variations in derivatization time and temperature, and GC oven temperature ramp rate.

G Sample_Prep Sample Preparation & Evaporation Derivatization Derivatization Sample_Prep->Derivatization Add BSTFA GC_MS_System GC-MS System Derivatization->GC_MS_System Injection Data_System Data Acquisition & Processing GC_MS_System->Data_System Signal

Caption: Workflow for the GC-MS analysis including derivatization.

Conclusion and Recommendations

Both HPLC-CAD and GC-MS are viable techniques for the quantification of this compound, each with its own advantages.

  • HPLC-CAD is recommended for its simpler sample preparation and robustness. It is well-suited for routine quality control environments where high throughput is desired and extreme sensitivity is not the primary requirement.

  • GC-MS is the preferred method when higher sensitivity is necessary, for instance, in bioanalytical studies or for trace impurity analysis. The selectivity of mass spectrometry, especially in SIM mode, provides a high degree of confidence in the results. However, the additional derivatization step requires careful optimization and control to ensure reproducibility.

The choice between these methods will ultimately depend on the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix. It is imperative that whichever method is chosen, it is fully validated according to established regulatory guidelines to ensure the generation of reliable, accurate, and reproducible data.[1][3][5]

References

A Comparative Guide to the Biological Activity of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid Analogs as GABAergic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of neurological therapeutics, the development of potent and selective modulators of the γ-aminobutyric acid (GABA) system remains a paramount objective. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, compounds that can modulate GABAergic neurotransmission are of significant therapeutic interest.

This guide provides an in-depth technical comparison of 3-(hydroxymethyl)cyclobutanecarboxylic acid analogs, a class of conformationally restricted GABA analogs. By constraining the flexible GABA backbone within a cyclobutane ring, these compounds offer the potential for enhanced selectivity and improved pharmacokinetic profiles. Herein, we will explore the structure-activity relationships (SAR) of these analogs, present comparative biological data, and provide detailed experimental protocols for their evaluation.

The Rationale for Conformational Restriction: The Cyclobutane Scaffold

The endogenous neurotransmitter GABA is a highly flexible molecule, capable of adopting numerous conformations in solution. This flexibility, while crucial for its interaction with a variety of GABA receptors and transporters, presents a challenge for the design of selective drugs.[1] By incorporating the GABA pharmacophore into a rigid cyclobutane ring, we can lock the molecule into a more defined three-dimensional structure. This conformational restriction can lead to several advantages in drug design:

  • Enhanced Selectivity: A rigid analog is more likely to interact with a specific subtype of GABA receptor or transporter, reducing off-target effects.

  • Increased Potency: By pre-organizing the molecule in a bioactive conformation, the entropic penalty of binding is reduced, potentially leading to higher affinity.

  • Improved Pharmacokinetics: The introduction of a carbocyclic ring can increase lipophilicity, which may improve blood-brain barrier penetration.

Stereoisomerism: A Critical Determinant of Biological Activity

A key consideration in the design and evaluation of 3-substituted cyclobutane analogs is the impact of stereochemistry on their biological activity. The relative orientation of the substituents on the cyclobutane ring (cis vs. trans) can dramatically influence how the molecule interacts with its biological target.

While direct comparative studies on this compound analogs are not extensively available in the public domain, valuable insights can be drawn from structurally similar compounds. For instance, studies on cis- and trans-3-aminocyclobutane-1-carboxylic acid have demonstrated that the cis-isomer exhibits significantly greater GABA-like activity.[2] This includes inhibition of GABA uptake and binding to GABA receptors. The trans-isomer was found to be considerably less active across multiple assays.[2] This suggests that the spatial arrangement of the functional groups is critical for optimal interaction with the binding pockets of GABAergic proteins. It is hypothesized that the "pinned back" conformation of the trans-isomer may lead to unfavorable steric interactions.[2]

Based on these findings, it is reasonable to hypothesize that the cis-isomer of this compound would also exhibit greater activity compared to its trans-counterpart. The cis configuration likely presents the carboxylate and hydroxymethyl groups in a spatial orientation that more closely mimics the bioactive conformation of GABA at its target sites.

Comparative Biological Activity of this compound Analogs

The primary mechanism of action for many conformationally restricted GABA analogs is the inhibition of GABA transporters (GATs). There are four main subtypes of GATs: GAT1, GAT2, GAT3, and betaine/GABA transporter 1 (BGT-1).[3] These transporters are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GATs increases the extracellular concentration of GABA, leading to enhanced GABAergic neurotransmission.

CompoundStructureGAT1 IC50 (µM)GAT2 IC50 (µM)GAT3 IC50 (µM)BGT-1 IC50 (µM)
cis-3-(Hydroxymethyl)cyclobutanecarboxylic acidcis-isomer25>20050150
trans-3-(Hydroxymethyl)cyclobutanecarboxylic acidtrans-isomer150>200>200>200
cis-3-(Methoxymethyl)cyclobutanecarboxylic acidmethoxy-analog15>20040100

Note: The structures are illustrative. IC50 values are hypothetical and intended for comparative discussion.

From this illustrative data, we can infer several key structure-activity relationships:

  • Stereoselectivity: The cis-isomer is significantly more potent than the trans-isomer, particularly at GAT1 and GAT3, reinforcing the importance of stereochemistry.

  • Subtype Selectivity: The analogs show a degree of selectivity, with greater potency at GAT1 and GAT3 compared to GAT2 and BGT-1. This is a desirable trait, as GAT1 is a major neuronal GABA transporter, and its inhibition is a validated mechanism for anticonvulsant drugs.

  • Influence of the Hydroxymethyl Group: The introduction of a methyl ether in the cis-3-(methoxymethyl)cyclobutanecarboxylic acid analog slightly increases potency. This could be due to increased lipophilicity, enhancing membrane permeability or hydrophobic interactions within the binding site.

Signaling Pathways and Experimental Workflows

The biological evaluation of these compounds involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. A typical experimental workflow is outlined below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification GAT_Uptake GABA Transporter Uptake Assay Purification->GAT_Uptake Test Compounds Receptor_Binding GABA Receptor Binding Assay GAT_Uptake->Receptor_Binding Patch_Clamp Electrophysiology (Patch-Clamp) Receptor_Binding->Patch_Clamp Animal_Models Animal Models of Disease (e.g., Epilepsy) Patch_Clamp->Animal_Models Lead Candidates PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD

Caption: Experimental workflow for the evaluation of this compound analogs.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, it is essential to follow well-validated experimental protocols. Below are detailed, step-by-step methodologies for key experiments.

Synaptosome Preparation for GABA Uptake Assays

Rationale: Synaptosomes are isolated nerve terminals that retain functional machinery for neurotransmitter uptake. This preparation provides a physiologically relevant system to study the inhibition of GABA transporters.

Protocol:

  • Tissue Homogenization: Euthanize a rat according to approved animal welfare protocols. Rapidly dissect the cerebral cortex and place it in ice-cold 0.32 M sucrose solution. Homogenize the tissue using a glass-Teflon homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C. The resulting pellet contains the crude synaptosomal fraction.

  • Resuspension: Gently resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES) to the desired protein concentration.

[³H]-GABA Uptake Assay

Rationale: This assay directly measures the inhibition of GABA transport by quantifying the uptake of radiolabeled GABA into synaptosomes. The IC50 value, the concentration of inhibitor required to reduce GABA uptake by 50%, is a key measure of potency.

Protocol:

  • Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated for 10 minutes at 37°C with various concentrations of the test compound (e.g., this compound analogs).

  • Initiation of Uptake: Add a solution containing a mixture of [³H]-GABA and unlabeled GABA to initiate the uptake reaction. The final GABA concentration should be close to the Km value for the transporter being studied.

  • Termination of Uptake: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through glass fiber filters. Immediately wash the filters with ice-cold buffer to remove extracellular [³H]-GABA.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of GABA uptake for each concentration of the test compound compared to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

gaba_uptake_assay Start Synaptosome Suspension Preincubation Pre-incubate with Test Compound (37°C) Start->Preincubation Initiate Add [³H]-GABA (Initiate Uptake) Preincubation->Initiate Terminate Rapid Filtration (Terminate Uptake) Initiate->Terminate Wash Wash with Ice-Cold Buffer Terminate->Wash Quantify Scintillation Counting Wash->Quantify Analyze Calculate % Inhibition & IC50 Value Quantify->Analyze

Caption: Workflow for the [³H]-GABA uptake assay.

Whole-Cell Patch-Clamp Electrophysiology

Rationale: Patch-clamp electrophysiology allows for the direct measurement of the functional effects of the analogs on GABA receptors. This technique can determine if the compounds act as agonists, antagonists, or allosteric modulators.

Protocol:

  • Cell Preparation: Use primary cultured neurons or a cell line (e.g., HEK293) expressing specific GABA receptor subtypes.

  • Recording Setup: Place the cell-containing coverslip in a recording chamber on an inverted microscope. Perfuse the chamber with an extracellular solution.

  • Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 3-5 MΩ when filled with an intracellular solution.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Drug Application: Apply GABA and the test compounds to the cell using a rapid perfusion system.

  • Data Acquisition and Analysis: Record the resulting ionic currents using a patch-clamp amplifier and appropriate data acquisition software. Analyze the amplitude, kinetics, and reversal potential of the currents to characterize the drug's effect.

Conclusion and Future Directions

The exploration of this compound analogs as conformationally restricted GABA modulators represents a promising avenue for the development of novel therapeutics for neurological disorders. The principles of stereoselectivity, as demonstrated by related aminocycloalkane carboxylic acids, are likely to be of paramount importance in this class of compounds, with the cis-isomers expected to exhibit superior biological activity.

Future research should focus on the synthesis and direct comparative testing of a series of these analogs to establish definitive structure-activity relationships. The evaluation of their activity on a panel of GABA transporter subtypes and GABA receptor isoforms will be crucial for determining their selectivity profiles. Furthermore, in vivo studies in animal models of epilepsy and other relevant neurological conditions will be necessary to assess their therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations with scientific rigor and integrity.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against Cyclobutane-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Conformationally Constrained Antigens

In the landscape of drug development and molecular biology, peptides engineered with non-natural amino acids or conformational constraints are of paramount importance. Among these, peptides incorporating cyclobutane rings serve as rigid scaffolds, pre-organizing the peptide backbone into specific secondary structures. This structural pre-organization can enhance binding affinity to therapeutic targets, improve metabolic stability, and increase cell permeability.[1][2] However, these same structural constraints present a unique and significant challenge in the development and characterization of specific antibody reagents.

Antibodies raised against flexible, linear peptides often recognize a multitude of conformations, whereas antibodies targeting a constrained peptide, such as one containing a cyclobutane moiety, must recognize a more defined, rigid epitope.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for antibodies targeting these unique cyclobutane-containing peptides. We will delve into the core principles of antibody-antigen recognition, provide detailed, field-tested protocols for comparative analysis, and offer insights into interpreting the resulting data to ensure the selection of highly specific and reliable antibody candidates.

The Structural Basis of Antibody Recognition: Why Cyclobutane Peptides are Different

An antibody's interaction with its antigen is a highly specific event, governed by the complementarity of the antibody's paratope and the antigen's epitope.[4] For linear peptides, which are inherently flexible, the epitope can be a continuous sequence of amino acids that the antibody recognizes in one of its many possible conformations. In contrast, the introduction of a cyclobutane ring forces the peptide into a more rigid structure. This often creates a conformational epitope, where the antibody recognizes a specific three-dimensional shape rather than just a linear sequence.[4][5]

The central hypothesis is that an antibody raised against a cyclobutane-constrained peptide will exhibit significantly higher affinity for the constrained structure compared to a flexible, linear counterpart of the same amino acid sequence. This is because the constrained peptide pays a smaller entropic penalty upon binding, as it is already in a conformation that is favorable for interaction with the antibody.[6]

Conversely, an antibody raised against the linear version of the peptide may show poor or no recognition of the cyclobutane-containing analogue, as the rigid structure may not fit into the paratope that was selected to bind a flexible chain. Understanding this distinction is critical for designing meaningful cross-reactivity experiments.

Comparative Experimental Workflow: A Triad of Methodologies

To comprehensively assess the cross-reactivity and specificity of an antibody for a cyclobutane-containing peptide, a multi-pronged approach is essential. We advocate for a triad of key immunoassays: Direct ELISA for initial screening and endpoint titration, Competitive ELISA for quantitative affinity comparison, and Surface Plasmon Resonance (SPR) for real-time kinetic analysis.

G cluster_0 Phase 1: Initial Screening & Titer cluster_1 Phase 2: Quantitative Comparison cluster_2 Phase 3: Kinetic Analysis direct_elisa Direct ELISA competitive_elisa Competitive ELISA direct_elisa->competitive_elisa Select promising candidates spr Surface Plasmon Resonance (SPR) competitive_elisa->spr Confirm with kinetic data

Caption: A phased approach to antibody cross-reactivity analysis.

Methodology 1: Direct ELISA for Comparative Binding

A direct Enzyme-Linked Immunosorbent Assay (ELISA) serves as an excellent first-pass analysis to compare the relative binding of an antibody to the cyclobutane-containing peptide versus its linear counterpart.

Causality Behind Experimental Choices:
  • Antigen Coating: We directly coat the microtiter plate wells with the peptides. This is a straightforward method, but it's crucial to acknowledge a potential caveat: the immobilization process itself can influence the peptide's conformation.[7] However, for a rigid cyclobutane peptide, this effect is likely to be less pronounced than for its flexible linear analogue.

  • Blocking: Blocking with a protein-rich solution like Bovine Serum Albumin (BSA) is critical. It prevents non-specific binding of the primary antibody to unoccupied sites on the plate, which would otherwise lead to high background and false-positive signals.[8]

  • Antibody Titration: A serial dilution of the antibody is tested. This is essential to determine the optimal concentration for the assay and to visualize the full binding curve, from which the half-maximal effective concentration (EC50) can be derived as a measure of apparent affinity.

Step-by-Step Protocol: Direct Peptide ELISA
  • Antigen Coating:

    • Dilute the cyclobutane-containing peptide and the linear control peptide to a final concentration of 2 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).[8]

    • Add 100 µL of each peptide solution to separate wells of a high-binding 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Discard the coating solution.

    • Wash the plate three times with 300 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 300 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.[9]

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare a serial dilution of the primary antibody in blocking buffer, starting from a high concentration (e.g., 10 µg/mL) down to a low concentration (e.g., 0.01 ng/mL).

    • Add 100 µL of each antibody dilution to the respective peptide-coated wells.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted according to the manufacturer's instructions in blocking buffer) to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Expected Data and Interpretation

The results can be plotted as absorbance versus antibody concentration. A specific antibody should show a strong sigmoidal curve for the cyclobutane peptide and a significantly weaker, or flat, response for the linear peptide.

Peptide AntigenAntibody EC50 (nM)Max Absorbance (OD450)
Cyclobutane Peptide 5.22.8
Linear Peptide > 10000.4
Unrelated Peptide No binding0.1
Hypothetical data for an antibody raised against a cyclobutane peptide.

Methodology 2: Competitive ELISA for Quantitative Affinity

A competitive ELISA provides a more quantitative measure of binding affinity by determining the concentration of a free peptide required to inhibit the binding of the antibody to the plate-coated antigen. This format is particularly powerful for comparing the relative affinities of the cyclobutane peptide and its linear analogue.[10][11]

Causality Behind Experimental Choices:
  • Competition in Solution: The primary antibody is pre-incubated with varying concentrations of the competitor peptides (the cyclobutane and linear versions) before being added to the plate. This allows the binding equilibrium to be established in solution, providing a more accurate reflection of the interaction than direct binding to an immobilized antigen.

  • Constant Antibody Concentration: A fixed, sub-saturating concentration of the primary antibody is used. This concentration is typically the EC50 value determined from the direct ELISA, ensuring that there is a measurable signal that can be effectively inhibited.

  • Inverse Signal: In this assay, a stronger binding interaction results in a lower signal. The more potent a competitor peptide is, the more it will bind to the antibody in solution, leaving less antibody available to bind to the peptide coated on the plate.[12]

G cluster_0 Step 1: Plate Preparation cluster_1 Step 2: Competition in Solution cluster_2 Step 3: Binding & Detection coat_block Coat & Block Plate with Cyclobutane Peptide add_to_plate Add Mixture to Plate coat_block->add_to_plate incubate Incubate Fixed [Ab] with Serial Dilutions of Competitor Peptides incubate->add_to_plate detect Wash & Add Secondary Ab/Substrate add_to_plate->detect read Read Signal detect->read

Caption: Workflow for a competitive ELISA experiment.

Step-by-Step Protocol: Competitive Peptide ELISA
  • Plate Coating and Blocking:

    • Coat and block a 96-well plate with the cyclobutane peptide as described in the Direct ELISA protocol (Steps 1-3).

  • Preparation of Competitor-Antibody Mixture:

    • In a separate plate or tubes, prepare serial dilutions of the competitor peptides (both cyclobutane and linear versions), ranging from high (e.g., 100 µM) to low (e.g., 0.1 nM) concentrations in blocking buffer.

    • Prepare the primary antibody at a fixed concentration (e.g., 2x the EC50 value determined previously) in blocking buffer.

    • Mix equal volumes of each competitor peptide dilution with the fixed antibody solution.

    • Incubate this mixture for at least 1 hour at room temperature to allow the antibody and competitor peptide to reach binding equilibrium.

  • Competition Reaction:

    • Wash the coated and blocked assay plate three times with wash buffer.

    • Transfer 100 µL of the pre-incubated competitor-antibody mixtures to the assay plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection and Data Acquisition:

    • Proceed with the secondary antibody incubation, detection, and data acquisition steps as described in the Direct ELISA protocol (Steps 5-8).

Expected Data and Interpretation

The data is plotted as absorbance versus the logarithm of the competitor peptide concentration. The concentration of the competitor that inhibits 50% of the antibody binding (IC50) is determined. A lower IC50 value indicates a higher binding affinity. For a specific antibody, the cyclobutane peptide should have a much lower IC50 than the linear peptide.

Competitor PeptideIC50 (nM)
Cyclobutane Peptide 15.8
Linear Peptide 25,000
Hypothetical data for a competitive ELISA. The lower IC50 for the cyclobutane peptide indicates a significantly higher affinity.

Methodology 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding kinetics, offering a deeper understanding of the antibody-antigen interaction by measuring both the association rate (kₐ) and the dissociation rate (kₑ).[13] The ratio of these rates (kₑ/kₐ) yields the equilibrium dissociation constant (Kₑ), a true measure of affinity.

Causality Behind Experimental Choices:
  • Antibody Immobilization: In a typical setup, the antibody is immobilized on the sensor chip surface. This allows for the peptide (analyte) to be flowed over the surface in various concentrations. This orientation is often preferred as it minimizes potential issues with peptide immobilization and presents the antibody in a more uniform manner.

  • Analyte Concentration Series: A range of peptide concentrations is injected over the immobilized antibody surface. This is necessary to obtain a global fit of the kinetic data, allowing for the accurate calculation of kₐ and kₑ.

  • Regeneration: After each peptide injection, a regeneration solution (e.g., low pH glycine) is used to strip the bound peptide from the antibody surface without denaturing the immobilized antibody. This allows for multiple binding cycles on the same surface, ensuring consistency and saving resources.

Step-by-Step Protocol: SPR Analysis
  • Chip Preparation and Antibody Immobilization:

    • Activate a CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).

    • Immobilize the antibody to the desired density (e.g., 2000-5000 Response Units, RU) on a flow cell.

    • Deactivate the remaining active esters with ethanolamine. Use a separate flow cell as a reference surface (activated and deactivated without antibody).

  • Analyte Injection (Binding Analysis):

    • Prepare a serial dilution of the cyclobutane peptide and the linear peptide in running buffer (e.g., HBS-EP+), typically ranging from low nM to µM concentrations.

    • Inject each concentration of the peptide over the antibody and reference flow cells for a set association time (e.g., 180 seconds).

    • Allow the peptide to dissociate in running buffer for a set dissociation time (e.g., 300-600 seconds).

  • Surface Regeneration:

    • Inject a pulse of regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound peptide.

    • Ensure the baseline returns to its starting level before the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Perform a global fit of the sensorgram data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kₑ, and Kₑ.

Expected Data and Interpretation

The primary output is a sensorgram showing the binding response over time. A specific antibody should exhibit a rapid association and a slow dissociation for the cyclobutane peptide, resulting in a low Kₑ value (high affinity). The linear peptide would be expected to show much faster dissociation or significantly weaker binding overall, resulting in a much higher Kₑ value (low affinity).

Peptide AnalyteAssociation Rate (kₐ) (1/Ms)Dissociation Rate (kₑ) (1/s)Affinity (Kₑ) (nM)
Cyclobutane Peptide 1.5 x 10⁵8.2 x 10⁻⁴5.5
Linear Peptide 2.1 x 10³5.6 x 10⁻²26,667
Hypothetical kinetic data from SPR analysis, demonstrating the high affinity and specificity of the antibody for the constrained peptide.

Conclusion: Synthesizing the Data for a Self-Validating System

By employing this triad of methodologies, researchers can build a self-validating case for the specificity of an antibody against a cyclobutane-containing peptide.

  • Direct ELISA provides the initial, qualitative confirmation of preferential binding.

  • Competitive ELISA quantifies this preference, demonstrating how much more potently the constrained peptide binds compared to its linear form.

  • Surface Plasmon Resonance provides the definitive kinetic data, revealing why the affinity is higher—typically due to a much slower rate of dissociation for the pre-organized, rigid epitope.

The consistent demonstration of specificity across these methodologically distinct assays provides a high degree of confidence in the antibody's performance. This rigorous, multi-faceted approach ensures that the selected antibodies are not only reactive but also highly specific to the unique conformational epitope presented by the cyclobutane scaffold, making them reliable tools for both basic research and therapeutic development.

References

A Senior Application Scientist's Guide to Quantitative Amino and Carboxylic Acid Analysis by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of amino acids and carboxylic acids is paramount. These molecules are fundamental to numerous biological processes, and their dysregulation can be indicative of various pathological states. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the gold standard for this analytical challenge, offering unparalleled sensitivity and selectivity.

This guide provides an in-depth comparison of the prevalent HPLC-MS/MS methodologies for the quantitative analysis of amino and carboxylic acids. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to select and optimize the most suitable method for your research needs. Every protocol described herein is designed as a self-validating system, ensuring the generation of robust and reliable data.

The Central Dilemma: To Derivatize or Not to Derivatize?

A pivotal decision in developing an HPLC-MS/MS method for amino and carboxylic acids is whether to employ chemical derivatization. This choice significantly impacts sample preparation complexity, chromatographic behavior, and mass spectrometric detection.

The Case for Direct Analysis: The "Underivatized" Approach

The direct analysis of amino and carboxylic acids without chemical modification is an attractive option due to its simplicity and speed. This approach minimizes sample handling, reducing the potential for analyte loss and the introduction of contaminants.

However, the inherent polarity and zwitterionic nature of many of these compounds present significant chromatographic challenges. Traditional reversed-phase (RP) chromatography often provides poor retention for these polar analytes. To overcome this, specialized chromatographic techniques are employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for retaining and separating polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition.[1][2]

  • Ion-Pair Chromatography (IPC): IPC involves adding an ion-pairing reagent to the mobile phase. This reagent, typically a long-chain alkylammonium or sulfonate, forms a neutral ion pair with the charged analyte, enhancing its retention on a non-polar stationary phase.[3] However, many traditional ion-pairing reagents are not volatile and can cause significant ion suppression in the mass spectrometer. The use of volatile ion-pairing reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) is more common in LC-MS applications, though they can still lead to some degree of ion suppression.[3]

  • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics, allowing for the simultaneous retention of both polar and non-polar analytes.[4][5] This can be particularly advantageous for the concurrent analysis of a diverse range of amino and carboxylic acids.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis p1 Biological Sample (e.g., Plasma, Urine) p2 Protein Precipitation (e.g., Acetonitrile, Methanol) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Collection p3->p4 a1 HILIC / IPC / MMC Column p4->a1 Injection a2 Gradient Elution a1->a2 a3 Tandem Mass Spectrometer (ESI+/ESI-) a2->a3 a4 Data Acquisition (MRM) a3->a4

Caption: A streamlined workflow for the direct analysis of underivatized amino and carboxylic acids.

The Power of Modification: The "Derivatized" Approach

Derivatization involves chemically modifying the amino and/or carboxylic acid functional groups to enhance their analytical properties. This strategy is often employed to:

  • Improve Chromatographic Retention: By adding a hydrophobic moiety, derivatization allows for the use of conventional and robust reversed-phase chromatography.

  • Enhance Ionization Efficiency: The introduction of a readily ionizable group can significantly boost the signal intensity in the mass spectrometer.

  • Increase Selectivity: Derivatization can introduce a specific fragment ion upon collision-induced dissociation (CID), enabling highly selective detection using Multiple Reaction Monitoring (MRM).

A plethora of derivatization reagents are available, each with its own set of advantages and disadvantages.

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): Reacts with both primary and secondary amines to form stable, fluorescent, and readily ionizable derivatives.[3][6]

  • Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl): A widely used reagent that reacts with primary and secondary amines.

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. A key limitation is its lack of reactivity with secondary amines like proline.[7]

  • Urea: A simple and cost-effective reagent for the derivatization of amino acids to form carbamoyl derivatives.[8]

  • 1-Bromobutane: Can derivatize amino, carboxyl, and phenolic hydroxyl groups, improving hydrophobicity and basicity.[9]

  • 3-Nitrophenylhydrazine (3-NPH): A popular reagent that provides excellent derivatization efficiency and significantly enhances ionization.[10][11]

  • Aniline: Can be used for derivatization, but may suffer from variable efficiency and matrix effects.[10][11]

  • 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA): A reagent that introduces a bromine atom, creating a characteristic isotopic pattern that aids in identification.[12]

  • Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine (TMPP): Adds a permanently charged phosphonium group, leading to significant signal enhancement in positive ion mode.

G cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-MS/MS Analysis p1 Biological Sample p2 Protein Precipitation p1->p2 p3 Supernatant Collection p2->p3 p4 Derivatization Reaction (e.g., AQC, 3-NPH) p3->p4 p5 Quenching/Cleanup p4->p5 a1 Reversed-Phase C18 Column p5->a1 Injection a2 Gradient Elution a1->a2 a3 Tandem Mass Spectrometer (ESI+) a2->a3 a4 Data Acquisition (MRM) a3->a4

Caption: Workflow for the analysis of amino and carboxylic acids following a derivatization step.

Quantitative Performance: A Head-to-Head Comparison

The choice between a derivatized and an underivatized approach ultimately depends on the specific requirements of the assay, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables provide a comparative summary of reported quantitative performance data for various methods.

Table 1: Quantitative Performance for Amino Acid Analysis

MethodAnalyteMatrixLODLOQLinearity (r²)Reference
Underivatized
HILIC-MS/MS24 Amino AcidsHuman Plasma-0.65 - 173.44 µM>0.99[13]
HILIC-MS/MS20 Essential Amino AcidsStandard Solution<0.1 - 40 µM0.1 - 80 µM-[14]
HPLC-MS17 Amino AcidsStandard Solution0.12 - 1.44 nmol/mL->0.999[7]
ZIC-HILIC-MSParent & Oxidized Amino AcidsStandard Solution80 fmol - 2 pmol200 fmol - 10 pmol>0.99[15]
Derivatized
AQC-UPLC-MS/MS33 Amino CompoundsHuman Plasma/Serum-2 - 20 µM-[3]
1-Bromobutane LC-MS/MS21 Amino AcidsStandard Solution5.4 - 91 fmol->0.9984[9]
aTRAQ LC-MS/MS26 Amino AcidsClinical Specimens-5 - 2000 µM-[8]
Esterification HPLC-MS/MS19 Amino AcidsStandard Solution~4.8 nM-Stable over 3-4 orders of magnitude[16]

Table 2: Quantitative Performance for Carboxylic Acid Analysis

MethodAnalyteMatrixLODLOQLinearity (r²)Reference
Underivatized
Ion Exclusion LC-MS11 Carboxylic AcidsStandard Solution9 - 59 ppb-Linear over 0.1-20 ppm[17]
Derivatized
3-NPH RP-LC-MS/MSVarious Carboxylic AcidsCow Feces/Ruminal FluidSimilar or lower than anilineSimilar or lower than aniline-[18]
Aniline RP-LC-MS/MSVarious Carboxylic AcidsCow Feces/Ruminal FluidHigher than 3-NPH for mostHigher than 3-NPH for most-[18]
4-Bromo-N-methylbenzylamine LC-MS/MSTCA Cycle IntermediatesStandard Solution0.2 - 44 µg/L--[19]
Esterification HPLC-MS/MS12 Carboxylic AcidsStandard Solution~0.5 µM-Stable over 3-4 orders of magnitude[16]
Phenylenediamine DerivatizationCarboxylic Acid MetabolitesVarious Biological MatricesAs low as 0.01 ng/mL->0.99[20]

Detailed Experimental Protocols

To ensure the successful implementation of these methods, detailed and robust protocols are essential. The following sections provide step-by-step methodologies for representative underivatized and derivatized workflows.

Protocol 1: Underivatized Amino Acid Analysis in Human Plasma by HILIC-MS/MS

This protocol is adapted from a validated method for the rapid quantification of underivatized amino acids in human plasma.[1][2]

1. Sample Preparation: a. To 50 µL of plasma, add 200 µL of acetonitrile containing internal standards (stable isotope-labeled amino acids). b. Vortex for 30 seconds to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to an autosampler vial for analysis.

2. HPLC Conditions:

  • Column: Acquity BEH Amide column (2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM ammonium formate and 0.15% formic acid.
  • Mobile Phase B: Water/Acetonitrile (95:5, v/v) with 10 mM ammonium formate and 0.15% formic acid.
  • Gradient: A linear gradient tailored to the specific amino acid profile.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 35°C.
  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Optimized for each amino acid and its corresponding stable isotope-labeled internal standard.

Protocol 2: Derivatized Carboxylic Acid Analysis in Urine by LC-MS/MS

This protocol describes a method for the quantification of carboxylic acids in urine using 3-nitrophenylhydrazine (3-NPH) derivatization.[10][11]

1. Sample Preparation and Derivatization: a. Thaw urine samples on ice. b. Centrifuge at 10,000 x g for 5 minutes to remove particulates. c. To 20 µL of urine supernatant, add 20 µL of an internal standard solution (containing stable isotope-labeled carboxylic acids). d. Add 20 µL of 200 mM 3-NPH in 50% methanol and 20 µL of 120 mM EDC in 50% methanol. e. Vortex and incubate at 40°C for 30 minutes. f. Add 20 µL of 1% formic acid to quench the reaction. g. Dilute the sample with 900 µL of 90% methanol/water for analysis.

2. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate the derivatized carboxylic acids.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: ESI, positive mode.
  • Acquisition Mode: MRM.
  • MRM Transitions: Specific precursor-to-product ion transitions for each 3-NPH derivatized carboxylic acid.

Conclusion: A Strategic Approach to Method Selection

The quantitative analysis of amino and carboxylic acids by HPLC-MS/MS is a dynamic field with a variety of robust methodologies. The choice between a derivatized and an underivatized approach is not a matter of one being universally superior, but rather a strategic decision based on the specific analytical goals.

For high-throughput screening where speed and simplicity are critical, underivatized methods, particularly those employing HILIC, offer a compelling advantage. When the utmost sensitivity is required, or when dealing with complex matrices that necessitate enhanced chromatographic resolution, derivatization remains an invaluable tool.

By understanding the fundamental principles behind each approach and carefully considering the performance data presented, researchers can confidently select and implement the most appropriate method to generate high-quality, reproducible data, thereby advancing their scientific endeavors.

References

A Researcher's Guide to the Spectroscopic Differentiation of Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of drug development, materials science, and organic chemistry, the precise characterization of molecular geometry is not merely an academic exercise—it is a critical determinant of a compound's function, activity, and stability. Geometric isomers, specifically cis and trans isomers, often exhibit profoundly different physical, chemical, and biological properties. Therefore, their unambiguous differentiation is paramount. This guide provides an in-depth comparative analysis of the primary spectroscopic techniques used to distinguish between cis and trans isomers, grounded in both theoretical principles and practical, field-proven methodologies.

The Physical Basis of Spectroscopic Differentiation

The ability to distinguish between cis and trans isomers using spectroscopy stems from their fundamental differences in molecular symmetry, dipole moment, and steric environment.

  • Symmetry and Dipole Moment: Trans isomers often possess a higher degree of symmetry than their cis counterparts. For instance, trans-1,2-dichloroethene has a center of inversion (C₂h symmetry), making its net dipole moment zero. The cis isomer (C₂v symmetry) has a non-zero dipole moment. This has profound implications for vibrational spectroscopy. A vibrational mode must cause a change in the molecule's dipole moment to be infrared (IR) active.

  • Steric Hindrance: In cis isomers, substituent groups are on the same side of the double bond, which can lead to steric strain and cause the molecule to deviate from planarity.[1] This non-planar conformation affects π-electron conjugation. Trans isomers are typically more planar, allowing for more effective conjugation.[2][3] These electronic differences are readily probed by UV-Visible spectroscopy.

  • Spatial Relationships: The fixed positions of atoms relative to one another directly influence the magnetic environment of nuclei and the nature of through-bond and through-space interactions, which are the basis for differentiation by Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

Comparative Analysis of Spectroscopic Techniques

No single technique is universally superior; the optimal choice depends on the specific molecule and the information required. Here, we compare the four most powerful spectroscopic methods for this application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most definitive and versatile method for identifying cis and trans isomers in solution.[6] The key diagnostic parameters are the coupling constants (J-values) and chemical shifts (δ).

Principle of Differentiation: The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[7]

  • Cis Isomers: Have a dihedral angle of ~0°, resulting in a smaller coupling constant.

  • Trans Isomers: Have a dihedral angle of ~180°, leading to a significantly larger coupling constant.[7]

This difference provides a clear, measurable distinction.[7]

Key Diagnostic Features:

  • Coupling Constants: For vinylic protons, ³JHH(cis) is typically in the range of 6-12 Hz, while ³JHH(trans) is in the range of 12-18 Hz.[4][8][9][10][11][12] This is often the most reliable indicator.

  • Chemical Shifts: The spatial arrangement in cis and trans isomers leads to different electronic environments, causing their respective protons and carbons to resonate at different frequencies.[5] Protons in a cis arrangement may be deshielded by nearby anisotropic groups.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and widely accessible technique that probes the vibrational modes of a molecule. It is particularly powerful for distinguishing alkene isomers.[13]

Principle of Differentiation: The differentiation relies on the fact that the symmetry and dipole moments of cis and trans isomers result in different vibrational modes being IR-active. The most characteristic vibration is the out-of-plane C-H bending mode (wagging).

Key Diagnostic Features:

  • Alkene C-H Out-of-Plane (OOP) Bending:

    • Trans isomers exhibit a strong, sharp absorption band in the 960-990 cm⁻¹ region.[1][14] This band is highly characteristic.

    • Cis isomers show a broader, weaker absorption around 675-730 cm⁻¹.[1][14]

  • C=C Stretching: The C=C stretching vibration (typically 1630-1675 cm⁻¹) can also differ. In highly symmetric trans isomers, this stretch may be very weak or IR-inactive due to a minimal change in dipole moment.[1][3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for conjugated systems like stilbene or azobenzene.[6][15]

Principle of Differentiation: The energy required for a π → π* electronic transition is sensitive to the extent of conjugation in the molecule.[16][17]

  • Trans isomers , being more planar, generally have a more extensive system of conjugated π-electrons. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Cis isomers are often sterically hindered, forcing parts of the conjugated system out of plane, which reduces the effective conjugation and increases the HOMO-LUMO energy gap.[3]

Key Diagnostic Features:

  • Wavelength of Maximum Absorbance (λmax): Because of their lower energy gap, trans isomers typically absorb light at a longer wavelength (a bathochromic or red shift) compared to their cis counterparts.[2][17][18]

  • Molar Absorptivity (ε): The more planar and symmetric structure of the trans isomer often leads to a higher probability of the electronic transition, resulting in a more intense absorption band (higher molar absorptivity).[2][18]

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR.[19] While IR depends on a change in dipole moment, Raman activity depends on a change in the polarizability of the molecule's electron cloud.

Principle of Differentiation: The "rule of mutual exclusion" is a key concept here. For a molecule with a center of symmetry (like many trans isomers), vibrational modes that are Raman active are IR inactive, and vice versa.[3] Cis isomers, lacking this center of symmetry, can have vibrational modes that are active in both Raman and IR.

Key Diagnostic Features:

  • Symmetric C=C Stretch: In a centrosymmetric trans alkene, the symmetric C=C stretching vibration is often strong in the Raman spectrum but weak or absent in the IR spectrum.[3]

  • Complementary Information: Raman can confirm assignments made by IR and is particularly useful for analyzing samples in aqueous solutions, where water's strong IR absorption can be problematic.[20]

Data Interpretation and Workflow

A systematic approach is crucial for reliable isomer identification. The following workflow outlines a logical progression from sample receipt to structural confirmation.

G cluster_0 Initial Analysis cluster_1 Definitive Identification cluster_2 Confirmation (Optional) cluster_3 Final Assignment Sample Unknown Isomer Mixture IR FTIR Spectroscopy Sample->IR Quick Screen NMR 1H NMR Spectroscopy IR->NMR Primary Analysis UV UV-Vis Spectroscopy (if conjugated) IR->UV Raman Raman Spectroscopy NMR->Raman Confirm Symmetry Assign Assign Cis/Trans Structure NMR->Assign Based on J-values UV->Assign Based on λmax / ε Raman->Assign

Caption: General workflow for spectroscopic isomer differentiation.

Comparative Data Summary: The Stilbene Case Study

Stilbene (1,2-diphenylethene) is a classic textbook example used to illustrate the differences between cis and trans isomers.

Spectroscopic TechniqueParametercis-Stilbenetrans-StilbeneKey Differentiating Feature
¹H NMR Vinylic Proton ³JHH~12 Hz~16 Hztrans coupling constant is significantly larger.[8]
IR Spectroscopy C-H OOP Bend (alkene)~690 cm⁻¹~960 cm⁻¹The trans C-H bend is at a much higher wavenumber.[2]
UV-Vis Spectroscopy λmax (in hexane)~280 nm[2][18]~295 nm[2][17][18]trans isomer has a red-shifted λmax due to better conjugation.
Molar Absorptivity (ε)LowerHighertrans isomer has a more intense absorption band.[2][18]

Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and trustworthy data.

Protocol: ¹H NMR Spectroscopy

This protocol outlines the steps for acquiring a standard one-dimensional proton NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the isomer sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the solvent does not have signals that overlap with your sample's signals.

    • Transfer the solution to a 5 mm NMR tube.[21]

  • Instrument Setup & Data Acquisition:

    • Insert the tube into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H pulse-acquire spectrum.[22] Use a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine proton ratios.

    • Measure the distance between the split peaks of the vinylic protons to determine the coupling constant (J) in Hertz (Hz).[7]

G Prep 1. Sample Preparation (Dissolve in CDCl3) Acquire 2. Data Acquisition (Lock, Shim, Scan) Prep->Acquire Process 3. Data Processing (FT, Phase, Calibrate) Acquire->Process Analyze 4. Analysis (Measure J-values) Process->Analyze Result Structural Assignment Analyze->Result

Caption: Step-by-step ¹H NMR experimental workflow.

Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a common method that requires minimal sample preparation.[23][24][25]

  • Background Collection:

    • Ensure the ATR crystal (e.g., diamond, ZnSe) is clean.[25]

    • Collect a background spectrum of the empty ATR crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal itself.[26]

  • Sample Measurement:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.[23]

    • For solid samples, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[23][25]

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.

  • Cleaning:

    • Retract the pressure clamp and remove the sample.

    • Clean the crystal surface with a soft cloth or swab dampened with a suitable solvent (e.g., isopropanol, acetone) and allow it to dry completely.[23]

Protocol: UV-Visible (UV-Vis) Spectroscopy

This protocol is for obtaining an absorption spectrum of a compound in solution.

  • Sample Preparation:

    • Prepare a dilute stock solution of the isomer in a UV-transparent solvent (e.g., hexane, ethanol, acetonitrile).

    • The concentration should be chosen such that the maximum absorbance is within the optimal range of the spectrophotometer (typically 0.3-1.0 Absorbance Units).[2]

  • Instrument Setup & Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up.[27]

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).[28]

    • Place the blank cuvette in the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 200-400 nm for stilbene).[29][30]

  • Sample Measurement:

    • Rinse and fill the cuvette with the sample solution.

    • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.[29]

    • The software will display the spectrum, from which the λmax and its absorbance value can be determined.

Conclusion

The differentiation of cis and trans isomers is a fundamental task in chemical analysis, for which spectroscopy offers a powerful and accessible toolkit. ¹H NMR spectroscopy often provides the most unambiguous evidence through the analysis of vicinal coupling constants. IR spectroscopy serves as a rapid and reliable method, particularly for identifying the characteristic out-of-plane C-H bending of trans-alkenes. For conjugated systems, UV-Vis spectroscopy offers clear differentiation based on λmax and molar absorptivity, which are directly related to molecular planarity and conjugation. Finally, Raman spectroscopy provides complementary vibrational information, especially valuable when dealing with highly symmetric molecules. By understanding the principles behind each technique and applying rigorous experimental protocols, researchers can confidently assign the stereochemistry of geometric isomers, a critical step in advancing drug development and materials science.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drugs Containing Cyclobutane Rings

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the quest for novel molecular scaffolds that confer both potent biological activity and favorable pharmacokinetic profiles is a central challenge. The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a valuable motif in modern medicinal chemistry.[1] Its rising popularity stems from its unique structural and electronic properties: a puckered, three-dimensional conformation and a state of ring strain (26.3 kcal/mol) that places it between the highly reactive cyclopropane and the more stable cyclopentane.[2][3]

This guide provides an in-depth comparison of the cyclobutane moiety against other common cycloalkanes in the context of metabolic stability. We will delve into the mechanistic rationale for its use, present detailed experimental protocols for its evaluation, and offer insights into interpreting the resulting data to guide drug design.

The Cyclobutane Moiety: A Strategic Tool for Enhancing Stability

The inclusion of a cyclobutane ring is often a deliberate strategy to improve a drug candidate's metabolic profile.[4] Its rigid, puckered structure can conformationally restrict a molecule, which can both enhance binding to a target and shield metabolically susceptible sites from enzymatic attack.[2] Furthermore, cyclobutanes are frequently used as bioisosteric replacements for other groups, such as gem-dimethyl groups, alkenes, or even aromatic rings, to block common metabolic pathways and improve drug-like properties.[5][6]

However, the cyclobutane ring is not metabolically inert. While it is generally more robust than linear alkyl chains, it can undergo metabolism, typically through oxidation (hydroxylation) catalyzed by Cytochrome P450 (CYP) enzymes.[7] The specific site of hydroxylation and the overall metabolic fate are heavily influenced by the substituents on the ring and their stereochemistry, making empirical assessment essential.

Comparative Analysis: Cyclobutane vs. Other Saturated Rings

The choice of a cyclic moiety can profoundly impact a compound's disposition. The stability of cycloalkanes is inversely related to their ring strain, which arises from bond angle distortion and torsional strain.[8][9] Cyclohexane is the most stable of the small cycloalkanes as it can adopt a strain-free "chair" conformation.[8] In contrast, the high strain energy of cyclopropane makes it susceptible to ring-opening reactions.[3] Cyclobutane occupies a middle ground, offering greater stability than cyclopropane while providing a more rigid and three-dimensional scaffold than the more flexible cyclopentane and cyclohexane rings.[2][10]

Ring SystemStrain Energy (kcal/mol)Predominant ConformationGeneral Metabolic Profile
Cyclopropane~28.1PlanarMost reactive; susceptible to CYP-mediated ring opening.[3][11]
Cyclobutane ~26.3 Puckered Relatively inert; primary metabolism via hydroxylation.[2][7]
Cyclopentane~7.1Envelope/TwistGenerally stable; metabolism via hydroxylation.[2]
Cyclohexane~0ChairHighly stable; metabolism via hydroxylation, often at multiple positions.[8]

Experimental Assessment: The Liver Microsomal Stability Assay

To empirically determine the metabolic stability of a cyclobutane-containing compound, the in vitro liver microsomal stability assay is the industry-standard primary screening tool.[12] This assay measures the rate of disappearance of a parent compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing CYP enzymes.[13] The data generated allows for the calculation of key parameters like metabolic half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo hepatic clearance.[14][15]

Causality Behind Experimental Choices
  • Why Microsomes? They provide a concentrated source of Phase I metabolic enzymes (primarily CYPs) in a cost-effective and high-throughput format, making them ideal for early-stage lead optimization.[12][13]

  • Why an NADPH Regenerating System? CYP enzymes require NADPH as a cofactor to function.[14] A regenerating system is used to ensure that NADPH levels are not depleted during the incubation, which would otherwise lead to an underestimation of metabolism.[7]

  • Why Controls? A positive control (e.g., verapamil, a compound with known high clearance) validates that the microsomal enzymes are active.[7] A negative control (incubation without the NADPH cofactor) distinguishes between enzymatic degradation and chemical instability.[14]

Detailed Protocol: Liver Microsomal Stability Assay

This protocol describes a typical workflow for assessing metabolic stability in a 96-well plate format.

Materials:

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Pooled Liver Microsomes (Human, Rat, etc.; e.g., 20 mg/mL stock)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Positive Control Compound (e.g., Verapamil)

  • Termination Solution: Ice-cold acetonitrile with an internal standard (e.g., tolbutamide, labetalol)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Methodology:

  • Preparation:

    • Prepare a working solution of the test compound (e.g., 100 µM) by diluting the DMSO stock in phosphate buffer. Note: Ensure the final DMSO concentration in the incubation is <0.5% to avoid enzyme inhibition.[16]

    • Thaw pooled liver microsomes quickly in a 37°C water bath and immediately place on ice.[16] Dilute the microsomes in cold phosphate buffer to an intermediate concentration (e.g., 1 mg/mL).

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted microsomal solution.

    • Add the test compound working solution to initiate the reaction (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[7]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[7] The final microsomal protein concentration should be around 0.5 mg/mL.[7]

  • Time Points & Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the corresponding wells by adding a volume (e.g., 2-4x) of ice-cold acetonitrile with the internal standard.[13][14] The "0 minute" sample is crucial as it represents 100% of the initial compound concentration.

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to precipitate the microsomal proteins.[14]

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.[13][17]

Data Analysis: The data is processed to determine the rate of metabolic depletion.

  • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.[13]

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[7]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)

Visual Workflow: Microsomal Stability Assay```dot

G cluster_prep Preparation Phase cluster_reaction Reaction Phase (37°C) cluster_analysis Analysis Phase Compound Prepare Test Compound Solution PreIncubate Pre-incubate Microsomes & Compound Compound->PreIncubate Microsomes Thaw & Dilute Liver Microsomes Microsomes->PreIncubate NADPH Prepare NADPH Regenerating System Initiate Initiate Reaction with NADPH PreIncubate->Initiate Add NADPH TimePoints Incubate & Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->TimePoints Terminate Terminate Reaction (Acetonitrile + IS) TimePoints->Terminate Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Decision tree for progressing compounds based on metabolic stability.

Conclusion

The cyclobutane ring is a powerful and increasingly utilized scaffold in drug discovery for enhancing metabolic stability. [2][18]Its ability to conformationally restrain molecules and sterically block metabolically labile sites often translates to significant improvements in drug half-life. However, its impact is not universal and must be confirmed empirically. By employing a systematic and logical approach to assessment, beginning with high-throughput in vitro assays like the liver microsomal stability test and progressing to more complex models, researchers can effectively leverage the unique properties of the cyclobutane ring to design more robust and successful drug candidates.

References

A Senior Application Scientist’s Guide to the Performance of Polymers Derived from Biorenewable Diacids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The paradigm shift from a fossil fuel-dependent economy to a sustainable, bio-based one is a cornerstone of modern materials science.[1][2] Within this transition, biorenewable diacids have emerged as critical platform chemicals for synthesizing high-performance polymers that can replace their petroleum-derived counterparts.[3][4] These monomers, produced through fermentation or chemical conversion of biomass, offer a diverse palette of chemical structures—from short, flexible aliphatic chains to rigid, aromatic-like rings—enabling the creation of polyesters and polyamides with tailored properties.[5][6]

This guide provides an in-depth comparison of the performance characteristics of polymers derived from key biorenewable diacids. We will move beyond a simple recitation of data to explore the causal relationships between monomer structure and macroscopic polymer performance, grounded in authoritative experimental evidence. The protocols detailed herein are described not merely as steps, but as self-validating systems designed to ensure data integrity and reproducibility.

The Monomer-Property Relationship: A Structural Overview

The performance of a polymer is fundamentally dictated by the chemical structure of its constituent monomers. For polymers derived from diacids, key structural features like chain length, rigidity, and the presence of functional groups directly influence thermal transitions, mechanical strength, and biodegradability.

G cluster_0 Diacid Structural Features cluster_1 Resulting Polymer Properties Chain_Length Chain Length (Aliphatic Diacids) Thermal Thermal Properties (Tg, Tm, Td) Chain_Length->Thermal Longer chain = Lower Tm/Tg (Increased Flexibility) Mechanical Mechanical Properties (Modulus, Strength) Chain_Length->Mechanical Affects Crystallinity & Flexibility Rigidity Backbone Rigidity (e.g., Furan Ring vs. Alkane) Rigidity->Thermal Higher Rigidity = Higher Tg/Tm (Restricted Chain Motion) Rigidity->Mechanical Higher Rigidity = Higher Modulus & Strength Unsaturation Unsaturation (e.g., Fumaric Acid C=C bond) Unsaturation->Thermal Increases Rigidity & Tm Biodegradability Biodegradability Unsaturation->Biodegradability Can hinder enzymatic attack

Caption: Relationship between diacid structure and key polymer properties.

Performance Comparison of Key Diacid-Derived Polymers

We will focus on three major classes of biorenewable diacids: short-chain aliphatic, unsaturated aliphatic, and furan-based pseudo-aromatics.

Short-Chain Aliphatic Diacids: The Workhorse of Biodegradable Polyesters

Succinic Acid (C4): Produced via fermentation of sugars, succinic acid is a foundational building block for biodegradable polyesters like Poly(butylene succinate) (PBS).[7][8] PBS is recognized for its excellent processability and balanced mechanical properties, making it a viable alternative to polyolefins in certain applications.[5]

  • Thermal Properties: PBS typically exhibits a melting temperature (Tm) around 114°C and a glass transition temperature (Tg) of approximately -32°C. Its thermal stability is sufficient for conventional melt processing, with decomposition temperatures generally above 300°C.[7][9]

  • Mechanical Properties: Unmodified PBS possesses mechanical properties comparable to polyethylene, with a tensile strength in the range of 30-40 MPa and a Young's modulus around 300-500 MPa.[9]

  • Biodegradability: PBS is readily biodegradable in soil and compost environments.[7][10] The ester linkages are susceptible to hydrolysis and enzymatic attack, a process influenced by the polymer's crystallinity; degradation primarily occurs in the amorphous regions first.[10]

Unsaturated Aliphatic Diacids: Building in Rigidity

Fumaric Acid (C4): Also a product of fermentation, fumaric acid is the trans isomer of butenedioic acid. The carbon-carbon double bond introduces significant rigidity into the polymer backbone compared to its saturated counterpart, succinic acid.

  • Thermal Properties: When copolymerized with succinic acid and 1,4-butanediol, the inclusion of fumarate units increases the melting temperature of the resulting copolyester relative to pure PBS.[10][11] This is a direct consequence of the restricted chain rotation imposed by the double bond.

  • Mechanical Properties: The increased rigidity from fumaric acid enhances the modulus and tensile strength of the polymer. Copolyesters of poly(butylene 2,5-furandicarboxylate/fumarate) have shown high elastic modulus and tensile strength exceeding 50 MPa.[12]

  • Biodegradability: The introduction of unsaturation can reduce the rate of biodegradation.[10] The rigid, unsaturated sites can be less accommodating to the active sites of hydrolytic enzymes, potentially slowing the degradation process compared to fully saturated polyesters.[10]

Furan-Based Diacids: The Bio-Aromatic Contender

2,5-Furandicarboxylic Acid (FDCA): Hailed as a top value-added chemical from biomass, FDCA is derived from the dehydration of sugars.[13] Its furan ring is structurally similar to the terephthalic acid (TPA) used in PET, making FDCA-based polymers like Poly(ethylene furanoate) (PEF) prime candidates for high-performance, bio-based packaging and engineering plastics.[2][14][15]

  • Thermal Properties: The rigidity of the furan ring gives PEF a significantly higher glass transition temperature (Tg ≈ 75-85°C) compared to its fossil-fuel counterpart PET (Tg ≈ 65-75°C).[15][16] Polyamides derived from FDCA also show high glass transition temperatures, often in the range of 97-140°C.[17] This enhanced thermal performance opens doors to applications requiring higher heat resistance.

  • Mechanical Properties: FDCA-based polymers exhibit superior mechanical properties. PEF, for instance, has a tensile modulus of around 2450 MPa and a tensile strength of 35 MPa, making it a strong and stiff material suitable for demanding applications.[16] Polyamides based on FDCA can achieve an elastic modulus as high as 3.5 GPa.[18]

  • Barrier Properties: A key advantage of PEF over PET is its superior gas barrier performance, showing significantly lower permeability to O2, CO2, and H2O. This is attributed to the different geometry and polarity of the furan ring, which hinders the diffusion of gas molecules.[14]

Comparative Performance Data

The following table summarizes typical performance values for polymers derived from these biorenewable diacids. Note that these values can vary significantly based on molecular weight, copolymer composition, and processing conditions.

PropertyPoly(butylene succinate) (PBS)Poly(butylene succinate-co-fumarate)Poly(ethylene furanoate) (PEF)Furan-Based Polyamide (PA6F)
Diacid Source Succinic AcidSuccinic/Fumaric Acid2,5-Furandicarboxylic Acid2,5-Furandicarboxylic Acid
Glass Transition (Tg) ~ -32 °C> -32 °C~ 85 °C[16]~ 130 °C[18]
Melting Temp. (Tm) ~ 114 °C[5]> 114 °C[10]~ 215 °CAmorphous[18]
Decomposition (Td, 5%) > 350 °C[9]~ 350-370 °C~ 390 °C[16]> 350 °C
Tensile Strength ~ 30-40 MPa[9]> 40 MPa[12]~ 35-70 MPa[16]High
Young's Modulus ~ 0.3-0.5 GPa> 0.5 GPa~ 2.5 GPa[16]~ 3.5 GPa[18]
Biodegradability High[10]Moderate[10]Lower than AliphaticsLow

Experimental Protocols: A Foundation for Reliable Comparison

The integrity of any comparative guide rests on the quality of its underlying data. Adherence to standardized, well-understood experimental protocols is non-negotiable.

Workflow for Polymer Synthesis and Characterization

The journey from monomer to performance data follows a structured path. The choice of polymerization technique and subsequent characterization methods are critical for obtaining meaningful results.

G cluster_0 Performance Characterization Monomers Biorenewable Diacid + Diol/Diamine Polymerization Melt Polycondensation (Two-Stage Process) Monomers->Polymerization Polymer Raw Polymer Polymerization->Polymer Processing Specimen Preparation (e.g., Injection Molding) Polymer->Processing Specimens Standardized Test Specimens (e.g., ASTM D638 Type I) Processing->Specimens TGA Thermal Stability (TGA) Specimens->TGA DSC Thermal Transitions (DSC) Specimens->DSC Tensile Mechanical Properties (Tensile Tester) Specimens->Tensile Biodegradation Biodegradability Test Specimens->Biodegradation Data Comparative Performance Data TGA->Data DSC->Data Tensile->Data Biodegradation->Data

Caption: General experimental workflow from monomers to final data.

Protocol 1: Thermal Properties by DSC and TGA

Objective: To determine glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td).[19]

Causality: These parameters define the material's service temperature range and processing window. TGA identifies the onset of degradation, crucial for setting maximum processing temperatures, while DSC reveals phase transitions that dictate material behavior (e.g., rigid glass vs. flexible rubber).[20][21]

Methodology (Based on ASTM E1356, D3418, E1131):

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan. For TGA, a similar amount is placed in a ceramic or platinum pan.

  • TGA Analysis:

    • Place the pan in the TGA furnace.

    • Heat the sample from 30°C to 600°C at a constant rate of 10°C/min under a nitrogen atmosphere (flow rate ~50 mL/min).

    • Record the weight loss as a function of temperature. The Td is often reported as the temperature at 5% weight loss (Td, 5%).

  • DSC Analysis (Heat-Cool-Heat Cycle):

    • First Heat: Heat the sample from ambient temperature to a temperature well above its expected Tm (e.g., 250°C for PEF) at 10°C/min. This erases the sample's prior thermal history.[22]

    • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).

    • Second Heat: Heat the sample again at 10°C/min to the upper temperature.

    • Analysis: Determine Tg (midpoint of the step change in the heat flow curve) and Tm (peak of the endothermic melting event) from the second heating scan.[23]

Protocol 2: Mechanical Properties by Tensile Testing

Objective: To measure Tensile Strength, Young's Modulus, and Elongation at Break.

Causality: These properties quantify the material's strength, stiffness, and ductility, respectively. They are essential for any structural or load-bearing application, indicating how the material will behave under stress.[24]

Methodology (Based on ASTM D638 / ISO 527): [25][26]

  • Specimen Preparation: Condition injection-molded or machined dumbbell-shaped specimens (Type I is common for rigid plastics) at standard conditions (23°C, 50% relative humidity) for at least 40 hours.[25][27]

  • Test Setup:

    • Mount the specimen into the grips of a universal testing machine.

    • Attach an extensometer to the gauge section of the specimen to accurately measure strain.

  • Testing:

    • Pull the specimen at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until it fractures.[24]

    • Record the force (load) and extension (displacement) data continuously.

  • Data Analysis:

    • Stress: Calculate engineering stress by dividing the load by the initial cross-sectional area.

    • Strain: Calculate strain from the extensometer data.

    • Young's Modulus: Determine the slope of the initial linear portion of the stress-strain curve.

    • Tensile Strength: Identify the maximum stress reached before fracture.

    • Elongation at Break: Determine the strain at the point of fracture.

Protocol 3: Aerobic Biodegradation under Composting Conditions

Objective: To determine the rate and extent of aerobic biodegradation by measuring CO2 evolution.

Causality: This protocol simulates an industrial composting environment to validate claims of compostability. It provides a quantitative measure of the material's conversion to CO2 by microorganisms, a key indicator of ultimate biodegradation.[28]

Methodology (Based on ASTM D5338 / ISO 14855): [29]

  • Test Setup: Prepare a solid-phase composting environment using a mature compost inoculum. The test material (as a powder or thin film) is mixed with this compost.

  • Incubation:

    • Maintain the test vessels at a constant thermophilic temperature (e.g., 58 ± 2°C).

    • Continuously supply carbon dioxide-free air.

    • Run parallel blank vessels (compost only) and positive control vessels (with a reference material like cellulose).

  • CO2 Measurement:

    • Trap the CO2 evolved from each vessel in an alkaline solution (e.g., Ba(OH)2 or NaOH) or measure it directly using an infrared analyzer.

    • Quantify the trapped CO2 by titration at regular intervals over a period of up to 180 days.

  • Data Analysis:

    • Calculate the cumulative amount of CO2 evolved from the test and control vessels.

    • Determine the percentage of biodegradation by comparing the net CO2 evolution from the test material to its theoretical maximum CO2 production (ThCO2), which is calculated from the material's elemental composition.

Conclusion

The performance of polymers derived from biorenewable diacids is a direct function of the monomer's inherent chemical structure. Short-chain aliphatic diacids like succinic acid yield flexible, highly biodegradable polymers suitable for packaging and agricultural films.[8] The introduction of unsaturation via fumaric acid enhances rigidity and thermal properties but can temper biodegradability.[10] In contrast, the pseudo-aromatic FDCA monomer produces polymers with exceptional thermal stability, mechanical strength, and barrier properties, positioning them as sustainable alternatives to high-performance engineering plastics like PET.[16][18]

The choice of a specific biorenewable diacid is therefore a critical design decision, involving a trade-off between properties like flexibility, biodegradability, and thermo-mechanical performance. By employing standardized and well-understood characterization protocols, researchers and developers can generate reliable, comparable data to guide the selection and innovation of the next generation of sustainable polymers.

References

Safety Operating Guide

Navigating the Disposal of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The core tenets of this guide are built upon a foundation of risk mitigation, regulatory compliance, and scientific prudence. By understanding the inherent chemical properties and potential hazards, we can establish a disposal workflow that is both safe and effective.

Immediate Safety Considerations: The First Line of Defense

Before initiating any disposal procedure, it is crucial to be aware of the potential hazards associated with 3-(Hydroxymethyl)cyclobutanecarboxylic acid. Based on the functional groups present (a carboxylic acid and a primary alcohol on a cyclobutane ring), we can infer the following potential hazards:

  • Corrosivity: Carboxylic acids are known to be corrosive to skin and eyes.[1][2] Direct contact should be avoided.

  • Irritation: The compound may cause irritation to the respiratory tract upon inhalation.[3]

  • Reactivity: Avoid mixing with strong bases, strong oxidizing agents, or reactive metals, as this can lead to vigorous or exothermic reactions.[3][4]

Therefore, at a minimum, the following Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

Disposal Workflow: A Step-by-Step Protocol

The appropriate disposal method for this compound depends on the quantity of waste and the specific regulations of your institution and local authorities. The following workflow provides a general guideline.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe and compliant chemical waste management.[5][6][7][8]

  • Designated Waste Container: Dedicate a clearly labeled, leak-proof container for the collection of this compound waste. The container should be made of a compatible material, such as polyethylene or glass.[9] Avoid metal containers due to the corrosive nature of acids.[8]

  • Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[10] The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Corrosive," "Irritant")

    • The date accumulation started

  • Incompatible Wastes: Never mix this waste stream with incompatible chemicals, such as bases, oxidizers, or cyanides.[8][11]

Step 2: Neutralization of Small Quantities (for Aqueous Solutions)

For very dilute aqueous solutions of this compound (less than 10% concentration), neutralization may be a viable pre-treatment step before collection, in accordance with institutional and local regulations.[11]

  • Dilution: Ensure the acidic solution is already dilute. If not, slowly add the acidic solution to a large volume of cold water with stirring. Never add water to the acid.

  • Neutralization: While stirring the diluted acidic solution in a suitable container within a fume hood, slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium hydroxide solution.

  • pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base dropwise until the pH is between 6.0 and 8.0.

  • Collection: The neutralized solution should be collected in a properly labeled hazardous waste container. Do not dispose of the neutralized solution down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations. Even neutralized solutions may contain components that are not suitable for sewer disposal.[5][6]

Step 3: Disposal of Bulk Quantities and Solid Waste

Bulk quantities of this compound, whether in pure form, as a concentrated solution, or as contaminated solid waste (e.g., contaminated gloves, paper towels), must be disposed of as hazardous waste.[7]

  • Packaging: Ensure the waste is in a securely sealed and properly labeled container as described in Step 1. For solid waste, double-bag it in clear plastic bags before placing it in the designated solid waste container.[7]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should provide secondary containment to capture any potential leaks.[7][11]

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[1][12][13] These professionals are equipped to handle and transport chemical waste for final disposal, which is often through incineration for organic compounds.[14]

Decision-Making for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the disposal of this compound.

Summary of Key Information

ParameterGuideline
Primary Hazards Corrosive, Irritant
Required PPE Safety goggles, chemical-resistant gloves, lab coat
Handling Location Chemical fume hood
Waste Container Labeled, leak-proof, compatible material (e.g., polyethylene)
Incompatible Materials Strong bases, strong oxidizers, reactive metals
Small Quantities (Dilute Aqueous) Neutralize with weak base to pH 6-8 (subject to local regulations), then collect as hazardous waste.
Bulk Quantities / Solid Waste Collect directly into a labeled hazardous waste container.
Final Disposal Through institutional EHS or a licensed hazardous waste contractor.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of waste segregation, proper labeling, and utilizing the appropriate disposal streams, researchers can minimize risks and ensure compliance with all relevant regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines to ensure your procedures are in full compliance.

References

Comprehensive Safety and Handling Guide for 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(Hydroxymethyl)cyclobutanecarboxylic acid (CAS No. 16336-98-0) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including cyclobutanecarboxylic acid and other carboxylic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Hazard Assessment and Core Principles of Safe Handling

The foundational principle of safe handling is to minimize all routes of exposure: dermal (skin), ocular (eyes), and inhalation. This is achieved through a combination of engineering controls, administrative controls, and the diligent use of appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazard profiles of similar chemical structures.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing.[2][4]Protects against splashes and airborne particles. Goggles provide a seal around the eyes, which is critical when handling potentially corrosive substances.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a fully buttoned lab coat.[2][4][5]Nitrile gloves offer good resistance to a variety of chemicals.[2] Always inspect gloves for defects before use and change them immediately if contaminated.[4] A lab coat protects the skin and personal clothing from contamination.[4]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[4][5] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[2][4]A chemical fume hood is the primary engineering control to minimize inhalation exposure.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All handling of this compound should occur in a designated area, preferably within a chemical fume hood.[4]

  • Ventilation Check: Ensure the chemical fume hood is functioning correctly and certified before beginning any work.[4]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as the appropriate waste containers, before handling the chemical.[4]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

Donning and Doffing of PPE: A Critical Workflow

The correct sequence for putting on (donning) and taking off (doffing) PPE is essential to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Lab Coat d2 Eye Protection (Goggles/Face Shield) d1->d2 d3 Gloves d2->d3 f1 Gloves f2 Eye Protection (Goggles/Face Shield) f1->f2 f3 Lab Coat f2->f3

Caption: Workflow for Donning and Doffing Personal Protective Equipment.

Handling Procedures
  • Weighing: When weighing the solid compound, perform the task in a fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.

  • Solution Preparation: Always add the acid to the solvent, not the other way around, to prevent splashing.

  • General Handling: Avoid all personal contact with the substance, including inhalation.[6] Do not eat, drink, or smoke in the laboratory area.[4] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][4]

Post-Handling Procedures
  • Decontamination: Clean any contaminated surfaces and equipment with an appropriate solvent, followed by washing with soap and water.[5]

  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Disposal Plan: Responsible Chemical Waste Management

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[4]

  • Chemical Waste: Unused or waste this compound should be collected in a sealed, labeled container.

  • Disposal Method: The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not empty into drains.[5]

  • Regulatory Compliance: Dispose of all waste material in accordance with all applicable federal, state, and local environmental regulations.[5] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Hydroxymethyl)cyclobutanecarboxylic acid
Reactant of Route 2
3-(Hydroxymethyl)cyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.